molecular formula C8H11Cl2FN2 B1421190 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl CAS No. 1073372-11-8

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Katalognummer: B1421190
CAS-Nummer: 1073372-11-8
Molekulargewicht: 225.09 g/mol
InChI-Schlüssel: OFSNDJQJIDJNRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl is a useful research compound. Its molecular formula is C8H11Cl2FN2 and its molecular weight is 225.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-3-fluoro-N-propylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-2-3-11-8-7(10)4-6(9)5-12-8;/h4-5H,2-3H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNDJQJIDJNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674389
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-11-8
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl

Abstract

5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride is a substituted aminopyridine, a class of compounds with significant potential in medicinal chemistry and drug development due to their diverse biological activities.[1][2] A thorough understanding of a drug candidate's physicochemical properties is a non-negotiable prerequisite for successful formulation, preclinical, and clinical development. These fundamental characteristics govern a molecule's behavior, from its stability in storage to its absorption and distribution in the body. This guide provides a comprehensive framework for the systematic physicochemical characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating data package.

Chemical Identity and Structure

The foundational step in any characterization is confirming the identity and basic properties of the molecule.

Molecular Structure
  • Chemical Name: 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride

  • Molecular Formula: C₈H₁₁Cl₂FN₂

  • Molecular Weight: 225.10 g/mol

  • CAS Number: Not available. The free base, 5-Chloro-3-fluoro-2-(propylamino)pyridine, also lacks a specific public CAS number. Related structures are documented.[3][4]

  • Chemical Structure:

    
    (Self-generated image, structure derived from name)
    

The structure reveals a pyridine ring, a heterocyclic scaffold common in pharmaceuticals.[1] It is substituted with a chlorine atom, a fluorine atom, and an N-propylamino group. The hydrochloride salt form suggests that the most basic nitrogen atom—the endocyclic pyridine nitrogen—is protonated. This protonation is a critical feature, as it typically enhances aqueous solubility compared to the free base.

Core Physicochemical Properties: Experimental Determination

A molecule's behavior is dictated by its intrinsic properties. The following sections detail the experimental protocols necessary to elucidate these characteristics for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Purity is the most critical attribute. The presence of impurities can affect all other physicochemical measurements and introduce confounding variables in biological assays. HPLC is the gold standard for purity determination in pharmaceutical development due to its high resolution and sensitivity.[5]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The nonpolar C18 phase is chosen to effectively retain the moderately nonpolar aminopyridine molecule.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Solvent B) is essential to ensure the elution of potential impurities with a wide range of polarities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm, or a wavelength determined by a UV-Vis scan to be the absorbance maximum (λ-max).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject 5 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Self-Validation: The method is validated by running a blank (diluent only) to check for system peaks and a known standard, if available. Peak symmetry and retention time consistency across multiple runs ensure system suitability.

Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a key indicator of purity and provides information about the solid-state properties of the compound, such as crystallinity. A sharp, well-defined melting endotherm is characteristic of a pure, crystalline solid.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) can also be calculated, providing information on the crystal lattice energy.

Solubility Profile

Causality: Solubility is a primary determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The hydrochloride salt form is specifically designed to improve this property. Solubility must be assessed in various media to predict its behavior in biological fluids.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 6.8, pH 7.4 to simulate gastric and intestinal fluids) and purified water.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each test medium in a glass vial. The excess solid ensures that saturation is reached.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

    • After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically the HPLC method developed for purity assessment.

  • Data Presentation: Results are reported in mg/mL or µg/mL.

Property Methodology Rationale & Expected Outcome
Purity RP-HPLCConfirms the percentage of the active compound. Expect >98% for research-grade material.
Melting Point DSCIndicates purity and solid-state form. A sharp endotherm is expected for a crystalline solid.
Aqueous Solubility Shake-FlaskDetermines dissolution potential. As an HCl salt, solubility is expected to be highest at low pH and decrease as the pH approaches the pKa.
pKa Potentiometric TitrationDefines the pH range of ionization, which governs solubility and permeability. The pyridine nitrogen is expected to have a pKa in the acidic to neutral range.
Lipophilicity (LogD) Octanol/Water PartitionPredicts membrane permeability and potential for non-specific binding. LogD will be pH-dependent due to the ionizable amine.
Acidity Constant (pKa)

Causality: The pKa value defines the pH at which 50% of the compound is in its ionized form. For an amine like 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, the pKa of its conjugate acid dictates its charge state in different parts of the gastrointestinal tract, directly impacting solubility and membrane permeability.

Experimental Protocol: Potentiometric Titration

  • Instrumentation: An automated titrator with a calibrated pH electrode.

  • Sample Preparation: Dissolve a precisely known amount of the compound in water or a water/co-solvent mixture (if solubility is limited).

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using derivative plots or specialized software. For the HCl salt, the titration will start at a low pH and the pKa will correspond to the deprotonation of the protonated pyridine nitrogen.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, or the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP) as it is pH-dependent.

Experimental Protocol: n-Octanol/Water Shake-Flask for LogD

  • System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

  • Procedure:

    • Dissolve the compound in the aqueous buffer.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for several hours to allow for partitioning.

    • Centrifuge the sample to ensure complete separation of the two phases.

  • Analysis: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration in each phase using the established HPLC method.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

Integrated Analytical Workflow

The characterization of a new chemical entity is not a series of disconnected experiments but an integrated workflow. Data from one experiment informs the next and builds a comprehensive profile.

G cluster_0 Batch Reception & Initial Setup cluster_1 Identity & Purity Core Tests cluster_2 Physicochemical Property Determination cluster_3 Final Reporting start New Batch of Compound Received prep Prepare Stock Solution & Analytical Standards start->prep hplc Purity & Identity Check via HPLC-UV prep->hplc ms Mass Confirmation via LC-MS prep->ms nmr Structural Confirmation via NMR prep->nmr dsc Melting Point (DSC) hplc->dsc If pure... pka pKa (Potentiometric Titration) hplc->pka report Comprehensive Physicochemical Profile Report dsc->report sol Solubility (Shake-Flask) pka->sol Informs pH choice logd LogD (Partitioning) sol->logd logd->report

Caption: Integrated workflow for physicochemical characterization.

Conclusion

The systematic characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, as outlined in this guide, is an indispensable process in drug discovery and development. By employing a suite of robust, validated analytical techniques, researchers can build a comprehensive data package. This profile not only confirms the identity and purity of the compound but also provides critical insights into its behavior, guiding formulation strategies, predicting in vivo performance, and ultimately enabling its progression from a laboratory curiosity to a potential therapeutic agent. Each property, from solubility to pKa, is a piece of a puzzle that, when assembled, reveals the true potential of the molecule.

References

  • PubChem. 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloropyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate GmbH. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. ATSDR. [Link]

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile. Chemsrc. [Link]

  • Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

Sources

synthesis and characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride. As a crucial building block in contemporary medicinal chemistry, understanding the nuances of its preparation and validation is paramount for ensuring the integrity of downstream applications. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Strategic Approach: Synthesis via Regioselective SNAr

The synthesis of the target compound hinges on a classical yet powerful reaction: Nucleophilic Aromatic Substitution (SNAr). The pyridine core, being an electron-deficient aromatic system, is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of electron-withdrawing substituents, particularly halogens.

Our strategy employs 5-Chloro-2,3-difluoropyridine as the starting material. The key to this synthesis is the regioselective displacement of one of the halogen atoms by n-propylamine. Several factors govern this selectivity:

  • Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring strongly withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions, making them highly electrophilic.

  • Halogen Reactivity as a Leaving Group: In SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, making the C-F bond more susceptible to attack.[1] Consequently, the fluorine atom is a better leaving group than chlorine in this context.

  • Positional Activation: The fluorine atom at the 2-position is most activated for substitution due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the fluorine at the 3-position. The chlorine at the 5-position is significantly less activated.

This confluence of electronic factors ensures that the reaction proceeds with high regioselectivity, with n-propylamine preferentially displacing the fluorine atom at the C-2 position. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Synthesis_Pathway start 5-Chloro-2,3-difluoropyridine freebase 5-Chloro-3-fluoro-2-(N-propylamino)pyridine (Free Base) start->freebase Nucleophilic Aromatic Substitution (SNAr) reagent n-Propylamine (CH3CH2CH2NH2) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent->freebase product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl (Final Product) freebase->product Salt Formation acid HCl in Ether or Dioxane acid->product

Caption: Synthetic workflow for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightPurityNotes
5-Chloro-2,3-difluoropyridine89402-43-7149.53 g/mol ≥98.0%Starting material.[2]
n-Propylamine107-10-859.11 g/mol ≥99.0%Nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, ≥99%Base (HCl scavenger).
Acetonitrile (CH₃CN)75-05-841.05 g/mol AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Reagent GradeExtraction solvent.
Hexanes110-54-386.18 g/mol Reagent GradeChromatography eluent.
Hydrochloric Acid (2M in Ether)7647-01-036.46 g/mol 2.0 MFor salt formation.

Step-by-Step Synthesis Protocol

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-Chloro-2,3-difluoropyridine (10.0 g, 66.9 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol, 2.0 equiv.), and anhydrous acetonitrile (100 mL).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous conditions are critical. Potassium carbonate acts as a base to neutralize the HF generated in situ, driving the reaction to completion.

  • Nucleophilic Addition: While stirring the suspension, add n-propylamine (6.6 mL, 80.3 mmol, 1.2 equiv.) dropwise over 10 minutes at room temperature.

    • Rationale: A slight excess of the amine ensures complete consumption of the starting material. A slow, dropwise addition helps to control any initial exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Self-Validation: A typical TLC system is 20% Ethyl Acetate in Hexanes. The product (free base) will have a lower Rf value than the starting material.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KF) and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Rationale: This step removes the bulk of inorganic byproducts.

  • Aqueous Wash: Dissolve the crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, typically as a yellow to brown oil.

Purification Protocol (Flash Chromatography)

  • Column Preparation: Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of 5% to 20% ethyl acetate in hexanes. Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base as a pale yellow oil.

    • Trustworthiness: Purity at this stage should be >98% by HPLC to ensure a high-quality final salt.

HCl Salt Formation

  • Dissolution: Dissolve the purified free base (assuming quantitative recovery from the previous step) in anhydrous diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (check with pH paper).

    • Rationale: The hydrochloride salt is typically insoluble in diethyl ether, leading to its precipitation as a solid. This step also serves as a final purification, as non-basic impurities will remain in solution.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum at 40°C to a constant weight. The final product, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, should be an off-white to pale yellow solid.

Analytical Characterization: Structure and Purity Verification

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow outlines the standard analytical tests performed.

Characterization_Workflow cluster_confirmation Structure Confirmation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) IR IR Spectroscopy HPLC HPLC Analysis MP Melting Point product Synthesized Product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl product->NMR product->MS product->IR product->HPLC product->MP

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected results from the characterization analyses.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~ 8.0-8.2 (d, 1H, Py-H6), 7.6-7.8 (dd, 1H, Py-H4), 3.3-3.5 (t, 2H, N-CH₂), 1.6-1.8 (m, 2H, CH₂-CH₂), 0.9-1.0 (t, 3H, CH₃). N-H proton may be broad or not observed.
¹³C NMR (100 MHz, DMSO-d₆)Expected signals for 8 distinct carbons. Quaternary carbons attached to F and Cl will show characteristic shifts and couplings.
¹⁹F NMR (376 MHz, DMSO-d₆)A single resonance, likely a doublet of doublets due to coupling with H4 and H6.
Mass Spec. (ESI+) For free base (C₈H₁₀ClFN₂): Calculated m/z: 188.05. Found [M+H]⁺: 189.06. Isotopic pattern for one chlorine atom should be observed.
IR (ATR, cm⁻¹) ~3200-3400 (N-H stretch), ~2960 (Aliphatic C-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch).
HPLC Purity ≥98.0%
Melting Point A sharp melting point is expected for the pure crystalline salt.

Interpreting the Data: Key Insights

  • ¹H NMR: The formation of the hydrochloride salt causes a downfield shift of the aromatic pyridine protons compared to the free base due to the increased positive charge on the nitrogen atom.[3]

  • Mass Spectrometry: Observing the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks provides definitive evidence for the presence of a single chlorine atom in the molecule.

  • IR Spectroscopy: The presence of a broad peak above 3000 cm⁻¹ is indicative of the N-H bond, confirming the successful amination.

By following this comprehensive guide, researchers can reliably synthesize and rigorously characterize 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, ensuring a high-quality reagent for application in drug discovery and development programs.

References

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. [Link]

Sources

Spectroscopic Characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the novel substituted pyridine derivative, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and analysis of heterocyclic compounds. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this specific molecule. While direct experimental data for this compound is not widely published, this guide will provide predicted spectral characteristics based on the analysis of structurally analogous compounds, alongside established analytical protocols.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The precise characterization of their molecular structure is paramount to understanding their chemical properties, reactivity, and ultimately, their biological activity. Spectroscopic techniques are the bedrock of this characterization, providing an unambiguous "fingerprint" of the molecule. This guide will focus on 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, a compound with potential applications in the development of novel therapeutics. Its structure, featuring a halogenated and fluorinated pyridine ring coupled with an N-propylamino side chain, presents a unique spectroscopic puzzle that we will systematically dissect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy: Unraveling Proton Environments

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 1-5 mg) of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placing it in a high-field NMR spectrometer. The choice of solvent is critical to avoid interfering signals from the solvent itself.

Figure 1: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectrum Analysis:

Based on the analysis of related substituted pyridines[3][4], the following proton signals are anticipated for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Integration
Pyridine H-47.5 - 8.0Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-31H
Pyridine H-68.0 - 8.5Doublet (d)J(H-F) ≈ 2-41H
N-H8.5 - 9.5Broad singlet (br s)-1H
N-CH₂3.2 - 3.6Triplet (t)J(H-H) ≈ 72H
CH₂-CH₂-CH₃1.5 - 1.8Sextet (sxt)J(H-H) ≈ 72H
CH₃0.8 - 1.1Triplet (t)J(H-H) ≈ 73H
  • Causality of Chemical Shifts: The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, will deshield the aromatic protons, causing them to appear at a lower field (higher ppm values). The N-H proton is expected to be significantly downfield and broad due to proton exchange and the acidic nature of the hydrochloride salt.

  • Trustworthiness of Assignments: The predicted multiplicities and coupling constants are based on established spin-spin coupling patterns in aromatic and aliphatic systems. For instance, the H-4 proton is expected to couple with both the adjacent fluorine atom and the H-6 proton.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol:

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, ¹³C NMR experiments generally require a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Spectrum Analysis:

Analysis of similar fluorinated and chlorinated pyridine derivatives suggests the following approximate chemical shifts for the carbon atoms in 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl.[5][6]

Carbon Assignment Predicted Chemical Shift (ppm) Note
Pyridine C-2155 - 160Attached to N
Pyridine C-3145 - 155 (d)Attached to F, will show C-F coupling
Pyridine C-4120 - 130 (d)Will show smaller C-F coupling
Pyridine C-5130 - 140Attached to Cl
Pyridine C-6140 - 150 (d)Will show smaller C-F coupling
N-CH₂45 - 50
CH₂-CH₂-CH₃20 - 25
CH₃10 - 15
  • Expertise in Interpretation: The carbon directly attached to the electronegative fluorine atom (C-3) is expected to exhibit a large one-bond C-F coupling constant, appearing as a doublet in a non-decoupled spectrum. The other pyridine carbons will also show smaller couplings to the fluorine. The chemical shifts are influenced by the electronic effects of all substituents on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol:

A solid sample of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This technique requires minimal sample preparation.

Figure 2: Workflow for IR Spectroscopy.

Predicted IR Absorption Bands:

Based on the vibrational modes of aminopyridines and halogenated aromatic compounds, the following key absorption bands are expected.[7][8]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3200 - 3400Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium-Strong
C=N, C=C stretch (aromatic ring)1550 - 1650Strong
N-H bend1500 - 1600Medium
C-F stretch1200 - 1300Strong
C-Cl stretch700 - 850Strong
  • Authoritative Grounding: The presence of a broad band in the 3200-3400 cm⁻¹ region is a strong indicator of the N-H group. The strong absorption in the 1200-1300 cm⁻¹ and 700-850 cm⁻¹ regions would be characteristic of the C-F and C-Cl bonds, respectively, confirming the halogenation of the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds like the hydrochloride salt of an amine.

Predicted Mass Spectrum:

  • Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The molecular weight of the free base, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, is 204.65 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 205.66.

  • Isotopic Pattern: A key feature to confirm the presence of chlorine is the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion, one at m/z 205.66 (for ³⁵Cl) and another at m/z 207.66 (for ³⁷Cl), with an intensity ratio of approximately 3:1. This isotopic signature is a highly reliable indicator for the presence of a single chlorine atom.[9]

  • Fragmentation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic cleavages of the pyridine ring, providing further structural confirmation.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a predictive framework based on established principles and data from analogous structures, experimental verification is essential. The detailed protocols and interpretative guidance provided herein are designed to empower researchers in their efforts to characterize novel chemical entities with confidence and scientific rigor. The convergence of data from these orthogonal analytical methods provides a self-validating system for structural confirmation, a critical step in the journey of drug discovery and development.

References

  • Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.
  • Jain, S., et al. "A Review on recent advances of Pyridine and its derivative." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 12, 2016, pp. 651-666.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Stella, V. J. "Prodrugs: Challenges and Rewards." Springer, 2007.
  • NIST. 2-Amino-5-chloropyridine. [Link]

  • PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Link]

  • SpectraBase. 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Foreword: The Strategic Imperative for Screening Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Novel Fluorinated Aminopyridines

In the landscape of modern drug discovery, the quest for novel chemical entities with superior therapeutic profiles is relentless. Among the privileged scaffolds in medicinal chemistry, aminopyridines stand out for their versatile biological activities, acting as crucial pharmacophores in a wide array of approved drugs.[1][2][3] The strategic incorporation of fluorine into these aminopyridine frameworks represents a powerful approach to modulate their physicochemical and pharmacokinetic properties.[4][5][6][7] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing a compound's drug-like characteristics.[4][5][6][7][8] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel fluorinated aminopyridines, designed for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring a self-validating and robust screening cascade.

Part 1: The Foundation - Library Generation and Initial Characterization

Before embarking on biological screening, the quality and characterization of the compound library are paramount. The synthesis of fluorinated aminopyridines can be achieved through various methods, including multi-component one-pot reactions, which offer an efficient route to generate a diverse library of analogues.[9][10]

1.1. Quality Control and Compound Management: Each novel compound must undergo rigorous quality control to ensure its identity, purity, and stability. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >95% for screening campaigns.

Proper compound management, including storage conditions and accurate concentration determination, is crucial for data reproducibility.

Part 2: The Primary Screening Cascade - Identifying Bioactive Hits

The primary screen is a broad, high-throughput endeavor to identify "hits" from the compound library that exhibit a desired biological activity. The choice of primary assay is dictated by the therapeutic hypothesis. Enzymes, particularly kinases and proteases, are common targets in high-throughput screening campaigns.[11][12][13]

2.1. High-Throughput Screening (HTS) for Enzyme Inhibition:

The goal of HTS is to rapidly and cost-effectively screen large numbers of compounds.[14] Fluorescence-based assays are a popular choice due to their sensitivity and amenability to automation.[11][12]

Experimental Protocol: A Generic Fluorescence-Based Kinase Inhibition Assay

  • Objective: To identify compounds that inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The detection system, often an antibody that specifically recognizes the phosphorylated substrate, is coupled to a fluorescent reporter. Inhibition of the kinase results in a decreased fluorescence signal.

  • Step-by-Step Methodology:

    • Compound Plating: Dispense 1 µL of each test compound (typically at a concentration of 10 mM in DMSO) into individual wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Enzyme and Substrate Addition: Add 10 µL of a solution containing the kinase and its specific substrate peptide in assay buffer to each well.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Add 10 µL of the detection solution containing the fluorescently labeled antibody.

    • Signal Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM screening concentration).

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Compound Library cluster_1 Primary Screen cluster_2 Hit Confirmation Compound_Library Fluorinated Aminopyridines HTS_Assay High-Throughput Screening (HTS) Compound_Library->HTS_Assay Data_Analysis Hit Identification (% Inhibition) HTS_Assay->Data_Analysis Dose_Response Dose-Response (IC50 Determination) Data_Analysis->Dose_Response Integrated_Screening cluster_Discovery Discovery Phase cluster_Profiling Profiling Phase cluster_Optimization Lead Optimization Compound_Library Novel Fluorinated Aminopyridine Library HTS Primary HTS (e.g., Kinase Assay) Compound_Library->HTS Identify Hits Hit_Validation Hit Validation (IC50, Orthogonal Assays) HTS->Hit_Validation Confirm Potency Cellular_Assays Cellular Potency & Cytotoxicity (MTT) Hit_Validation->Cellular_Assays Assess Cellular Efficacy ADME_Screening In Vitro ADME (Solubility, PAMPA, Microsomes) Hit_Validation->ADME_Screening Evaluate Drug-like Properties Lead_Candidates Lead Candidates for In Vivo Studies Cellular_Assays->Lead_Candidates ADME_Screening->Lead_Candidates

Caption: An integrated approach to biological screening and ADME profiling for lead discovery.

Conclusion: A Pathway to Promising Lead Candidates

This guide has outlined a systematic and technically robust approach to the biological activity screening of novel fluorinated aminopyridines. By integrating high-throughput primary screening with comprehensive secondary assays, cytotoxicity profiling, and early ADME assessment, researchers can efficiently identify and validate promising lead candidates for further development. The rationale behind each experimental step is crucial for making informed decisions and ensuring the integrity of the screening campaign. This structured approach, grounded in scientific principles, provides a clear and effective pathway from a novel compound library to well-characterized lead molecules with therapeutic potential.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-769. [Link]

  • Lounnas, V., Ritschel, T., & Kelder, J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1875-1894. [Link]

  • Terraneo, G., et al. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. Crystal Growth & Design, 20(11), 7246-7255. [Link]

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Koehn, F. E. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 847-857. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed, 32909873. [Link]

  • Du, X.-X., et al. (2019). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 21(5), 1086-1091. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Atanasov, A. G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(4), 1034. [Link]

  • Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4, 533-545. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shanghai United Pharmatech Co Ltd, et al. (2010). Synthesis method of 3-fluorine-4-aminopyridine.
  • IQVIA. (n.d.). In Vitro screening. IQVIA Laboratories. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2739-2751. [Link]

  • Yli-Kauhaluoma, J. (2007). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Inkster, J. A. H., et al. (2019). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 55(82), 12348-12351. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6279. [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Organic Chemistry, 71(25), 9153-9165. [Link]

  • Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS Discovery, 26(2), 248-256. [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Knochel, P., & Krasovskiy, A. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4, 533–545. [Link]

Sources

Whitepaper: The Aminopyridine Scaffold as a Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. Their dysregulation is a hallmark of numerous pathologies, making the development of potent and selective kinase inhibitors a paramount goal in modern pharmacology. Within the vast chemical space of potential inhibitors, the aminopyridine scaffold has distinguished itself as a "privileged structure." This technical guide provides an in-depth exploration of the discovery and development of aminopyridine derivatives as kinase inhibitors. We will dissect the fundamental mechanism of action, detail the integrated workflow from hit identification to lead optimization, provide validated experimental protocols, and examine a case study to illustrate the practical application of these principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

The Central Role of Kinases and the Rise of the Aminopyridine Scaffold

Protein kinases orchestrate a vast network of intracellular communication by catalyzing the phosphorylation of substrate proteins. This deceptively simple act of transferring a phosphate group from ATP to a serine, threonine, or tyrosine residue is a fundamental switch that controls cell proliferation, differentiation, survival, and metabolism.[1][2] Consequently, aberrant kinase activity is a direct driver of numerous cancers and inflammatory diseases.[1][3]

The majority of kinase inhibitors developed to date are ATP-competitive, designed to occupy the highly conserved ATP-binding site located between the N- and C-terminal lobes of the kinase catalytic domain.[3][4] A key feature of this pocket is the "hinge region," a short, flexible loop that forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in place for phosphotransfer.[4][5] The strategic genius of the aminopyridine scaffold lies in its remarkable ability to mimic this interaction.[6] The 2-aminopyridine moiety, in particular, serves as an exceptional bioisostere for the purine core of ATP, enabling it to form the same crucial hydrogen bonds with the kinase hinge, thereby providing a potent and stable anchor for the inhibitor molecule.[7][8] This foundational interaction is the starting point for building highly specific and potent drug candidates.

Mechanism of Action: Hinge-Binding Mimicry

The effectiveness of the 2-aminopyridine core is rooted in its specific hydrogen bonding pattern with the backbone of the hinge region. Typically, the exocyclic amino group acts as a hydrogen bond donor to the backbone carbonyl of a key residue (often denoted as GK+1), while the pyridine ring nitrogen acts as a hydrogen bond acceptor from a backbone amide proton further along the hinge (GK+3).[3][4][5] This bidentate interaction effectively mimics the binding of ATP's adenine, providing a strong thermodynamic basis for inhibition.[3] The versatility of the scaffold allows for synthetic modification at other positions, enabling medicinal chemists to extend the molecule into adjacent hydrophobic pockets and towards solvent-exposed regions to fine-tune potency and, crucially, achieve selectivity against the over 500 kinases in the human kinome.[7][9]

cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor Aminopyridine Inhibitor hinge_region Hinge Region GK+1 (C=O) GK+3 (N-H) aminopyridine_core 2-Aminopyridine Core N-H N hinge_region:f2->aminopyridine_core:f2 H-Bond (Acceptor) hydrophobic_pocket Hydrophobic Pocket I gatekeeper_residue Gatekeeper Residue solvent_front Solvent Front aminopyridine_core:f1->hinge_region:f1 H-Bond (Donor) r1_group R1 Group r1_group->hydrophobic_pocket Hydrophobic Interaction r1_group->aminopyridine_core r2_group R2 Group r2_group->solvent_front Solvent Interaction r2_group->aminopyridine_core

Caption: Binding mode of an aminopyridine inhibitor in the ATP pocket.

The Drug Discovery Workflow: From Concept to Candidate

The path from identifying the aminopyridine scaffold as a promising starting point to developing a clinical candidate is a systematic, multi-parameter optimization process. This workflow integrates synthetic chemistry, biochemical and cellular assays, and structural biology to iteratively improve the compound's profile.

A Hit Identification (HTS, FBDD, Literature) B Synthesis of Analogs (e.g., Suzuki Coupling) A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->B Iterative Design E Cellular Potency Assays (Anti-proliferation) D->E F Selectivity Profiling (Kinase Panel Screen) E->F G Lead Optimization (ADME/Tox Properties) F->G G->D Refine Scaffold H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: Iterative workflow for aminopyridine kinase inhibitor discovery.

Synthesis of Aminopyridine Derivatives

A robust and versatile synthetic strategy is crucial for exploring the SAR of the aminopyridine scaffold. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose, allowing for the rapid generation of diverse analog libraries.[7]

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Objective: To couple a boronic acid or ester (R1-B(OR)2) to a halogenated 2-aminopyridine core.

  • Materials:

    • Halogenated 2-aminopyridine (e.g., 2-amino-5-bromopyridine)

    • Substituted boronic acid/ester

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Base (e.g., K2CO3 or Cs2CO3)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Microwave synthesis vial

  • Step-by-Step Procedure:

    • To a microwave vial, add the halogenated 2-aminopyridine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent mixture (e.g., 4:1 dioxane:water) to achieve a concentration of ~0.1 M.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes). The causality here is that microwave irradiation dramatically accelerates the reaction rate compared to conventional heating, enabling rapid library synthesis.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to yield the desired coupled product. This purification step is self-validating, as the purity of the final compound is confirmed by analytical methods (LC-MS, NMR) before it proceeds to biological testing.

Structure-Activity Relationship (SAR) Studies

SAR studies are the intellectual core of lead optimization, where changes in chemical structure are systematically correlated with changes in biological activity.[10][11] For aminopyridine inhibitors, this involves decorating the core with different chemical groups (R-groups) to enhance potency, selectivity, and drug-like properties.[9]

Example SAR Table for a Hypothetical c-Met Inhibitor Series

The following table, inspired by SAR data for phenoxypyridine derivatives, illustrates how substitutions on a peripheral ring can impact kinase inhibition and cellular activity.[12]

Compound IDR Group (Substitution on Phenoxy Ring)c-Met IC50 (nM)A549 Cell Line IC50 (µM)
1a H8.323.84
1b 4-F6.253.12
1c 4-Cl5.892.87
1d 3-Cl, 4-F2.311.89
1e 3-F, 4-Cl1.911.57
  • Causality Insight: The data shows that adding small electron-withdrawing groups like fluorine and chlorine at the 4-position of the phenoxy ring (1b, 1c) improves both biochemical and cellular potency compared to the unsubstituted compound (1a). A combination of substituents (1d, 1e) further enhances activity, suggesting that these modifications improve interactions within a specific sub-pocket of the c-Met kinase or enhance cell permeability. The most potent compound, 1e, demonstrates a clear SAR vector for further optimization.

Key Protocols for Biological Characterization

Rigorous biological evaluation is essential to validate the therapeutic potential of newly synthesized compounds. This involves a tiered approach, moving from isolated enzyme assays to complex cellular models.

Biochemical Potency: Thermal Shift Assay (DSF)
  • Principle: DSF, or Differential Scanning Fluorimetry, measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, resulting in an increase in its melting temperature (ΔTm). This provides a direct, self-validating measure of target engagement.

  • Protocol:

    • Prepare a master mix containing the purified kinase domain, a fluorescent dye (e.g., SYPRO Orange), and buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

    • Dispense the master mix into a 96- or 384-well PCR plate.

    • Add the aminopyridine test compounds from a dilution series to the wells. Include a DMSO vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a thermal ramp, gradually increasing the temperature from ~25 °C to 95 °C while continuously monitoring fluorescence.

    • The melting temperature (Tm) is the point of maximum inflection in the fluorescence curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A larger ΔTm indicates stronger binding and stabilization.[7]

Cellular Activity: Anti-Proliferation Assay
  • Principle: This assay determines a compound's ability to inhibit the growth of cancer cells, providing a crucial link between biochemical potency and a desired physiological outcome.[13][14]

  • Protocol:

    • Seed cancer cells (e.g., MV-4-11 for a PI3Kδ inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

    • Prepare serial dilutions of the aminopyridine inhibitor in cell culture medium.

    • Treat the cells with the compound dilutions and include a DMSO vehicle control.

    • Incubate for a period that allows for several cell divisions (typically 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity).

    • Measure the signal (luminescence) on a plate reader.

    • Normalize the data to the DMSO control and plot the results as percent inhibition versus compound concentration.

    • Calculate the IC50 value, the concentration at which 50% of cell proliferation is inhibited, using non-linear regression analysis.

Case Study: Discovery of Aminopyridine-Based VRK1 Inhibitors

A 2019 study by Elkins et al. provides an excellent real-world example of the principles discussed.[7] The team aimed to develop inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division.[7]

  • Hit Identification: The starting point was a "hybridization hypothesis" based on the structures of known kinase inhibitors, recognizing the 2-aminopyridine moiety as a potent hinge-binding element.[7]

  • Synthesis & SAR: Using the efficient two-step Suzuki-Miyaura coupling, they synthesized a series of derivatives.[7] Their SAR exploration revealed that changes to the hinge-binding groups had a significant impact on potency and selectivity between the highly similar VRK1 and VRK2 kinases.[7]

  • Lead Compound: This systematic approach led to the identification of compound 26 , which displayed a potent IC50 value of 150 nM for VRK1 and was highly selective in a panel of 48 other kinases.[7]

Data Summary for Key VRK1 Inhibitors

CompoundVRK1 ΔTm (°C)VRK1 IC50 (nM)Selectivity Score S(50%)
5 11.21,2000.17
26 13.91500.04
  • Insight: The data clearly shows the successful optimization from compound 5 to compound 26, which exhibits a nearly 10-fold improvement in potency and a 4-fold improvement in selectivity (a lower score is better).[7] This success was validated by crystallographic analysis, which confirmed the binding mode and explained the observed SAR.[7]

Conclusion and Future Outlook

The aminopyridine scaffold is a validated and highly valuable core in the design of kinase inhibitors. Its ability to effectively mimic ATP's interaction with the kinase hinge provides a robust foundation for developing potent therapeutics. The successful discovery of aminopyridine-based inhibitors relies on an integrated and iterative workflow that combines efficient synthesis, rigorous biochemical and cellular characterization, and insightful SAR analysis. While challenges such as achieving absolute selectivity and overcoming acquired resistance remain, the chemical tractability and proven track record of the aminopyridine scaffold ensure it will continue to be a cornerstone of kinase-targeted drug discovery for years to come.[1][15] Future efforts will likely focus on developing next-generation derivatives, such as dual-target or covalent inhibitors, to address the complexities of diseases like cancer and neurodegenerative disorders.[16][17]

References

  • Bajusz, D., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega. [Link]

  • Schaduangrat, N., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry. [Link]

  • Sharma, S., et al. (2012). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Cai, Z-W., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]

  • Liu, Z., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Williamson, D. S., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Glisic, S., et al. (2012). Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Bioorganic & Medicinal Chemistry. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 18th International Conference on Chemistry and 4th Conference of the Hellenic Crystallographic Association. [Link]

  • Zhang, H., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Applied Physics Letters. [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. [Link]

  • Wang, W., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]

  • Zheng, Z., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry. [Link]

  • Zakharyanov, V.F., et al. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rastelli, F., et al. (2021). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]

  • Habrova, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Ceska a Slovenska Farmacie. [Link]

  • Dunn, J. & Blight, A. (2011). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. ResearchGate. [Link]

  • Große-Kreul, L., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Wang, Y., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Li, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Attwood, M. M., et al. (2021). Trends in Kinase Drug Discovery: Targets, Indications and Inhibitor Design. Nature Reviews Drug Discovery. [Link]

  • ClinicalTrials.gov. (2021). 4-aminopyridine Treatment for Nerve Injury. ClinicalTrials.gov. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(N-Propylamino)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Core in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a rigid scaffold for presenting diverse functional groups make it an ideal starting point for drug discovery campaigns targeting various diseases.[2] Derivatives of this core are found in antihistamines, anti-inflammatory agents, anticancer therapies, and more.[1][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 2-(N-propylamino)pyridine derivatives. By dissecting the molecule into its core components—the pyridine ring, the 2-amino linker, and the N-propyl chain—we will explore how systematic structural modifications influence biological activity. This document moves beyond a simple catalog of compounds to explain the causal relationships behind synthetic choices and assay results, offering field-proven insights for researchers aiming to design next-generation therapeutics.

The Logic of SAR Exploration: A Systematic Approach

A successful SAR campaign is not a random walk through chemical space but a disciplined, iterative process. The goal is to understand how specific structural features of a molecule contribute to its biological activity, selectivity, and pharmacokinetic properties. For the 2-(N-propylamino)pyridine scaffold, this process involves systematically modifying three key regions to probe the chemical space around a lead compound. This workflow ensures that each synthetic step is an experiment designed to answer a specific question about the molecule's interaction with its biological target.

SAR_Workflow cluster_0 Iterative Optimization Cycle cluster_1 Key Modification Hotspots Lead_ID Lead Compound (e.g., 2-(N-propylamino)pyridine core) Modification Systematic Structural Modification Lead_ID->Modification Evaluation Biological Evaluation (In Vitro & In Vivo Assays) Modification->Evaluation Synthesize Analogs Mod_Pyridine A: Pyridine Ring (Substituents, Isosteres) Modification->Mod_Pyridine Mod_Linker B: 2-Amino Linker (Acylation, Alkylation) Modification->Mod_Linker Mod_Chain C: N-Propyl Chain (Length, Branching, Functionalization) Modification->Mod_Chain Analysis SAR Analysis (Potency, Selectivity, ADME) Evaluation->Analysis Generate Data Analysis->Modification Design Next Generation Optimized_Lead Optimized Lead Compound Analysis->Optimized_Lead Identify Candidate

Caption: Iterative workflow for SAR exploration of 2-(N-propylamino)pyridine derivatives.

Foundational Synthetic Strategies

The synthesis of 2-(N-propylamino)pyridine derivatives can be achieved through several established routes. A common and reliable method is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine (typically chloro- or bromo-) and N-propylamine. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen, facilitating the substitution at the C2 position. Alternative methods, such as those starting from pyridine N-oxides, provide access to a wider range of substituted analogs that may be difficult to obtain otherwise.[5]

Synthesis_Workflow Start 2-Halopyridine (X = Cl, Br) Product 2-(N-Propylamino)pyridine Derivative Start->Product SₙAr Reaction Reagent N-Propylamine (H₂N-CH₂CH₂CH₃) Reagent->Product Conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, NMP) Heat (Δ) Conditions->Product

Caption: Generalized synthetic pathway for 2-(N-propylamino)pyridine derivatives via SₙAr.

Dissecting the Structure-Activity Relationship: Key Modification Hotspots

The biological activity of this scaffold is highly sensitive to substitutions at three primary locations. Understanding the impact of these changes is critical for optimizing a lead compound.

Modifications of the N-Propylamino Side Chain

The N-propylamino side chain is a crucial determinant of pharmacological activity, particularly in the context of neurological targets. Studies on anticonvulsant agents have shown that introducing a hydroxyl group at the 2'-position of the propyl chain and further substituting the terminal amine can dramatically modulate both efficacy and the safety profile.[4][6]

For instance, the addition of a 2'-hydroxy group is a common strategy to introduce a hydrogen bond donor/acceptor site, potentially increasing affinity for a biological target. The nature of the terminal alkyl substituent on the nitrogen (e.g., dimethyl vs. diethyl) fine-tunes the lipophilicity and steric bulk, which in turn affects target engagement and pharmacokinetic properties.

Table 1: SAR of 2'-Hydroxypropylamino Pyridines as Anticonvulsant Agents

Compound R Group (at 3' position) Anticonvulsant Activity Cardiac Activity Reference
1 -N(CH₃)₂ Moderate Negative Inotropic, Beta-adrenergic antagonist [6]
2 -N(CH₂CH₃)₂ Highest Not specified [4][6]
3 Piperidino Moderate Beta-adrenergic antagonist [6]

| 4 | 4''-Nitrophenylamino | Low | Negative Inotropic, Beta-adrenergic antagonist |[6] |

As this data illustrates, a simple change from a dimethylamino to a diethylamino group resulted in the highest anticonvulsant activity, demonstrating the sensitivity of the biological target to the steric and electronic properties of the side chain.[4][6]

Substitutions on the Pyridine Ring

The pyridine ring itself is a prime target for modification to enhance potency, alter selectivity, or improve metabolic stability. The electronic nature and position of substituents can have profound effects.

  • Antiproliferative Activity: SAR studies on pyridine derivatives as anticancer agents have shown that the presence and position of hydroxyl (-OH) and methoxy (-OMe) groups can enhance activity.[2][7] In contrast, the introduction of bulky groups or halogens often leads to a decrease in antiproliferative effects, possibly due to steric hindrance at the target's binding site or altered electronic properties.[2]

  • Kinase Inhibition: For targets like Janus Kinase 2 (JAK2), substitutions on the pyridine ring are used to achieve both high potency and selectivity over other kinase isoforms.[8]

The Critical Role of the 2-Amino Linker

The 2-amino group is often more than a simple linker; it can be a critical pharmacophoric element. Its ability to act as a hydrogen bond donor and its role in positioning the side chain relative to the pyridine core are frequently essential for biological activity. In a study on antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group resulted in a complete loss of activity.[9] This highlights the imperative to confirm the necessity of such a feature before undertaking extensive modifications that might remove it.

Case Study: Development of Selective JAK2 Kinase Inhibitors

The Janus kinases (JAKs) are a family of enzymes involved in signaling pathways that regulate immune function and cell growth.[8] Dysregulation of the JAK/STAT pathway, particularly through hyperactivation of JAK2, is implicated in myeloproliferative neoplasms.[8] The 2-aminopyridine scaffold has proven to be an excellent starting point for developing potent and selective JAK2 inhibitors.

The therapeutic goal is to inhibit JAK2 without significantly affecting other isoforms like JAK1 and JAK3, thereby minimizing off-target effects. The SAR campaign in this area focuses on decorating the 2-aminopyridine core to maximize interactions with the JAK2 ATP-binding pocket while creating steric or electronic clashes in the binding sites of other isoforms.

JAK_STAT_Pathway cluster_cell Cell cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Dimerization & Activation P P JAK2->P 3. Autophosphorylation STAT STAT Nucleus Nucleus STAT->Nucleus 5. Dimerization & Translocation P->STAT 4. STAT Phosphorylation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2 Inhibition Transcription Gene Transcription Nucleus->Transcription 6. Regulation

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by 2-aminopyridine derivatives.

Table 2: Potency and Selectivity of 2-Aminopyridine-Based JAK2 Inhibitors

Compound JAK2 IC₅₀ (nM) JAK1 Selectivity (Fold vs JAK2) JAK3 Selectivity (Fold vs JAK2) Key Feature Reference
Crizotinib (Lead) 27 - - Initial Lead Compound [8]
12k 6 >167 >167 Optimized Scaffold [8]
12l 3 >333 >333 Optimized Scaffold [8]

| 21b | 9 | 276 | 184 | High Selectivity |[8] |

The data clearly demonstrates successful lead optimization, with compounds like 12l and 21b showing single-digit nanomolar potency for JAK2 and excellent selectivity over other JAK isoforms.[8] This was achieved through careful synthetic modifications based on SAR insights.

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible.

General Synthesis Protocol: SNAr of 2-chloropyridine with N-propylamine
  • Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M) in a sealed reaction vessel, add N-propylamine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-(N-propylamino)pyridine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Assay Protocol: Kinase Inhibition (IC₅₀ Determination)
  • Reagents: Prepare a buffer solution (e.g., Tris-HCl with MgCl₂, DTT). Prepare solutions of the kinase (e.g., recombinant human JAK2), a suitable peptide substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase and test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or an antibody-based ELISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Assay Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Use adult male Wistar rats or mice.[6][10] Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg).

  • Test Execution: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), subject each animal to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Endpoint Measurement: Observe the animal for the presence or absence of a tonic hind-limb extension seizure. The absence of this seizure is defined as protection.

  • Neurological Deficit: Assess any potential motor impairment or neurotoxicity using the rotarod test, where animals are placed on a rotating rod and the time until they fall is recorded.[4][11]

  • Data Analysis: Calculate the percentage of animals protected at each dose. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, can be determined using probit analysis.

Conclusion and Future Outlook

The 2-(N-propylamino)pyridine scaffold is a remarkably versatile and fruitful starting point for drug discovery. The structure-activity relationships discussed herein demonstrate that biological activity is exquisitely sensitive to modifications of the pyridine core and the N-propylamino side chain. Key takeaways include the critical role of the 2'-hydroxypropylamino moiety for anticonvulsant activity and the ability to engineer potent and highly selective kinase inhibitors through strategic substitutions on the pyridine ring.

Future efforts will likely focus on leveraging these SAR insights to design compounds with improved pharmacokinetic profiles. Strategies such as the incorporation of fluorine atoms to increase lipophilicity and enhance blood-brain barrier permeability are already proving effective.[12] As our understanding of the structural requirements for interacting with specific biological targets deepens, the 2-aminopyridine scaffold will undoubtedly continue to yield novel and impactful therapeutics.

References

  • ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • PubMed. (n.d.). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines.
  • ResearchGate. (2025).
  • PubMed. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin.
  • ResearchGate. (2025). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines.
  • PubMed. (n.d.).
  • PubMed. (2003).
  • PMC. (n.d.).
  • Ingenta Connect. (2025).
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubMed. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2024).
  • PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
  • PMC. (n.d.).

Sources

Unveiling the Therapeutic Potential of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: A roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful and biologically active compounds.[1][2] Its inherent properties, including its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle, have cemented its role in drug discovery. This guide focuses on a specific derivative, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, a compound whose therapeutic potential remains largely unexplored in public literature. The strategic placement of a chloro group, a fluoro atom, and an N-propylamino side chain on the pyridine core suggests a nuanced profile of metabolic stability, membrane permeability, and target engagement. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.[3]

This document provides a comprehensive, technically-grounded framework for identifying and validating the potential therapeutic targets of this molecule. By dissecting its structure and drawing parallels with well-characterized aminopyridine-based agents, we will outline a logical, multi-pronged strategy for its investigation. This guide is intended for drug development professionals, offering a roadmap from initial hypothesis generation to definitive experimental validation.

Strategic Deconstruction and Hypothesis Generation

Given the absence of direct biological data for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, our approach is rooted in structure-activity relationship (SAR) analysis of analogous chemical series. The 2-aminopyridine moiety is a well-established pharmacophore that has yielded drugs targeting a wide array of protein families.[2] Our analysis points to three high-probability target classes for initial investigation.

Table 1: High-Priority Potential Target Classes

Target ClassRationale for InvestigationKey Validation Assays
Protein Kinases The 2-aminopyridine core is a classic "hinge-binding" motif for ATP-competitive kinase inhibitors.[4][5]Broad Kinome Profiling, In Vitro IC50 Determination, Cellular Phosphorylation Assays
Ion Channels Aminopyridine derivatives, notably 4-aminopyridine, are established voltage-gated potassium (Kv) channel blockers.[6][7]Electrophysiology (Patch-Clamp), Flux Assays
GPCRs The related 2-aminopyrimidine scaffold has yielded potent histamine H4 receptor (H4R) antagonists.[8]Radioligand Binding Assays, Functional Assays (cAMP, β-arrestin)

Potential Target Class 1: Protein Kinases

Protein kinases regulate the majority of cellular pathways and represent one of the most critical target families in oncology and immunology. The 2-aminopyridine structure is adept at forming two or three hydrogen bonds with the kinase hinge region, mimicking the natural binding of adenine from ATP. The chloro and fluoro substituents can provide additional selectivity and potency through specific interactions within the ATP-binding pocket.

Causality and Experimental Rationale

The primary hypothesis is that the N-propylamino pyridine core will anchor the molecule in the ATP-binding site of one or more kinases. A logical and efficient approach to test this is to perform a broad screen against a large panel of kinases, followed by more focused validation studies on the identified "hits."

Experimental Workflow for Kinase Target Validation

The following diagram outlines a standard workflow for identifying and validating a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Activity A Compound Synthesis (5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl) B Broad Kinome Profiling (e.g., KinomeScan, 400+ kinases) A->B Test at 1-10 µM C Identify Primary Hits (% Inhibition > 70%) B->C D In Vitro Enzymatic Assay (Determine IC50 values) C->D Dose-response E Assess Selectivity Profile (Compare IC50s of related kinases) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E->F Confirm on-target activity G Downstream Signaling Assay (Western Blot for p-Substrate) F->G H Cellular Proliferation/Viability Assay (e.g., CTG, MTT) G->H

Caption: Kinase inhibitor validation workflow from initial screen to cellular function.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a luminescent-based assay to determine the IC50 value of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations depend on the enzyme's activity.

    • Prepare a 10 mM stock of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl in 100% DMSO.

    • Create a serial dilution plate (11 points, 1:3 dilution) of the compound in DMSO, then dilute into kinase buffer to create a 4X compound solution. Include a "no inhibitor" control (DMSO only).

  • Reaction Setup:

    • Add 5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of 4X compound solution to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Read luminescence on a plate reader.

    • Normalize the data using "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Potential Target Class 2: Ion Channels

The aminopyridine class of drugs has a well-documented history of ion channel modulation. 4-aminopyridine (dalfampridine) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels approved for improving walking in patients with multiple sclerosis.[6][7] It functions by blocking the channels in demyelinated axons, prolonging the action potential and restoring nerve signal conduction. The structural similarity makes Kv channels a compelling potential target for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

Causality and Experimental Rationale

The hypothesis is that the compound, like 4-aminopyridine, can physically occlude the pore of Kv channels. The N-propylamino group may confer selectivity for specific Kv channel subtypes over others. The definitive method for confirming this mechanism is patch-clamp electrophysiology, which directly measures the flow of ions through the channel in real-time.

G Hypothesized Kv Channel Blockade Mechanism cluster_0 Resting State cluster_1 Activated State (Open) cluster_2 Blocked State K1_in K+ K2_in K+ K3_in K+ label_in Intracellular label_out Extracellular channel_closed Channel (Closed) K4_in K+ K5_in K+ K_out K+ K5_in->K_out K+ Efflux K6_in K+ channel_open Channel (Open) K7_in K+ K8_in K+ K9_in K+ channel_blocked Channel (Open) drug Drug

Caption: Diagram of a Kv channel being blocked by a small molecule inhibitor.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a high-level overview for assessing the inhibitory effect of the compound on a specific Kv channel subtype (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the Kv channel of interest.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrode and Solution Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

    • Fill the micropipette with an intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, adjusted to pH 7.2).

    • The extracellular (bath) solution contains (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, adjusted to pH 7.4).

  • Establishing a Whole-Cell Recording:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward potassium currents. Record the baseline currents.

  • Compound Application:

    • Perfuse the bath with the extracellular solution containing a known concentration of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

    • After the solution has exchanged, repeat the voltage-step protocol and record the currents in the presence of the compound.

  • Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of inhibition at each concentration.

    • Repeat with multiple concentrations to generate a dose-response curve and determine the IC50 for channel block.

Other Plausible Target Families

While kinases and ion channels represent the highest probability targets, the versatility of the aminopyridine scaffold warrants consideration of other protein families.

  • G-Protein Coupled Receptors (GPCRs): Structure-activity studies on 2-aminopyrimidine derivatives have led to the discovery of potent ligands for the histamine H4 receptor, a GPCR involved in inflammatory and immune responses.[8] An initial screen using radioligand binding assays against a panel of GPCRs, including H4R, would be a cost-effective way to explore this possibility.

  • Anti-Infective Targets: Aminopyridine-based compounds have shown promise as antimalarial and antiprotozoal agents.[9][10][11] If the research program's focus includes infectious diseases, screening the compound for growth inhibition against parasites such as Plasmodium falciparum or Trypanosoma cruzi could reveal novel therapeutic avenues.

Conclusion and Path Forward

5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl is a compound built upon a scaffold with a rich history in drug discovery. Its specific substitution pattern offers the potential for novel selectivity and improved drug-like properties. This guide proposes a systematic, hypothesis-driven approach to elucidating its mechanism of action.

The most promising initial path is a comprehensive kinase screen, given the prevalence of the 2-aminopyridine core in successful kinase inhibitors. Concurrently, or as a secondary path, investigation into its effects on voltage-gated potassium channels is strongly justified by precedence within the aminopyridine chemical class. By employing the workflows and protocols detailed herein, researchers can efficiently and rigorously navigate the target identification and validation process, ultimately determining the therapeutic niche for this promising molecule.

References

  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. Benchchem.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-80. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2014). Chemical Communications (Cambridge, England).
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Goodman, A. D., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 5-Chloro-2-cyclopropylamino-3-fluoropyridine, HCl, min 98%, 100 grams. (n.d.). BOC Sciences.
  • 5-Chloro-3-fluoro-2-hydroxypyridine. (n.d.). PubChem. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. Available at: [Link]

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1078-1101. Available at: [Link]

Sources

in silico modeling of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl Binding

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, a small molecule of interest in medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document details a complete workflow from initial structure preparation to advanced binding free energy calculations. Rather than presenting a rigid set of instructions, this guide emphasizes the underlying scientific rationale for each step, fostering a deeper understanding of the modeling process. We will cover ligand and protein preparation, molecular docking to predict binding poses, molecular dynamics (MD) simulations to assess complex stability in a dynamic environment, and post-simulation analysis to quantify binding affinity. The methodologies described are grounded in established best practices and are designed to produce robust, reproducible, and scientifically valid computational models.

Introduction: The Imperative for Predictive Modeling

In the landscape of modern drug discovery, computational methods, collectively known as in silico modeling, are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow for the rapid screening of virtual compound libraries, the elucidation of molecular recognition mechanisms, and the prediction of binding affinities, thereby prioritizing resources for the most promising candidates.[1]

This guide uses 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl as a case study to illustrate a state-of-the-art in silico workflow. While this molecule has potential applications as a building block in pharmaceutical and agrochemical synthesis, its specific biological targets are not widely published.[2][3] Therefore, this document will focus on the methodology of modeling its interaction with a hypothetical protein target. This approach ensures that the techniques and principles discussed are broadly applicable to any protein-ligand system. Our core philosophy is to build a self-validating model where each step provides a logical and scientifically sound foundation for the next.

Foundational Workflow: From Static Structures to Dynamic Interactions

A successful in silico modeling project follows a structured, multi-stage process. Each stage builds upon the last, increasing in computational complexity and predictive accuracy. The overall workflow is designed to first identify a likely binding orientation and then rigorously evaluate its stability and energetics.

Diagram: The In Silico Drug Discovery Workflow

workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Pose Prediction cluster_refine Phase 3: Refinement & Quantification ligand_prep Ligand Preparation (3D Structure, Protonation, Energy Minimization) docking Molecular Docking (Generate & Score Binding Poses) ligand_prep->docking protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens, Protonation) protein_prep->docking analysis Pose Selection & Analysis (Visual Inspection, Clustering) docking->analysis md_sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) analysis->md_sim bfe_calc Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->bfe_calc

Caption: A high-level overview of the computational workflow.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is particularly true in computational chemistry. The accuracy of any simulation is fundamentally limited by the quality of the initial input structures.

Ligand Preparation Protocol

The ligand, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, must be converted from a 2D representation into a physically realistic, low-energy 3D conformation.

  • Obtain 2D Structure: The structure can be sourced from chemical databases like PubChem or drawn using a chemical editor. The HCl salt form indicates the molecule is a basic amine, which will be protonated.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into an initial 3D model.

  • Determine Protonation State: At a physiological pH of ~7.4, the secondary amine in the N-propylamino group will be protonated. This is a critical step, as the resulting positive charge will dominate the ligand's long-range electrostatic interactions.

  • Assign Partial Charges: Use a quantum mechanical method (e.g., AM1-BCC) or a charge assignment tool to assign accurate partial atomic charges.

  • Energy Minimization: Perform a geometry optimization using a suitable small molecule force field (e.g., GAFF or MMFF94) to relieve any steric strain and find a low-energy conformation.

Protein Preparation Protocol

Protein structures are typically obtained from the Protein Data Bank (PDB). However, these experimental structures require significant cleaning and preparation.

  • Select a High-Quality Structure: Choose a protein structure from the PDB with high resolution (<2.5 Å) and minimal missing residues. If available, a structure with a co-crystallized ligand is invaluable for defining the binding site.

  • Clean the PDB File: Remove all non-essential components, such as water molecules, co-solvents, and ions that are not structurally integral. Some water molecules may mediate key interactions and can be retained, a decision that requires careful expert judgment.

  • Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. Use software like AmberTools or the H++ server to add hydrogens and, critically, to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) based on the protein's microenvironment.

  • Assign Force Field Parameters: Apply a biomolecular force field, such as ff14SB (AMBER) or CHARMM36m, which assigns atom types and charge parameters to the protein residues.[4]

  • Define the Binding Site: For docking, a "grid box" defining the search space must be created. This box should be centered on the known binding pocket (if a co-crystallized ligand is present) or a putative site identified by pocket-finding algorithms.

Phase 2: Molecular Docking - Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It explores a vast number of possible binding poses and uses a scoring function to rank them.[5][6][7][8]

Docking Protocol
  • Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used, powerful, and accessible option.[6] Other industry-standard tools include Glide, GOLD, and FlexX.[1]

  • Execution: Run the docking simulation, specifying the prepared protein and ligand files, as well as the coordinates of the defined grid box. The program will generate a series of binding poses ranked by their predicted binding affinity.

  • Results Analysis:

    • Scoring Function: The primary output is a binding affinity score (e.g., in kcal/mol), where more negative values indicate stronger predicted binding.

    • Pose Clustering: The best results often show multiple top-scoring poses clustered in a similar conformation, which increases confidence in the predicted binding mode.

    • Visual Inspection: This is a crucial, non-negotiable step. The top-scoring poses must be visually inspected to ensure they make chemical sense. Look for favorable interactions like hydrogen bonds, salt bridges, and hydrophobic contacts with complementary residues in the protein pocket.

Table 1: Example Molecular Docking Results for a Hypothetical Target

Pose RankBinding Affinity (kcal/mol)Key Predicted Interactions
1-9.2Hydrogen bond to backbone of GLU-152; Salt bridge with ASP-210
2-8.8Pi-stacking with PHE-268; Hydrophobic contact with LEU-148
3-8.5Hydrogen bond to sidechain of SER-150

Phase 3: Dynamic Refinement and Energetic Quantification

While docking provides a valuable static prediction, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address these limitations by simulating the atomic motions of the entire system over time, providing a more realistic view of the complex.[4][9][10]

Molecular Dynamics Simulation Protocol
  • System Setup:

    • Select the most promising pose from docking as the starting structure.

    • Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P model).[4]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

  • Equilibration: The system is first minimized to remove steric clashes. It is then gradually heated to the target temperature (e.g., 310 K) and equilibrated under constant pressure while restraining the protein and ligand. This allows the water and ions to relax around the complex.

  • Production Simulation: The restraints are removed, and the simulation is run for an extended period (typically 100-500 nanoseconds) to sample the conformational space of the complex. This "trajectory" is a movie of how the atoms move and interact.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): A stable RMSD for the protein backbone and the ligand indicates the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): This analysis reveals which parts of the protein are flexible versus stable.

    • Interaction Stability: Monitor the key interactions predicted by docking (e.g., hydrogen bonds) to see if they are maintained throughout the simulation.

Diagram: Key Ligand-Protein Interactions

interactions cluster_pocket Protein Binding Pocket ligand 5-Chloro-3-fluoro-2- (N-propylamino)pyridine asp210 ASP-210 ligand->asp210 Salt Bridge (+/-) glu152 GLU-152 ligand->glu152 Hydrogen Bond phe268 PHE-268 ligand->phe268 Pi-Stacking

Caption: A schematic of potential molecular interactions.

Binding Free Energy Calculation

MD simulations allow for the use of more accurate methods to estimate binding affinity. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) methods are popular end-point techniques for this purpose.[11][12]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select frames at regular intervals from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated by summing several terms for the complex, receptor, and ligand individually.

  • Average the Results: The final ΔG_bind is the average over all snapshots.

The energy is decomposed as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

  • ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy (polar and non-polar contributions).

  • TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and error, yielding a relative binding energy).

Table 2: Example MM/PBSA Binding Energy Decomposition

Energy ComponentAverage Contribution (kcal/mol)Favorable/Unfavorable
Van der Waals Energy-48.5Favorable
Electrostatic Energy-55.2Favorable
Polar Solvation Energy+62.1Unfavorable
Non-Polar (SASA) Energy-5.8Favorable
Total Binding Energy (ΔG_bind) -47.4 Strongly Favorable

Conclusion and Future Directions

This guide has outlined a robust, multi-step workflow for modeling the binding of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl to a protein target. By progressing from low-complexity docking to high-fidelity molecular dynamics and free energy calculations, researchers can build a detailed and dynamic picture of molecular recognition. The ultimate value of such a model lies in its ability to generate testable hypotheses. The specific interactions identified can guide site-directed mutagenesis experiments, and the structural insights can inform the rational design of new analogs with improved potency and selectivity. In silico modeling, when executed with rigor and a clear understanding of its principles, is a powerful engine for innovation in drug discovery.

References

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

  • Salomon-Ferrer, R., Case, D. A., & Walker, R. C. (2013). An overview of the Amber biomolecular simulation package. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(2), 198-210. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Kollman, P. A., Massova, I., Reyes, C., Kuhn, B., Huo, S., Chong, L., ... & Cheatham, T. E. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of chemical research, 33(12), 889-897. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Yadav, P. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Hossain, S. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Gumbart, J. C., & Roux, B. (2012). Computational evaluation of protein–small molecule binding. Methods in molecular biology, 819, 415-433. [Link]

  • Cournia, Z., Allen, B. K., & Sherman, W. (2017). Relative binding free energy calculations in drug discovery: recent advances and practical considerations. Journal of chemical information and modeling, 57(12), 2911-2937. [Link]

  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Towards accurate free energy calculations in ligand protein-binding studies. Current medicinal chemistry, 23(7), 646-687. [Link]

  • PubChem. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine. PubChem. [Link]

  • Asawa, Y., & Yoshimori, A. (2014). In silico structure-based approaches to discover protein-protein interaction-targeting drugs. International journal of molecular sciences, 15(10), 17908-17928. [Link]

  • Khan, S., Chohan, M. S., & Ali, A. (2020). Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. Pakistan journal of pharmaceutical sciences, 33(1), 287-294. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride. As a substituted aminopyridine, this compound holds potential interest in medicinal chemistry.[1][2] Its progression through the drug development pipeline is critically dependent on a thorough understanding of its aqueous solubility and chemical stability.[3][4][5] This document outlines detailed, field-proven methodologies for characterizing these parameters, interpreting the resulting data, and leveraging these insights for rational formulation design. The protocols described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences.[6][7][8][9][10]

Introduction: The Critical Role of Physicochemical Profiling

5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl is a heterocyclic amine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets.[1] The substituents on the pyridine ring—a chloro group, a fluoro group, and an N-propylamino side chain—are expected to modulate its electronic properties, lipophilicity, and metabolic stability. The formation of a hydrochloride (HCl) salt is a common strategy employed to enhance the aqueous solubility and dissolution rate of basic drug candidates.[5][11][12]

However, the success of any active pharmaceutical ingredient (API) is contingent upon its ability to be formulated into a safe, effective, and stable dosage form.[3][13] Poor solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[5][14] Therefore, a rigorous evaluation of solubility and stability is not merely a regulatory requirement but a foundational pillar of drug development.[6][15] This guide details the necessary experimental frameworks to build a robust physicochemical profile for this specific compound.

Aqueous Solubility Characterization

The aqueous solubility of an API dictates its dissolution rate and, consequently, its absorption from the gastrointestinal tract.[16] For 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, it is crucial to understand its solubility across a range of physiologically relevant pH values.

Rationale for pH-Dependent Solubility Profiling

Most drugs are weak acids or bases, and their solubility is highly dependent on the pH of the surrounding medium.[17] As a basic compound (due to the pyridine nitrogen and the exocyclic amine), 5-Chloro-3-fluoro-2-(N-propylamino)pyridine is expected to be more soluble in acidic environments where it is protonated. A pH-solubility profile provides critical data for predicting its behavior in different segments of the GI tract and informs the selection of formulation strategies.[18]

Experimental Protocols

Two primary methods are employed to assess solubility: kinetic and thermodynamic.[18][19][20]

2.2.1 Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of apparent solubility and is ideal for early-stage discovery.[19][21][22] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[14][19]

  • Protocol:

    • Prepare a 20 mM stock solution of the compound in 100% DMSO.

    • In a 96-well microplate, perform serial dilutions of the stock solution.

    • Transfer 2 µL from each well to a corresponding plate containing 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of 1%.

    • Shake the plate for 2 hours at room temperature, protected from light.[14]

    • Measure the turbidity in each well using a nephelometer.[21] The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.[14]

2.2.2 Thermodynamic Solubility Assay (Gold Standard)

This "shake-flask" method measures the equilibrium solubility of the solid material and is considered the definitive value for preformulation studies.[19][20]

  • Protocol:

    • Add an excess of solid 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl to vials containing aqueous buffers across a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[14]

    • Confirm equilibrium by sampling at two consecutive time points (e.g., 24h and 48h); the concentrations should be within 5% of each other.

    • Filter the samples through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.[23]

Anticipated Data and Interpretation

The data from the thermodynamic solubility study can be summarized as follows. Given the basic nature of the aminopyridine, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the compound's pKa. The HCl salt form is intended to ensure high solubility in the stomach (pH 1-2). However, the common ion effect from gastric chloride could potentially suppress the solubility of the hydrochloride salt.[11][24]

Table 1: Hypothetical Thermodynamic Solubility of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Buffer pHTemperature (°C)Solubility (µg/mL)
1.2 (Simulated Gastric Fluid)37> 2000
4.5 (Acetate Buffer)37850
6.8 (Phosphate Buffer)37150
7.4 (Phosphate Buffered Saline)3795

Stability Profiling

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][13] It helps establish a re-test period, shelf life, and recommended storage conditions.[9] The primary approach in early development is forced degradation, or stress testing.[7][25][26]

The Rationale of Forced Degradation Studies

Forced degradation studies intentionally expose the API to conditions more severe than accelerated stability testing.[7][25] The goals are fourfold:

  • To identify likely degradation pathways and products.[6][7][15]

  • To elucidate the intrinsic stability of the molecule.[7]

  • To develop and validate a stability-indicating analytical method that can resolve the API from its degradation products.[6][7]

  • To inform formulation and packaging decisions.[7][15]

Regulatory bodies like the FDA and EMA require these studies, which are guided by ICH Q1A(R2).[6][9][10] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without causing secondary degradation.[25][27]

Experimental Protocol: Solution-State Forced Degradation

This workflow investigates the stability of the compound in solution under various stress conditions.

  • Protocol:

    • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Stress Conditions: Aliquot the stock solution and expose it to the following conditions. Run a control sample protected from light at room temperature.

      • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for up to 7 days.[25]

      • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for up to 7 days.[25]

      • Oxidation: Add 3% H₂O₂. Store at room temperature for up to 7 days.

      • Thermal: Heat the solution at 60°C in a neutral buffer.

      • Photostability: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8][25][28]

    • Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24, 72 hours, 7 days).

    • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.

    • Analysis: Analyze all samples using a validated HPLC-UV/MS method. Calculate the percent degradation and check for mass balance.

Experimental Protocol: Solid-State Stability

Solid-state stability is crucial for handling, storage, and formulation of the bulk drug substance.[3][4][29]

  • Protocol:

    • Sample Preparation: Place a small, accurately weighed amount of the solid API in open glass vials.

    • Stress Conditions (ICH Q1A): Store the vials under the following conditions:[9][28]

      • Elevated Temperature: 40°C, 60°C, 80°C.

      • Accelerated Stability: 40°C / 75% Relative Humidity (RH).[28][30]

      • Photostability: Expose the solid powder to light as per ICH Q1B guidelines.

    • Time Points: Pull samples at defined intervals (e.g., 1, 2, 4 weeks).

    • Analysis: Analyze the samples for purity by HPLC and for changes in physical appearance. Techniques like X-Ray Powder Diffraction (XRPD) should be used to detect any changes in the crystalline form (polymorphism).[31]

Anticipated Data and Mechanistic Interpretation

The aminopyridine structure suggests potential liabilities. The C-Cl bond and the C-N bond could be susceptible to hydrolysis under acidic or basic conditions. The electron-rich aminopyridine ring may be prone to oxidation.

Table 2: Hypothetical Forced Degradation Results for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Stress ConditionTime% DegradationMajor Degradant (m/z)Potential Pathway
0.1 M HCl, 60°C72 h8.5%[M-propyl]+ HHydrolysis of C-N bond
0.1 M NaOH, 60°C24 h15.2%[M-Cl+OH]+ HNucleophilic Aromatic Substitution
3% H₂O₂, RT72 h11.0%[M+O]+ HN-Oxidation
60°C (Solution)7 days< 1.0%-Thermally Stable in Solution
40°C/75% RH (Solid)4 weeks< 0.5%-Stable in Solid State
Photolytic (ICH Q1B)-6.8%MultiplePhotodegradation

Visualization of Experimental Workflows

Visual diagrams help clarify complex experimental sequences. The following are represented in Graphviz DOT language.

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis A Weigh excess API B Add pH Buffers (pH 1.2, 4.5, 6.8, 7.4) A->B C Agitate at 37°C for 24-48h B->C D Sample & Filter (0.45 µm) C->D E Quantify by HPLC-UV D->E F Thermodynamic Solubility Profile E->F Report Data (µg/mL) G cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid (0.1 M HCl, 60°C) API->Acid Base Base (0.1 M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Sample at Time Points & Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Pathways Analysis->Report

Caption: Workflow for Solution-State Forced Degradation Studies.

Synthesis and Formulation Insights

The collective data from these studies provides actionable intelligence for drug development professionals.

  • Solubility Insights: The high solubility at low pH confirms that the HCl salt is beneficial for dissolution in the stomach. However, the significant drop in solubility at neutral pH suggests the compound may precipitate in the upper intestine. This highlights a potential need for formulation strategies that maintain solubility, such as the use of precipitation inhibitors or the development of an amorphous solid dispersion. [32]

  • Stability Insights: The compound shows good thermal and solid-state stability but is susceptible to base-catalyzed hydrolysis, oxidation, and photodegradation. This indicates that the final drug product will require protection from light (e.g., amber vials or blister packs). [33]The susceptibility to oxidation means that antioxidants may need to be included in the formulation, and manufacturing processes should minimize exposure to oxygen. The instability in basic conditions suggests that alkaline excipients should be avoided.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl. The described protocols, rooted in ICH guidelines and pharmaceutical best practices, provide the necessary framework for generating a comprehensive data package. [8][9]Understanding these fundamental physicochemical properties is paramount. The insights gained from these studies are not merely data points; they are essential guides for mitigating development risks, designing robust formulations, and ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Forced Degradation Studies. (n.d.). Creative Biolabs.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Quality Guidelines. (n.d.). ICH.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • Solid State Stability. (2020, January 11). VxP Pharma.
  • Solution Stability Testing. (n.d.). Avomeen.
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Physical stability of amorphous solid dispersions: historical examples and shelf-life extrapolation. (n.d.). LeoPARD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Mutual solubility of water and pyridine derivatives. (1993). ACS Publications.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
  • Solid State Characterization of APIs. (n.d.). CD Formulation.
  • Solubility and Stability Testing of Anticancer Agent 120. (n.d.). Benchchem.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Integrating Solid-State Chemistry into API Process Development. (2023, May 9). Regis Technologies.
  • Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Pyridine. (n.d.). PubChem.
  • Pyridine. (2022, November 30). Sciencemadness Wiki.
  • Pyridine. (n.d.). chemeurope.com.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (n.d.). PharmaState Academy.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). ResearchGate.
  • 4-Aminopyridine. (n.d.). Selleck Chemicals.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Taylor & Francis Online.
  • 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE. (2025, July 16). ChemicalBook.
  • 3-Chloro-5-fluoropyridine. (n.d.). PubChem.
  • 5-CHLORO-3-FLUORO-PYRIDINE-2-CARBONITRILE. (n.d.). ChemicalBook.
  • 2,3-difluoro-5-chloro pyridine. (n.d.). CDH Fine Chemical.
  • 2-Chloro-3-fluoropyridine. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

in vitro assay protocols for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl as a Novel Ion Channel Modulator

Introduction: Unveiling the Therapeutic Potential of Novel Aminopyridines

The aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to modulate the activity of various ion channels. Compounds based on this core structure have shown therapeutic promise in neurological disorders by fine-tuning neuronal excitability. 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, hereafter referred to as "Test Compound C521," is a novel synthetic aminopyridine derivative whose biological activity has not been widely characterized. Its structural features—a halogenated pyridine ring coupled with a short alkylamino side chain—suggest a potential interaction with voltage-gated ion channels.

This document serves as a comprehensive guide for researchers, providing detailed in vitro assay protocols to systematically evaluate the pharmacological profile of Test Compound C521. We will proceed under the hypothesis that C521 acts as a modulator of voltage-gated potassium channels, a common target for this compound class. Specifically, the protocols are designed to assess its activity on the KCNQ2/3 (Kv7.2/7.3) channel, a heterotetrameric potassium channel critical for regulating neuronal firing rates and a validated target for anticonvulsant drugs.

The following protocols provide a robust framework for:

  • Primary Functional Characterization: Determining the direct effect of C521 on KCNQ2/3 channel currents using automated patch-clamp electrophysiology.

  • Secondary Potency and Selectivity Assessment: Establishing a precise dose-response relationship and assessing cytotoxic liabilities to ensure the observed effects are target-specific.

Part 1: Foundational Protocols - Compound Management and Cell Culture

Scientific rigor begins with meticulous preparation. The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the proper handling of the test compound and the health of the biological system used for testing.

Preparation of Test Compound C521 Stock Solutions

The hydrochloride salt form of C521 suggests good solubility in aqueous solutions. However, for long-term storage and experimental consistency, a high-concentration stock in an organic solvent is recommended.

Protocol:

  • Initial Solubilization: Prepare a 10 mM primary stock solution of Test Compound C521 in 100% dimethyl sulfoxide (DMSO). This concentration is standard for primary screening campaigns.

  • Verification of Solubility: Visually inspect the solution for any particulates. If necessary, gentle warming (up to 37°C) or brief sonication can be employed to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock into small-volume, single-use tubes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot. Prepare intermediate dilutions in 100% DMSO to create a serial dilution series. Subsequently, dilute these into the final aqueous assay buffer. This two-step dilution process minimizes the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Culture of KCNQ2/3-Expressing Cell Lines

The choice of a stable, recombinant cell line is crucial for isolating the activity of the compound on the specific ion channel of interest. Chinese Hamster Ovary (CHO) cells are frequently used for this purpose due to their low endogenous ion channel expression and robust growth characteristics.

Protocol for Culturing CHO-hKCNQ2/3 Cells:

  • Cell Line Source: Obtain a CHO cell line stably co-expressing the human KCNQ2 and KCNQ3 subunits from a reputable vendor.

  • Culture Medium: Culture the cells in Ham's F-12 Nutrient Mix supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics (e.g., G418 and Zeocin) to maintain stable expression of the channel subunits.

  • Incubation Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express to detach the cells. Avoid over-confluency, as this can alter protein expression and cell health.

Part 2: Primary Assay - Automated Electrophysiology

Automated patch-clamp systems provide a high-throughput method to directly measure ion channel currents, offering the gold standard for functional characterization of ion channel modulators.

Rationale and Workflow

This assay directly measures the flow of potassium ions (K+) through the KCNQ2/3 channels in response to voltage changes. By applying Test Compound C521, we can determine if it enhances (opens) or inhibits (blocks) the channel's activity.

G cluster_prep Assay Preparation cluster_run Automated Electrophysiology Run cluster_analysis Data Analysis Harvest Harvest & Resuspend CHO-KCNQ2/3 Cells LoadChip Load Cells & Buffers onto Patch-Plate Harvest->LoadChip PrepCmpd Prepare C521 Serial Dilution Plate Compound Apply C521 Dilutions PrepCmpd->Compound Seal Cell Sealing & Whole-Cell Configuration LoadChip->Seal Baseline Record Baseline KCNQ2/3 Currents Seal->Baseline Baseline->Compound Record Record Post-Compound KCNQ2/3 Currents Compound->Record Measure Measure Current Amplitude Change Record->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 / IC50 Plot->Calculate

Caption: Automated patch-clamp workflow for C521.

Detailed Protocol

Materials:

  • External Buffer (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Buffer (in mM): 130 K-Aspartate, 5 MgCl₂, 5 EGTA, 4 ATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).

  • CHO-hKCNQ2/3 cells.

Procedure:

  • Cell Preparation: Harvest CHO-hKCNQ2/3 cells and resuspend them in the external buffer at a density of 1-2 million cells/mL. Ensure cell viability is >95% using a method like Trypan Blue exclusion.

  • System Priming: Prime the automated patch-clamp system with the prepared internal and external buffers according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a compound plate containing serial dilutions of Test Compound C521 (e.g., from 0.1 nM to 30 µM) in the external buffer. Include vehicle control (e.g., 0.3% DMSO) and a known KCNQ2/3 opener (e.g., Retigabine) as a positive control.

  • Initiate Experiment: Load the cell suspension and the compound plate into the instrument.

  • Voltage Protocol:

    • Hold cells at a membrane potential of -80 mV.

    • Apply a depolarizing step to +40 mV for 500 ms to activate the KCNQ2/3 channels.

    • Repolarize back to -80 mV.

    • This voltage step is repeated at regular intervals (e.g., every 15 seconds).

  • Data Acquisition:

    • Record baseline currents for 2-3 minutes to ensure stability.

    • Add the vehicle control and then subsequently add increasing concentrations of Test Compound C521. Allow the compound to equilibrate for 3-5 minutes at each concentration.

    • Record the resulting current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at the +40 mV step for each concentration.

    • Normalize the data to the baseline current.

    • Plot the percentage of inhibition or activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

ParameterExpected Outcome for an ActivatorExpected Outcome for an Inhibitor
Peak Current Amplitude Increases with concentrationDecreases with concentration
EC₅₀/IC₅₀ Value Potent activators: < 1 µMPotent inhibitors: < 1 µM
Maximum Efficacy >150% activation vs. baseline>80% inhibition vs. baseline

Part 3: Secondary Assay - Cell Viability

It is imperative to confirm that the observed effects on ion channel function are not a result of general cytotoxicity. A simple and robust method for this is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Rationale and Workflow

This assay quantifies the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. A decrease in formazan production in the presence of C521 indicates reduced cell viability.

cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout MTT Assay Readout Seed Seed CHO-KCNQ2/3 Cells in 96-well Plate Incubate1 Incubate Cells (24 hours) Seed->Incubate1 Treat Add C521 Dilutions to Wells Incubate1->Treat Incubate2 Incubate with Compound (24-48 hours) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4 hours) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO or SDS) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Materials:

  • CHO-hKCNQ2/3 cells.

  • 96-well clear flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed CHO-hKCNQ2/3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare a 2x concentration serial dilution of Test Compound C521 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).

  • Incubation: Incubate the plate for a period relevant to the primary assay, typically 24 to 48 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Express the viability of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percent viability against the log of C521 concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Conclusion and Interpretation

By following these protocols, a researcher can build a comprehensive pharmacological profile of Test Compound C521. An ideal therapeutic candidate would exhibit high potency in the electrophysiology assay (low nM to low µM EC₅₀ or IC₅₀) and a low impact on cell viability (CC₅₀ > 30 µM). A large window between the functional potency and the cytotoxic concentration is indicative of target-specific activity and is a critical parameter for advancing a compound in the drug discovery pipeline.

References

  • Title: Assay Guidance Manual: Compound Management Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: Assay Guidance Manual: Electrophysiology Assays for Ion Channels Source: National Center for Advancing Translational Sciences. URL: [Link]

  • Title: A Comparison of Three Methods for Measuring Cellular Proliferation and Viability Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

Application Notes & Protocols: Synthetic Routes for N-propylation of 2-amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed scientific guide for the N-propylation of 2-amino-5-chloro-3-fluoropyridine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] N-alkylated aminopyridines are prevalent pharmacophores in various bioactive molecules.[3] This guide evaluates two primary synthetic strategies: Direct N-Alkylation and Reductive Amination . We will explore the mechanistic rationale, advantages, and limitations of each approach, providing field-proven, step-by-step protocols. The objective is to equip researchers with the necessary information to select and execute the optimal synthetic route based on laboratory capabilities, scale, and desired purity profile.

Introduction: The Synthetic Challenge

The N-alkylation of aminopyridines presents a classic regioselectivity challenge. The starting material, 2-amino-5-chloro-3-fluoropyridine, possesses two nucleophilic nitrogen centers: the exocyclic amino group (–NH₂) and the endocyclic pyridine ring nitrogen. Direct alkylation with an electrophile like a propyl halide can lead to a mixture of the desired N-propylated product and the undesired N-alkyl pyridinium salt.[3] Furthermore, the potential for overalkylation to form the di-propylated product exists, complicating purification and reducing the yield of the target mono-propylated compound.[4]

The choice of synthetic strategy is therefore critical to steer the reaction toward the desired N-propyl isomer with high selectivity and yield.

Comparative Analysis of Synthetic Strategies

Two principal methodologies are considered for the targeted transformation: Direct N-Alkylation and Reductive Amination. A third, the Buchwald-Hartwig amination, is presented as an alternative route to the final product from different starting materials.

Route 1: Direct N-Alkylation

This is the most straightforward approach, involving the reaction of the aminopyridine with a propyl halide in the presence of a base. The success of this method hinges on the careful selection of the base to selectively deprotonate the exocyclic amino group, enhancing its nucleophilicity over the ring nitrogen.

  • Mechanistic Rationale: The reaction proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base (e.g., NaH, KOtBu) is employed to generate an amide anion from the exocyclic amino group. This highly nucleophilic anion then attacks the electrophilic propyl halide. The use of a strong base is crucial; weaker bases may not be sufficient to achieve selective deprotonation, leading to competitive alkylation on the pyridine ring nitrogen.[3][5]

  • Advantages:

    • Conceptually simple and utilizes readily available reagents.

    • Can be high-yielding under optimized conditions.

  • Limitations:

    • Prone to side product formation (pyridinium salt and di-alkylation).[3]

    • Requires strictly anhydrous conditions, especially when using reactive bases like sodium hydride.

    • Optimization of base, solvent, and temperature is often required.

Route 2: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds. It converts a carbonyl group and an amine into a secondary amine via an intermediate imine, which is reduced in situ.[6] This approach circumvents the issue of competing N-alkylation at the pyridine ring.

  • Mechanistic Rationale: The reaction begins with the condensation of the 2-aminopyridine with propanal (propionaldehyde) under mildly acidic conditions to form an iminium ion intermediate. A selective reducing agent, which does not readily reduce the starting aldehyde, then reduces the iminium ion to the desired N-propyl amine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) and amine-borane complexes are ideal for this purpose as they are mild enough not to reduce the aldehyde but are highly effective at reducing the protonated imine.[7]

  • Advantages:

    • Excellent regioselectivity for the exocyclic amine, avoiding pyridinium salt formation.

    • High selectivity for mono-alkylation.

    • Typically a one-pot reaction, improving operational efficiency.[6]

    • Milder reaction conditions compared to direct alkylation with strong bases.

  • Limitations:

    • Requires the use of propanal, which is volatile and can be prone to self-condensation.

    • The reducing agents can be moisture-sensitive.

Alternative Strategy: Buchwald-Hartwig Amination

While not a direct propylation of 2-amino-5-chloro-3-fluoropyridine, the Buchwald-Hartwig amination is a potent palladium-catalyzed cross-coupling reaction for forming C-N bonds and represents an alternative pathway to the target molecule.[8][9] This route would involve coupling propylamine with a suitable pyridine precursor like 2-bromo-5-chloro-3-fluoropyridine .

  • Mechanistic Rationale: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide (C-Br) bond. The resulting Pd(II) complex coordinates the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[10][11]

  • Advantages:

    • Extraordinary functional group tolerance and broad substrate scope.[8]

    • Often provides high yields where traditional methods fail.

  • Limitations:

    • Requires a different starting material (e.g., the 2-bromo derivative).

    • The cost of the palladium catalyst and specialized phosphine ligands can be high.[9]

    • Requires careful removal of the palladium catalyst from the final product, which is critical for pharmaceutical applications.

Data Presentation & Workflow

Comparative Summary of Synthetic Routes
ParameterDirect N-AlkylationReductive AminationBuchwald-Hartwig Amination
Starting Materials 2-amino-5-chloro-3-fluoropyridine, Propyl Halide2-amino-5-chloro-3-fluoropyridine, Propanal2-bromo-5-chloro-3-fluoropyridine, Propylamine
Key Reagents Strong Base (NaH, KOtBu)Mild Reducing Agent (NaBH(OAc)₃)Pd Catalyst, Phosphine Ligand, Base
Typical Yield Moderate to High (60-85%)High (75-95%)High to Excellent (80-98%)
Selectivity Moderate (Risk of pyridinium salt)Excellent (Mono-alkylation favored)Excellent
Reaction Conditions Anhydrous, Inert Atmosphere, 0°C to RTMild, Weakly Acidic, RTAnhydrous, Inert Atmosphere, Elevated Temp.
Pros Simple reagents, direct routeHigh selectivity, one-pot, mild conditionsBroad scope, high functional group tolerance
Cons Side product formation, requires strict controlRequires aldehyde, moisture-sensitive reagentsCostly catalyst, metal contamination risk
Visual Workflow: Selecting a Synthetic Route

Synthetic_Route_Selection Start Goal: Synthesize N-propyl-2-amino- 5-chloro-3-fluoropyridine Check_SM Is 2-amino-5-chloro- 3-fluoropyridine the available starting material? Start->Check_SM Buchwald Alternative: Buchwald-Hartwig (From 2-bromo derivative) Check_SM->Buchwald No, 2-bromo available Compare Evaluate Routes 1 & 2: - Selectivity needed? - Handling of strong base feasible? Check_SM->Compare Yes Direct_Alkylation Route 1: Direct Alkylation (NaH / Propyl Iodide) Reductive_Amination Route 2: Reductive Amination (Propanal / NaBH(OAc)₃) Compare->Direct_Alkylation Moderate selectivity acceptable, simple reagents preferred Compare->Reductive_Amination High selectivity is critical

Caption: Decision tree for selecting the optimal synthetic route.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Direct N-Propylation via Sₙ2 Alkylation

This protocol prioritizes the use of a strong base to achieve selective alkylation on the exocyclic amine.

Direct_Alkylation_Pathway cluster_reactants Reactants cluster_products Products A 2-amino-5-chloro- 3-fluoropyridine P1 Desired Product: N-propyl-5-chloro-3-fluoropyridin-2-amine A->P1 + B, C in DMF S1 Side Product 1: Pyridinium Salt A->S1 (competing reaction) B 1-Iodopropane C NaH S2 Side Product 2: N,N-dipropyl derivative P1->S2 (overalkylation)

Caption: Reaction scheme for Direct N-Alkylation showing products.

Materials and Reagents:

  • 2-amino-5-chloro-3-fluoropyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Iodopropane (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per gram of starting material) via syringe.

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Under a positive flow of nitrogen, add the sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30-45 minutes. The solution should become a darker, homogeneous slurry.

  • Add 1-iodopropane (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound.

Protocol 2: N-Propylation via Reductive Amination

This protocol offers a milder and more selective route to the desired product.

Reductive_Amination_Workflow Start Combine Aminopyridine, Propanal, & Acetic Acid in DCE Stir Stir for 1h at RT (Imine Formation) Start->Stir Add_STAB Add NaBH(OAc)₃ portion-wise Stir->Add_STAB React Stir for 12-18h at RT (Reduction) Add_STAB->React Quench Quench with sat. NaHCO₃ React->Quench Workup Extract with DCM, Dry, & Concentrate Quench->Workup Purify Purify via Column Chromatography Workup->Purify Product Isolated N-propyl Product Purify->Product

Caption: Step-by-step workflow for the Reductive Amination protocol.

Materials and Reagents:

  • 2-amino-5-chloro-3-fluoropyridine (1.0 eq)

  • Propanal (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq) and DCE (approx. 15 mL per gram).

  • Add propanal (1.5 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-propylated amine.

Conclusion and Recommendations

For the synthesis of N-propyl-5-chloro-3-fluoropyridin-2-amine, Reductive Amination stands out as the superior method for most research and development applications. Its high selectivity, operational simplicity as a one-pot procedure, and milder conditions make it more reliable and scalable than Direct Alkylation.[6][7] Direct Alkylation remains a viable option if the necessary reagents for reductive amination are unavailable, but it requires more rigorous optimization to minimize the formation of challenging-to-remove byproducts. The Buchwald-Hartwig approach is a powerful tool but is best reserved for situations where the appropriate halo-pyridine precursor is more readily accessible than the aminopyridine.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. [Link]

  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (2007). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health. [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.).
  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.).
  • General and mild preparation of 2-aminopyridines. (n.d.). PubMed. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. [Link]

  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

  • Amine alkylation and reductive amination are classical synthetic... (n.d.). ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • 2-Amino-5-chloro-3-fluoropyridine (97%). (n.d.). Amerigo Scientific. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis method of 1- (5-chloro-3-fluoropyridin-2-yl) ethylamine. (n.d.).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (n.d.). ChemRxiv. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). MDPI. [Link]

  • Preparation method of fluoropyridine compounds. (n.d.).
  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health. [Link]

Sources

Application Note: Strategic Use of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, substituted pyridines represent a cornerstone of molecular design, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of physicochemical and pharmacological properties. 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride is a trifunctionalized building block engineered for versatility in drug discovery campaigns. Its architecture provides distinct and orthogonally reactive sites, making it an ideal scaffold for the rapid generation of diverse chemical libraries.

The key attributes of this reagent are:

  • A C5-Chloro Handle: This position serves as a robust and reliable site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4]

  • A C3-Fluoro Substituent: The incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve target-binding affinity through favorable electrostatic interactions.[5][6]

  • A C2-(N-propylamino) Group: This secondary amine provides a vector for further derivatization while also influencing the electronic properties of the pyridine ring and participating in crucial hydrogen-bonding interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

This guide provides an in-depth analysis of the compound's properties, core reactivity, and detailed protocols for its application in library synthesis, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

PropertyValueSource
CAS Number 1073372-11-8[7]
Molecular Formula C₈H₁₁Cl₂FN₂[7]
Molecular Weight 225.09 g/mol [7]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in methanol, DMSO, and waterGeneral Knowledge
Stability and Storage

The hydrochloride salt form confers greater stability and simplifies handling compared to the free base. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8][9]

Safety and Handling

As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times.[10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8] Refer to the Safety Data Sheet (SDS) for comprehensive hazard and first-aid information.

Core Reactivity and Synthetic Strategy

The primary synthetic utility of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine lies in its C5-chloro group, which is an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the pyridine core.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[12] The reaction exhibits broad functional group tolerance and generally proceeds with high yields.[2]

Causality of Component Selection:

  • Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically required. For electron-rich chloro-heterocycles, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to facilitate the challenging oxidative addition step and promote the final reductive elimination.[13]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution to facilitate the reaction.[12]

  • Solvent: Aprotic polar solvents that can solubilize the reagents and tolerate heating are preferred. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[12][14]

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add Pyridine Substrate, Boronic Acid, Base solvent Add Solvent(s) reagents->solvent inert Degas with N2/Ar (3 cycles) solvent->inert catalyst Add Pd Catalyst/Ligand inert->catalyst heat Heat to Target Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT & Quench (e.g., with H2O) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Chromatography dry->purify

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines by coupling an aryl halide with a primary or secondary amine.[15] This reaction is invaluable for library synthesis, allowing for the introduction of a vast diversity of amine-containing functionalities, which are crucial for modulating solubility, basicity, and target interactions.[16]

Causality of Component Selection:

  • Palladium Catalyst: Similar to the Suzuki coupling, specialized catalyst systems are required. Bidentate ligands (e.g., Xantphos, BINAP) or bulky monodentate ligands (e.g., XPhos, RuPhos) are highly effective for coupling with heteroaryl chlorides.[16][17] These ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine nucleophile and regenerating the active catalyst.[13] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like LHMDS or K₃PO₄ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalyst.[16]

G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add Pyridine Substrate, Pd Catalyst/Ligand, Base to oven-dried flask solvent Add Anhydrous Solvent via Syringe reagents->solvent amine Add Amine Nucleophile solvent->amine heat Heat to Target Temp (e.g., 90-120 °C) amine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT & Quench (e.g., with sat. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Chromatography dry->purify

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for library synthesis. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 3-fluoro-5-(4-methoxyphenyl)-N-propylpyridin-2-amine.

Reaction Scheme: (Self-generated conceptual image)

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

ReagentM.W.Amount (mg)mmolsEquivalents
5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl225.092251.01.0
4-Methoxyphenylboronic Acid151.961821.21.2
Pd₂(dba)₃915.72230.0250.025 (5 mol% Pd)
XPhos476.62290.060.06
K₃PO₄212.274252.02.0
Solvent Volume
1,4-Dioxane4.0 mL
Water1.0 mL

Step-by-Step Procedure:

  • To a 20 mL reaction vial, add 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl (225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Add a magnetic stir bar. Seal the vial with a septum-lined cap.

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Via syringe, add 1,4-dioxane (4.0 mL) and water (1.0 mL).

  • In a separate vial under nitrogen, prepare a catalyst stock solution or add the solid Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (29 mg, 0.06 mmol) directly to the reaction mixture under a positive flow of nitrogen.

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product. Expected Yield: 75-90%.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 3-fluoro-5-(morpholino)-N-propylpyridin-2-amine.

Reaction Scheme: (Self-generated conceptual image)

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

ReagentM.W.AmountmmolsEquivalents
5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl225.09225 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218 mg0.020.02 (4 mol% Pd)
Xantphos578.6829 mg0.050.05
NaOtBu96.10135 mg1.41.4
Solvent Volume
Toluene (anhydrous)5.0 mL

Step-by-Step Procedure:

  • To an oven-dried 20 mL reaction vial, add 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl (225 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Note: The HCl salt will be neutralized in situ by the excess base.

  • Add a magnetic stir bar. Seal the vial with a septum-lined cap.

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Via syringe, add anhydrous toluene (5.0 mL), followed by morpholine (105 µL, 1.2 mmol).

  • Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product. Expected Yield: 70-85%.

Conclusion

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl is a high-value, versatile building block for medicinal chemistry library synthesis. Its distinct reactive sites at the C5-chloro and C2-amino positions allow for the systematic and efficient construction of novel, drug-like molecules through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this privileged scaffold in the pursuit of new therapeutic agents.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Karabacak, T., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(1), 1354-1370. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Valcárcel, V., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(20-21), 3971-3977. [Link]

  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

  • PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Link]

  • Hartwig, J. F., & Mann, G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. [Link]

  • G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 1-23. [Link]

  • Asif, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 1-23. [Link]

  • Vitaku, E., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6661. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Aminopyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as critical intermediates and active pharmaceutical ingredients.[1][2] This document provides a comprehensive guide to the experimental setup for synthesizing these valuable compounds, with a focus on the robust and versatile nucleophilic aromatic substitution (SNAr) pathway. We will delve into the mechanistic rationale behind procedural choices, present a detailed, step-by-step protocol for a representative synthesis, and cover essential purification, characterization, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of substituted aminopyridine hydrochlorides in a laboratory setting.

Introduction: The Significance of Aminopyridines

The pyridine ring is a fundamental motif in a vast array of biologically active compounds.[2] The introduction of an amino group, particularly on the pyridine scaffold, creates a versatile platform for further functionalization and is a key structural feature in numerous pharmaceuticals. Traditional methods for aminopyridine synthesis, such as the Chichibabin reaction, involve harsh reagents like sodium amide and high temperatures.[1][3][4][5] While historically significant, these conditions limit substrate scope and pose safety challenges.[6]

Modern synthetic chemistry often favors the nucleophilic aromatic substitution (SNAr) reaction on halopyridines. This method offers a milder, more modular, and broadly applicable route to a diverse range of substituted aminopyridines.[7][8][9] The reaction's efficiency is typically enhanced by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex.[6] This document will focus on the practical execution of the SNAr methodology.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The core of this protocol is the reaction between a chloropyridine derivative and a primary or secondary amine. The reaction proceeds via an addition-elimination mechanism, where the amine acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine.[6][7] Aromaticity is temporarily disrupted to form a negatively charged intermediate (a σ-adduct or Meisenheimer complex), which then rearomatizes by expelling the chloride leaving group.[6]

Causality Behind Experimental Choices:

  • Substrate: 2-Chloropyridines are common starting materials. The reactivity of the C-Cl bond towards nucleophilic attack is significantly increased if an electron-withdrawing group (e.g., nitro, cyano) is present on the ring, as this stabilizes the anionic intermediate.[10] 2-Fluoropyridines can also be used and are often more reactive.[10]

  • Nucleophile: A wide variety of primary and secondary amines can be employed, allowing for the introduction of diverse substituents.

  • Solvent: A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is typically used. These solvents are effective at solvating the reactants but do not interfere with the nucleophilicity of the amine.

  • Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[7] Reaction temperatures typically range from 50 °C to reflux, depending on the reactivity of the specific substrates.[11]

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the nucleophilic amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the reactant amine is often added.[12]

  • Final Salt Formation: The resulting aminopyridine is a basic compound. Treatment with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) allows for the isolation of the product as a stable, crystalline hydrochloride salt, which often simplifies purification and handling.

General Experimental Workflow

The synthesis of substituted aminopyridine hydrochlorides can be broken down into several key stages, from initial reaction setup to final product characterization. The following diagram illustrates a typical workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Salt Formation cluster_4 Analysis A 1. Assemble & Inertize Glassware (Round-bottom flask, condenser) B 2. Charge Reactants (Chloropyridine, Amine, Solvent) A->B C 3. Heat to Reaction Temp (e.g., 50-100 °C) B->C D 4. Monitor Progress (TLC, LC-MS) C->D E 5. Cool & Quench (e.g., with water) D->E F 6. Liquid-Liquid Extraction (e.g., EtOAc/Water) E->F G 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) F->G H 8. Purify Free Base (Column Chromatography) G->H I 9. Form Hydrochloride Salt (Add HCl solution) H->I J 10. Isolate Product (Filtration, Drying) I->J K 11. Characterize Product (NMR, MS, MP) J->K

Caption: General workflow for the synthesis of substituted aminopyridine hydrochlorides.

Detailed Experimental Protocol: Synthesis of N-benzyl-5-nitropyridin-2-amine Hydrochloride

This protocol details the synthesis of a representative substituted aminopyridine hydrochloride.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
2-chloro-5-nitropyridine158.551.59 g10.01.0 eq
Benzylamine107.151.29 g (1.31 mL)12.01.2 eq
Triethylamine (TEA)101.191.52 g (2.09 mL)15.01.5 eq
Dimethyl Sulfoxide (DMSO)78.1320 mL--
Ethyl Acetate (EtOAc)88.11~200 mL--
Saturated NaCl (brine)-~50 mL--
Anhydrous Sodium Sulfate142.04As needed--
HCl in Diethyl Ether (2.0 M)36.46~10 mL~20.0~2.0 eq
Diethyl Ether74.12~100 mL--

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol).

    • Add dry DMSO (20 mL) to dissolve the solid.

    • Add benzylamine (1.31 mL, 12.0 mmol) followed by triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation of the Free Base:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • The crude product, a yellow-orange solid, can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Hydrochloride Salt Formation:

    • Dissolve the purified N-benzyl-5-nitropyridin-2-amine free base in a minimal amount of diethyl ether (~50 mL).

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~10 mL, 20 mmol) dropwise.

    • A precipitate (the hydrochloride salt) will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Final Product Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual impurities.

    • Dry the product under vacuum to yield N-benzyl-5-nitropyridin-2-amine hydrochloride as a pale yellow solid.

Product Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the successful coupling of the amine to the pyridine ring.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches and the nitro group (NO₂) asymmetric and symmetric stretches.

Safety and Handling

Aminopyridines and their precursors can be hazardous.[13] It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]

  • Toxicity: Aminopyridines are often toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[13][14] Avoid direct contact and a have a plan for accidental exposure.[16]

  • Incompatible Materials: Keep away from strong acids and strong oxidizing agents.[15][17]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time. Deactivated amine nucleophile. Poor quality reagents.Increase temperature or extend reaction time. Ensure sufficient base is present to scavenge HCl. Use freshly distilled or high-purity reagents.
Low Yield Product loss during work-up/extraction. Inefficient purification. Side reactions.Perform extractions carefully and ensure complete phase separation. Optimize column chromatography conditions. Lower reaction temperature; ensure inert atmosphere if needed.
Difficulty in Salt Precipitation Product is too soluble in the chosen solvent. Insufficient HCl added.Try a less polar solvent for precipitation. Cool the solution in an ice bath. Add more HCl solution and confirm with pH paper.
Oily Product Impurities present. Product is hygroscopic.Re-purify via column chromatography or recrystallization. Ensure rigorous drying under high vacuum.

References

  • Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Various Authors. (2019). Advances in the Study of the Chichibabin Reaction. ResearchGate. [Link]

  • Pruthviraj K. (n.d.). Chichibabin Reaction. Slideshare. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Khan, A. T., et al. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. [Link]

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • PubMed. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • Royal Society of Chemistry. (2023). N-Amino pyridinium salts in organic synthesis. [Link]

Sources

Application Notes and Protocols: A Guide to Cell-Based Assay Development for Aminopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aminopyridine Kinase Inhibitors and the Need for Robust Cellular Analysis

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Among the diverse chemical scaffolds employed, the aminopyridine core has emerged as a privileged structure, forming the basis of inhibitors targeting a range of kinases including Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[1][2] The journey from a promising chemical entity to a clinically effective drug is arduous and requires a deep understanding of how these compounds behave within the complex milieu of a living cell.

Biochemical assays, while useful for determining direct enzyme inhibition, often fail to predict a compound's efficacy in a cellular context due to factors like cell permeability, off-target effects, and the influence of cellular ATP concentrations.[3] Consequently, robust cell-based assays are indispensable for a comprehensive evaluation of inhibitor potency, target engagement, and downstream functional effects.

This guide provides a detailed framework for developing a suite of cell-based assays to characterize a novel aminopyridine-based inhibitor, using Aurora B kinase as an exemplary target. Aurora B is a key regulator of mitosis, and its inhibition leads to distinct and measurable cellular phenotypes, making it an excellent model for assay development.[4][5] We will explore a multi-faceted approach, beginning with direct target engagement in live cells, followed by assays to quantify the inhibition of kinase activity, and culminating in an assessment of the ultimate phenotypic outcome—effects on cell viability.

The Strategic Workflow: From Target Engagement to Phenotypic Consequence

A successful cell-based characterization of a kinase inhibitor involves a logical progression of experiments designed to answer three fundamental questions:

  • Does the compound enter the cell and bind to its intended target?

  • Does this binding event translate into inhibition of the kinase's activity?

  • What is the functional consequence of this inhibition on cellular processes?

The following diagram illustrates this strategic workflow:

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Kinase Activity cluster_2 Phase 3: Phenotypic Outcome te NanoBRET™ Target Engagement Assay ka Phospho-Histone H3 (Ser10) Assay (ELISA / High-Content Imaging) te->ka Confirms target binding leads to functional inhibition po CellTiter-Glo® Viability Assay ka->po Links kinase inhibition to cellular phenotype

Caption: A three-phase workflow for characterizing aminopyridine kinase inhibitors.

Phase 1: Quantifying Target Engagement in Live Cells with NanoBRET™

The first critical step is to confirm that the aminopyridine inhibitor can permeate the cell membrane and bind to its intracellular target, Aurora B. The NanoBRET™ Target Engagement (TE) Assay is an ideal technology for this purpose, as it allows for the quantitative measurement of compound binding in living cells.[4][6]

Principle of NanoBRET™ Target Engagement

The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein, Aurora B, is fused to the highly luminescent NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the active site of Aurora B serves as the energy acceptor. When the tracer binds to the NanoLuc®-Aurora B fusion protein, the close proximity allows for energy transfer from the NanoLuc® substrate to the fluorescent tracer, generating a BRET signal. A test compound, such as our aminopyridine inhibitor, will compete with the tracer for binding to Aurora B. This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the inhibitor.[7]

G cluster_0 No Inhibitor cluster_1 With Aminopyridine Inhibitor Nluc_AurB NanoLuc®-Aurora B Tracer Fluorescent Tracer Nluc_AurB->Tracer Energy Transfer (BRET) Light BRET Signal (Light Emission at Acceptor Wavelength) Tracer->Light Substrate Substrate Substrate->Nluc_AurB Luminescence Nluc_AurB_Inhib NanoLuc®-Aurora B Tracer_Free Fluorescent Tracer Nluc_AurB_Inhib->Tracer_Free No Energy Transfer Inhibitor Aminopyridine Inhibitor Inhibitor->Nluc_AurB_Inhib Binding Substrate_Inhib Substrate Substrate_Inhib->Nluc_AurB_Inhib Luminescence No_Light Reduced BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay for Aurora B

This protocol is adapted for a 384-well plate format.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • FuGENE® HD Transfection Reagent

  • Plasmid DNA for NanoLuc®-Aurora B fusion protein

  • NanoBRET™ TE Tracer and NanoBRET™ Nano-Glo® Substrate

  • Aminopyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Cell Transfection (Day 1):

    • Prepare a DNA/transfection reagent complex in Opti-MEM™. A ratio of 1:9 (NanoLuc®-Aurora B plasmid to carrier DNA) is recommended.

    • Add FuGENE® HD to the diluted DNA and incubate for 20 minutes at room temperature.

    • Add the transfection complex to HEK293 cells suspended in DMEM + 10% FBS.

    • Plate the cell suspension at a density of 2 x 10^5 cells/mL.

    • Incubate for 18-24 hours at 37°C, 5% CO2.[8]

  • Compound Preparation and Cell Plating (Day 2):

    • Prepare serial dilutions of the aminopyridine inhibitor in Opti-MEM™. A typical concentration range would be 0.01 nM to 100 µM.

    • Harvest the transfected cells and resuspend in Opti-MEM™ at a density of 2 x 10^5 cells/mL.

    • Dispense the inhibitor dilutions into the 384-well plate.

    • Add the cell suspension to the wells containing the inhibitor.

  • Tracer Addition and Equilibration:

    • Add the NanoBRET™ TE Tracer to all wells at the recommended final concentration.

    • Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the binding to reach equilibrium.[8]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[8]

Data Analysis and Expected Results

The raw data consists of luminescence readings from the donor and acceptor channels. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. As the concentration of the aminopyridine inhibitor increases, it displaces the tracer, leading to a decrease in the NanoBRET™ ratio. The data is then plotted on a semi-log scale (NanoBRET™ ratio vs. inhibitor concentration) and fitted to a four-parameter logistic curve to determine the IC50 value, which represents the intracellular affinity of the inhibitor for Aurora B.

ParameterDescriptionExample Value
Max BRET Ratio BRET signal with no inhibitor0.85
Min BRET Ratio BRET signal at saturating inhibitor concentration0.10
IC50 Inhibitor concentration for 50% tracer displacement50 nM
Hill Slope Steepness of the dose-response curve-1.1

Phase 2: Measuring Cellular Kinase Activity

Once target engagement is confirmed, the next logical step is to determine if this binding event inhibits the kinase's enzymatic activity. For Aurora B, a well-established and biologically relevant substrate is Histone H3, which is phosphorylated at Serine 10 (pH3S10) during mitosis.[4][5] A decrease in the levels of pH3S10 is a direct readout of Aurora B inhibition.

Protocol: High-Content Imaging Assay for Phospho-Histone H3 (Ser10)

This assay provides quantitative data at the single-cell level and can also yield information on cell cycle distribution.

Materials:

  • HeLa or other suitable cancer cell line

  • Black-walled, clear-bottom 96-well imaging plates

  • Aminopyridine inhibitor

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG

  • Hoechst 33342 nuclear stain

  • Formaldehyde, Triton™ X-100, and Bovine Serum Albumin (BSA)

Procedure:

  • Cell Plating and Treatment:

    • Seed HeLa cells in 96-well imaging plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the aminopyridine inhibitor for a specified time (e.g., 24 hours). Include a positive control (e.g., a known Aurora B inhibitor like AZD1152-HQPA) and a vehicle control (DMSO).[9][10]

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against pH3S10 overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor® 488 (green) channels.

    • Use image analysis software to identify individual nuclei (from the Hoechst stain) and quantify the mean fluorescence intensity of the pH3S10 signal within each nucleus.

Data Analysis and Expected Results

The output of the analysis will be the average pH3S10 fluorescence intensity per cell for each inhibitor concentration. This data is then normalized to the vehicle control and plotted to generate a dose-response curve, from which the IC50 for the inhibition of Aurora B activity can be determined. A potent aminopyridine inhibitor of Aurora B will cause a significant, dose-dependent decrease in the pH3S10 signal.

Inhibitor ConcentrationNormalized pH3S10 Intensity (%)
0 (Vehicle)100
1 nM95
10 nM75
100 nM40
1 µM10
10 µM5

Phase 3: Assessing the Phenotypic Outcome on Cell Viability

The ultimate goal of an anti-cancer kinase inhibitor is to reduce the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing the cytotoxic or cytostatic effects of a compound.[9]

Principle of the CellTiter-Glo® Assay

This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, D-luciferin. When added to cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[9]

Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • White, opaque-walled 96-well plates

  • Aminopyridine inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Plating and Treatment:

    • Seed HCT116 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the aminopyridine inhibitor for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Expected Results

The luminescent signal from each well is proportional to the number of viable cells. The data is typically normalized to the vehicle-treated control wells (representing 100% viability) and plotted against the inhibitor concentration. A four-parameter logistic regression is used to determine the GI50 (concentration for 50% growth inhibition).

ParameterDescriptionExample Value
GI50 Concentration for 50% growth inhibition150 nM
Max Inhibition Maximum reduction in cell viability95%
R² of Curve Fit Goodness of fit for the dose-response curve0.99

Conclusion: A Triad of Assays for Comprehensive Inhibitor Characterization

The development of effective aminopyridine kinase inhibitors requires a multi-pronged approach to cell-based characterization. By systematically employing assays that measure target engagement (NanoBRET™), kinase activity (phospho-substrate analysis), and cell viability (CellTiter-Glo®), researchers can build a comprehensive profile of their compounds. This triad of assays provides a robust framework for decision-making in drug discovery, enabling the selection of candidates with the highest potential for clinical success. The data generated from this workflow not only validates the mechanism of action but also provides crucial insights into the structure-activity relationships that will guide the optimization of the next generation of kinase inhibitors.

References

  • Gozgit, J. M., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Parker, L. L., et al. (2011). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 6(5), e20094. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]

  • Wodicka, L. M., et al. (2010). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 5(12), 1231–1239. [Link]

  • Westwood, I., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 6866–6877. [Link]

  • Zhang, Z., et al. (2024). Genome-wide screenings identify BAP1 as a synthetic-lethality target with CDK4/6 inhibitors. Nature Communications, 15(1), 543. [Link]

  • Guckian, K. M., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3533–3549. [Link]

  • Moura-Alves, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(16), 7513–7526. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Sem, K., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 29(8), 1785. [Link]

Sources

Application Note: A Scalable Synthesis Protocol for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-fluoro-2-(N-propylamino)pyridine is a substituted aminopyridine, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. The synthesis of such highly functionalized pyridines often presents challenges when transitioning from laboratory-scale discovery to pilot-plant or manufacturing-scale production.[1][2] Key obstacles in scaling up include managing reaction exotherms, handling hazardous materials, ensuring regioselectivity, and developing robust, cost-effective purification strategies.

This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride. The narrative emphasizes the rationale behind specific procedural choices, focusing on safety, efficiency, and scalability to guide researchers and process chemists in their development efforts.

Overall Synthetic Strategy

The synthesis is designed as a three-step process commencing with the commercially available starting material, 2,3,5-trichloropyridine. The core strategy involves a selective halogen exchange (HALEX) reaction, followed by a nucleophilic aromatic substitution (SNAr), and concludes with the formation of the hydrochloride salt. This pathway was selected for its reliance on relatively inexpensive starting materials and its amenability to standard industrial equipment.

Synthetic_Pathway A 2,3,5-Trichloropyridine B 2,5-Dichloro-3-fluoropyridine A->B Step 1: HALEX KF, Sulfolane, 190-210°C C 5-Chloro-3-fluoro-2-(N-propylamino)pyridine(Free Base) B->C Step 2: SNAr n-Propylamine, K2CO3, ACN D C->D Step 3: Salt Formation HCl in IPA, MTBE

Caption: Overall three-step synthetic route.

Part 1: Synthesis of 2,5-Dichloro-3-fluoropyridine via Halogen Exchange (HALEX)

Principle and Rationale

The conversion of 2,3,5-trichloropyridine to 2,5-dichloro-3-fluoropyridine is achieved through a nucleophilic aromatic substitution where a fluoride ion displaces the chloride at the C3 position. The selection of a high-boiling polar aprotic solvent like sulfolane is critical; it effectively solubilizes the potassium fluoride (KF) salt and allows the reaction to be conducted at the high temperatures required for activating the otherwise unreactive C-Cl bond. While cesium fluoride is more reactive, spray-dried potassium fluoride is the reagent of choice for large-scale synthesis due to a significant cost advantage.[3] A phase-transfer catalyst can sometimes be employed to improve reaction kinetics, but this protocol achieves high conversion through temperature control alone.[3]

Scale-Up Considerations
  • Moisture Control: The efficacy of the HALEX reaction is highly sensitive to moisture, which can hydrolyze the substrate and reduce the reactivity of the fluoride salt. Spray-dried KF with a low water content (<0.3%) is mandatory.[3] The solvent (sulfolane) must be dried before use.

  • Thermal Management: The reaction requires high temperatures (190-210°C).[3] On a large scale, this necessitates the use of a glass-lined or stainless steel reactor with a high-temperature thermal fluid system for precise temperature control.

  • Work-up and Purification: Isolating the product from the high-boiling solvent and inorganic salts is a primary challenge. The protocol utilizes a "quench-and-extract" method followed by vacuum distillation, which is more scalable than chromatographic purification.

Experimental Protocols
ParameterLab Scale (100 g)Pilot Scale (10 kg)
Reactor 2 L 3-neck round-bottom flask, mechanical stirrer200 L Glass-Lined Reactor
2,3,5-Trichloropyridine 100 g (0.55 mol)10.0 kg (54.8 mol)
Spray-Dried KF 84 g (1.45 mol, 2.6 eq)8.4 kg (144.6 mol, 2.6 eq)
Sulfolane (anhydrous) 500 mL50 L
Reaction Temp. 190°C, then 210°C190°C, then 210°C
Reaction Time ~24 hours (monitored by GC)~24 hours (monitored by GC)
Typical Yield 75-85%70-80%
Purity (by GC) >97%>97%

Step-by-Step Methodology (Pilot Scale):

  • Charge the 200 L reactor with sulfolane (50 L) and spray-dried potassium fluoride (8.4 kg).

  • Inert the reactor with nitrogen and heat the slurry to 120°C under vacuum for 2 hours to ensure removal of any residual moisture.

  • Break the vacuum with nitrogen and cool the mixture to 80°C.

  • Charge 2,3,5-trichloropyridine (10.0 kg) to the reactor.

  • Heat the reaction mixture under a slow nitrogen stream to 190°C and hold for 8-10 hours. Gas Chromatography (GC) analysis should show the formation of an intermediate, 2-fluoro-3,5-dichloropyridine.

  • Increase the temperature to 210°C and maintain for 10-15 hours, monitoring the conversion of the intermediate to the desired product by GC.[3]

  • Once the reaction is complete (<2% starting material remaining), cool the mixture to 60°C.

  • Slowly quench the reaction by transferring the mixture into a separate reactor containing cold water (100 L). Caution: This is a critical step; control the addition rate to manage any potential exotherm.

  • Extract the aqueous slurry with toluene (2 x 50 L).

  • Combine the organic layers, wash with brine (25 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,5-dichloro-3-fluoropyridine as a clear liquid.

Part 2: Amination with n-Propylamine

Principle and Rationale

This step is a classic SNAr reaction. The fluorine atom at C3 and the ring nitrogen activate the C2 position for nucleophilic attack by n-propylamine, leading to the regioselective displacement of the C2 chlorine. The chlorine at C5 is significantly less reactive and remains intact. An inorganic base, potassium carbonate (K₂CO₃), is used to neutralize the HCl generated during the reaction, preventing the formation of the amine salt and driving the reaction to completion. Acetonitrile (ACN) is chosen as the solvent due to its appropriate boiling point and its ability to dissolve the reactants.

Scale-Up Considerations
  • Exotherm Control: The reaction between the chloropyridine and n-propylamine is exothermic. For a large-scale batch, the n-propylamine must be added portion-wise or via a controlled addition funnel to maintain the internal temperature below the reflux point of the solvent.

  • Handling n-Propylamine: n-Propylamine is a flammable, corrosive, and volatile liquid.[4][5][6] All transfers must be conducted in a closed system under an inert atmosphere to minimize operator exposure and fire risk.

  • Product Isolation: After the reaction, the product is in solution while the inorganic base and byproduct (KCl) are solids. A simple filtration and solvent evaporation are sufficient to isolate the crude product, which is a highly efficient and scalable work-up procedure.

Experimental Protocols
ParameterLab Scale (100 g)Pilot Scale (8 kg)
Reactor 2 L 3-neck round-bottom flask, reflux condenser200 L Glass-Lined Reactor
2,5-Dichloro-3-fluoropyridine 100 g (0.60 mol)8.0 kg (47.6 mol)
n-Propylamine 83 g (1.40 mol, 2.3 eq)6.6 kg (111.7 mol, 2.3 eq)
Potassium Carbonate (fine) 125 g (0.90 mol, 1.5 eq)9.9 kg (71.4 mol, 1.5 eq)
Acetonitrile (ACN) 1 L80 L
Reaction Temp. 80°C (Reflux)80°C (Reflux)
Reaction Time 6-8 hours (monitored by HPLC)6-8 hours (monitored by HPLC)
Typical Yield 90-95%88-94%
Purity (by HPLC) >98%>98%

Step-by-Step Methodology (Pilot Scale):

  • Charge the 200 L reactor with 2,5-dichloro-3-fluoropyridine (8.0 kg), potassium carbonate (9.9 kg), and acetonitrile (80 L).

  • Begin agitation and inert the reactor with nitrogen.

  • Heat the slurry to 50°C.

  • Add n-propylamine (6.6 kg) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 80°C.

  • After the addition is complete, heat the mixture to reflux (~80°C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete (<1% starting material), cool the mixture to 20°C.

  • Filter the slurry to remove potassium carbonate and the potassium chloride byproduct. Wash the filter cake with acetonitrile (10 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-Chloro-3-fluoro-2-(N-propylamino)pyridine free base as an oil. This crude product is typically of sufficient purity to proceed to the next step without further purification.

Part 3: Hydrochloride Salt Formation

Principle and Rationale

The final step involves converting the free base into its more stable, crystalline, and easily handled hydrochloride salt. This is a straightforward acid-base reaction. The choice of solvent system is critical for ensuring good crystallization and high purity. A mixture of a solvent in which the salt is soluble (like isopropanol, IPA) and an anti-solvent in which it is insoluble (like methyl tert-butyl ether, MTBE) is ideal for controlling precipitation and obtaining a product with a desirable particle size distribution. Using a pre-prepared solution of HCl in IPA is significantly safer and more controllable for large-scale operations than using anhydrous HCl gas.

Scale-Up Considerations
  • Crystallization Control: The rate of addition of the HCl solution directly impacts the crystal size and morphology. A slow, controlled addition at a constant temperature is crucial to avoid trapping impurities and to ensure a filterable solid.

  • Filtration and Drying: For large quantities, a centrifuge or a Nutsche filter-dryer is the preferred equipment for isolating the solid product. Drying must be done under vacuum at a moderate temperature to remove residual solvents without degrading the product.

Experimental Protocols
ParameterLab Scale (100 g)Pilot Scale (8.5 kg)
Reactor 2 L Beaker, magnetic stirrer200 L Glass-Lined Reactor
Free Base (Crude) 100 g (0.53 mol)8.5 kg (45.0 mol)
Isopropanol (IPA) 200 mL17 L
Methyl tert-butyl ether (MTBE) 800 mL68 L
HCl in IPA (~5 M) ~110 mL (1.05 eq)~9.5 L (1.05 eq)
Crystallization Temp. 0-5°C0-5°C
Isolation Buchner FunnelNutsche Filter-Dryer
Typical Yield 95-98%94-97%
Purity (by HPLC) >99.5%>99.5%

Step-by-Step Methodology (Pilot Scale):

  • Charge the crude free base (8.5 kg) into the 200 L reactor.

  • Add isopropanol (17 L) and methyl tert-butyl ether (68 L) and agitate until all the oil has dissolved.

  • Cool the solution to 0-5°C.

  • Slowly add the solution of HCl in isopropanol (~9.5 L) over 1-2 hours, maintaining the internal temperature below 10°C. A thick white precipitate will form.

  • After the addition is complete, stir the slurry at 0-5°C for an additional 2 hours to ensure complete crystallization.

  • Isolate the solid product by filtration using a Nutsche filter-dryer.

  • Wash the filter cake with cold MTBE (2 x 10 L).

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved. This yields the final 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl as a white to off-white crystalline solid.

Process Workflow and Safety

Process_Workflow cluster_0 Step 1: HALEX cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation S1_Charge Charge Reactor: Sulfolane, KF S1_Dry Dry Slurry (120°C, Vacuum) S1_Charge->S1_Dry S1_ChargeSM Charge 2,3,5-TCP S1_Dry->S1_ChargeSM S1_React Heat to 190-210°C (GC Monitoring) S1_ChargeSM->S1_React S1_Quench Cool & Quench in Water S1_React->S1_Quench S1_Extract Extract with Toluene S1_Quench->S1_Extract S1_Distill Vacuum Distillation S1_Extract->S1_Distill S1_Product Intermediate: 2,5-Dichloro-3-fluoropyridine S1_Distill->S1_Product S2_Charge Charge Reactor: Intermediate, K2CO3, ACN S1_Product->S2_Charge Transfer S2_Add Controlled Addition of n-Propylamine S2_Charge->S2_Add S2_React Reflux at 80°C (HPLC Monitoring) S2_Add->S2_React S2_Filter Cool & Filter Solids S2_React->S2_Filter S2_Concentrate Concentrate Filtrate S2_Filter->S2_Concentrate S2_Product Product: Free Base (Crude Oil) S2_Concentrate->S2_Product S3_Dissolve Dissolve Free Base in IPA/MTBE S2_Product->S3_Dissolve Transfer S3_Add Cool & Add HCl in IPA S3_Dissolve->S3_Add S3_Crystallize Age Slurry at 0-5°C S3_Add->S3_Crystallize S3_Filter Filter on Nutsche S3_Crystallize->S3_Filter S3_Dry Vacuum Dry at 45°C S3_Filter->S3_Dry S3_Product Final Product: HCl Salt (Solid) S3_Dry->S3_Product

Caption: Detailed workflow for the scaled-up synthesis.

Safety and Handling
  • 2,3,5-Trichloropyridine: Toxic and an environmental hazard. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Fluoride: Toxic if inhaled or ingested. Use in a well-ventilated area and wear respiratory protection when handling the powder.

  • Sulfolane: High-boiling solvent. Avoid inhalation of vapors at high temperatures.

  • n-Propylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.[4][7] Must be handled in a closed system away from ignition sources.[5]

  • HCl in Isopropanol: Corrosive. Use in a well-ventilated area and wear acid-resistant gloves and eye protection.

  • General Precautions: All steps of this synthesis should be carried out by trained personnel in a facility equipped with appropriate engineering controls (e.g., fume hoods, closed reactors) and emergency equipment (e.g., safety showers, eyewash stations).

Conclusion

The protocol described provides a robust and scalable pathway to 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl. By carefully considering the challenges of each step—moisture sensitivity in the HALEX reaction, exotherm control during amination, and controlled crystallization for the salt formation—this process can be safely and efficiently implemented on a multi-kilogram scale. The focus on cost-effective reagents and scalable unit operations makes this guide a valuable resource for process development and manufacturing campaigns.

References

  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 841-850. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Available from: [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Zhang, J., et al. (2020). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 22(15), 5883–5887. Available from: [Link]

  • Boruah, M., & Prajapati, D. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 25(1), 179-184. Available from: [Link]

  • Kress, A., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 5, 27. Available from: [Link]

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Available from: [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]

Sources

Introduction: The Critical Role of Purity in Fluorinated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Analytical Method Development for Purity Assessment of Fluorinated Pyridines

Fluorinated pyridines are indispensable building blocks in modern medicinal and agricultural chemistry.[1] Their unique electronic properties, conferred by the highly electronegative fluorine atom, can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). Consequently, the purity of these starting materials is of paramount importance, as even minute impurities can drastically alter reaction outcomes, generate unwanted byproducts, and compromise the safety and efficacy of the final drug product.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust analytical methods for assessing the purity of fluorinated pyridines, ensuring the quality and consistency required for pharmaceutical applications.

The Analytical Challenge: Understanding the Influence of Fluorine

The presence of fluorine introduces specific challenges in analytical method development. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal and chemical stability to the molecule.[2] While beneficial for drug efficacy, this can complicate analysis. Furthermore, the electronegativity of fluorine can alter the polarity and volatility of the pyridine derivatives, influencing their chromatographic behavior. A thorough understanding of these molecular properties is crucial for selecting the appropriate analytical technique and optimizing method parameters.

Chromatographic Purity Assessment: The Core of Quality Control

Chromatography is the cornerstone for the purity assessment of fluorinated pyridines, offering the high resolution necessary to separate the main component from structurally similar impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): A Versatile and Powerful Tool

HPLC, particularly in the reverse-phase (RP-HPLC) mode, is a widely accepted and powerful technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1] It is especially well-suited for a broad range of fluorinated pyridines, including those with lower volatility or thermally labile functional groups.

A Quality by Design (QbD) approach to method development ensures robustness and reliability.[3][4] The selection of chromatographic parameters is not arbitrary but is based on the physicochemical properties of the analyte and potential impurities.

  • Column Selection: A C18 column is a common starting point for RP-HPLC, offering good retention for a wide range of polar and non-polar compounds.[3][4] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the specific fluorinated pyridine and its potential impurities to minimize peak tailing and improve resolution.

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is a critical parameter. The pH of the buffer can significantly impact the retention and peak shape of basic pyridine compounds. A systematic approach, such as a Box-Behnken design, can be used to optimize parameters like buffer pH, flow rate, and column temperature.[3][4]

  • Detector Selection: A UV detector is commonly used for pyridines due to their aromatic nature.[3][4] The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure high sensitivity.[5] For comprehensive purity profiling and the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1]

HPLC_Method_Development Start Define Analytical Target Profile LitSearch Literature & Compound Property Review Start->LitSearch InitialParams Select Initial Conditions (Column, Mobile Phase, Detector) LitSearch->InitialParams Screening Screening Experiments (Gradient & Isocratic Runs) InitialParams->Screening Optimization Optimize Critical Parameters (e.g., pH, Gradient, Temp.) Screening->Optimization Analyze Data Validation Method Validation (ICH) Optimization->Validation Finalized Parameters End Final Method Validation->End

Caption: HPLC Method Development Workflow.

This protocol is a starting point and may require adaptation based on specific instrumentation.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3][4]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC): The Choice for Volatile Analytes

For volatile and thermally stable fluorinated pyridines, Gas Chromatography (GC) is an excellent analytical choice, often providing high efficiency and speed.[6] Capillary GC, with its high resolution, has significantly improved the analysis of compounds like pyridine.[6]

  • Inlet and Column: A split/splitless inlet is typically used to introduce a small, precise amount of the sample onto the column. The choice of the capillary column's stationary phase is critical. For moderately polar compounds like fluorinated pyridines, a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Oven Temperature Program: A temperature gradient program is often necessary to ensure the elution of impurities with a wide range of boiling points, providing good separation and peak shapes.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity.[6][7] For unequivocal identification of impurities, a Mass Spectrometer (MS) detector is the preferred choice.[6]

This protocol is a general guideline and should be optimized for the specific analyte.

  • Instrumentation: GC system with an FID detector.[8]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes

  • Detector:

    • FID Temperature: 300 °C[7]

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[1][9] The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[10][11][12]

Key Validation Parameters

The core parameters for validating a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (long-term, different analysts, equipment).[10]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Validation Workflow

Validation_Workflow cluster_experiments Start Finalized Analytical Method Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness cluster_experiments cluster_experiments Report Compile Validation Report End Validated Method Report->End

Caption: ICH-Compliant Method Validation Workflow.

Protocol: Validation of a Developed Chromatographic Method
  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.[3]

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte standard across the expected working range (e.g., 50-150% of the target concentration).

    • Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4]

  • Accuracy:

    • Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the analyte at different levels, such as 80%, 100%, and 120% of the target concentration).

    • Calculate the percent recovery at each level.

  • Precision (Repeatability):

    • Perform a minimum of six replicate injections of the analyte at 100% of the test concentration.[9]

    • Calculate the relative standard deviation (%RSD) of the peak areas.

  • Precision (Intermediate):

    • Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the two sets of experiments.

  • LOD & LOQ:

    • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in flow rate).

    • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

Data Presentation: Summary of Validation Parameters
Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1
Robustness No significant impact on results from minor changes.

Complementary Spectroscopic Techniques

While chromatography is essential for quantitative purity assessment, spectroscopic methods provide valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and confirmation of the fluorinated pyridine's identity.[13][14][15] The presence of fluorine provides an additional NMR-active nucleus (¹⁹F), which can be a sensitive probe for structural changes and impurity identification.[16]

  • UV-Vis Spectroscopy: This technique is useful for determining the wavelength of maximum absorbance (λmax) for setting the HPLC detector and can serve as a preliminary identity check.[5]

  • Mass Spectrometry (MS): As mentioned, MS coupled with chromatography (LC-MS or GC-MS) is invaluable for the identification and structural characterization of unknown impurities.[17]

Conclusion

The development of a robust and reliable analytical method for the purity assessment of fluorinated pyridines is a critical step in drug development and manufacturing. A thorough understanding of the unique properties of these molecules, combined with a systematic approach to method development and validation as outlined by ICH guidelines, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. By integrating chromatographic and spectroscopic techniques, scientists can build a comprehensive analytical package that provides a high degree of confidence in the purity of these vital chemical building blocks.

References

  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC) - Benchchem.
  • ANALYTICAL METHODS for Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR).
  • [No Title Available]
  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available at: [Link]

  • [No Title Available]
  • [No Title Available]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available at: [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? | ResearchGate. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates - DOI. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates - ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]

  • PYRIDINE (GC/FID) - OSHA. Available at: [Link]

  • Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials - NIH. Available at: [Link]

  • Water quality-Determination of pyridine-Gas chromatography - Ministry of Ecology and Environment. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Chlorofluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of chlorofluoropyridines. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The focus is on understanding the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide for Halogen Exchange (Halex) Reactions

The Halex reaction is a cornerstone of chlorofluoropyridine synthesis, involving the substitution of a chlorine atom with fluorine. While powerful, it is sensitive to various parameters. This section addresses common issues.

Low Conversion or Stalled Reaction

Question: My Halex reaction for the synthesis of a chlorofluoropyridine from a dichloropyridine precursor is showing low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Halex reaction is a frequent challenge and can often be attributed to several key factors: the choice of fluoride salt, solvent, temperature, and the presence of impurities.

  • Fluoride Salt Activity: The reactivity of the fluoride salt is paramount. While potassium fluoride (KF) is cost-effective, its high lattice energy can limit its solubility and nucleophilicity. Cesium fluoride (CsF) is generally more reactive due to its lower lattice energy and better solubility in polar aprotic solvents.[1][2] If you are using KF, ensure it is anhydrous and finely powdered to maximize its surface area. Spray-dried KF is often preferred.

  • Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are essential for solubilizing the fluoride salt.[1][2] The solvent must be anhydrous, as water can deactivate the fluoride anion through hydration and also lead to unwanted side reactions.

  • Reaction Temperature: Halex reactions are typically run at elevated temperatures, often between 110°C and 250°C, to overcome the activation energy of C-Cl bond cleavage.[1][3] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of the starting material, product, or solvent. A systematic temperature screen is recommended.

  • Phase-Transfer Catalysts: For reactions using KF, the addition of a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide or tetraphenylphosphonium bromide) can significantly enhance the reaction rate.[2] The PTC facilitates the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.

Experimental Protocol: Improving Halex Reaction Conversion
  • Drying of Reagents: Dry KF or CsF under vacuum at >150°C for several hours before use. Use anhydrous grade solvents.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the dichloropyridine starting material and the anhydrous solvent.

  • Addition of Reagents: Add the finely powdered, anhydrous fluoride salt (2-4 equivalents) and the phase-transfer catalyst (0.05-0.1 equivalents), if used.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., starting at 120°C) under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or LC-MS at regular intervals.

  • Optimization: If conversion is low, incrementally increase the temperature by 10-20°C. If using KF, consider adding a PTC if not already present.

Poor Regioselectivity

Question: I am attempting to selectively replace one chlorine atom in a polychlorinated pyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity of the fluorination?

Answer: Achieving high regioselectivity in the fluorination of polychlorinated pyridines is a significant challenge. The position of fluorine substitution is influenced by the electronic and steric environment of the chlorine atoms.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates the chlorine atoms at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). Therefore, chlorine atoms at these positions are generally more readily substituted than those at the 3- and 5-positions.

  • Steric Hindrance: Bulky substituents adjacent to a chlorine atom can sterically hinder the approach of the fluoride nucleophile, favoring substitution at a less hindered position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the more reactive position will react preferentially under milder conditions.

    • Fluoride Source: The choice of fluoride source and any associated catalysts can influence selectivity. Experimenting with different fluoride salts (KF, CsF) and phase-transfer catalysts may be beneficial.

Section 2: Troubleshooting Guide for Diazotization-Fluorination Reactions (Balz-Schiemann Type)

The Balz-Schiemann reaction is a valuable method for introducing fluorine into a pyridine ring, starting from an aminopyridine.[4][5][6] However, it involves the formation of potentially unstable diazonium intermediates.

Low Yield or Decomposition of Diazonium Intermediate

Question: My Balz-Schiemann reaction on a chloroaminopyridine is giving a low yield of the desired chlorofluoropyridine, and I observe significant decomposition (e.g., tar formation). What are the critical parameters to control?

Answer: The success of a Balz-Schiemann reaction hinges on the careful control of the diazotization step and the subsequent thermal decomposition of the diazonium salt.[7]

  • Diazotization Temperature: The formation of the diazonium salt from the aminopyridine using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) is highly exothermic and must be performed at low temperatures, typically between -5°C and 5°C.[8] Inadequate cooling can lead to premature decomposition of the diazonium salt.

  • Acidic Medium: The reaction is typically carried out in a strong acid, with fluoroboric acid (HBF₄) being the classic choice, as the tetrafluoroborate anion serves as the fluoride source.[5][9] Anhydrous conditions, for instance using HF-pyridine, can sometimes lead to cleaner reactions and lower decomposition temperatures.[7]

  • Stability of the Diazonium Salt: The stability of the pyridyldiazonium salt is highly dependent on the substitution pattern. Electron-withdrawing groups can further destabilize the intermediate. It is often crucial to use the diazonium salt immediately in the next step without prolonged storage. In many cases, the salt is not isolated but is generated in situ.

  • Decomposition Conditions: The thermal decomposition of the isolated diazonium tetrafluoroborate salt to the aryl fluoride can be hazardous and requires careful temperature control.[7] Running the decomposition in a high-boiling inert solvent can help to moderate the reaction.[7] Photochemical decomposition can sometimes be a milder alternative.[7]

Experimental Protocol: Balz-Schiemann Reaction
  • Formation of Diazonium Salt: In a suitable reaction vessel, dissolve the chloroaminopyridine in an aqueous solution of HBF₄ at a low temperature (e.g., 0-5°C).

  • Diazotization: Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5-10°C.[9]

  • Isolation (Optional): The precipitated diazonium tetrafluoroborate salt can be filtered, washed with cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Decomposition: The diazonium salt is then decomposed, either by heating in an inert solvent or, in some cases, as a solid melt, to yield the chlorofluoropyridine.

Section 3: FAQs on Chlorofluoropyridine Synthesis

Q1: What are the main synthetic routes to chlorofluoropyridines?

A1: The primary methods include:

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a chlorine atom with a fluorine atom using a fluoride salt. It is a common industrial method.

  • Diazotization-Fluorination (Balz-Schiemann Reaction): This method starts with an aminopyridine, which is converted to a diazonium salt and then to the corresponding fluoropyridine.[4][5][6]

  • Direct Fluorination: This involves the reaction of a chloropyridine with an electrophilic fluorinating agent. This method can be challenging in terms of regioselectivity.

  • From Pyridine N-oxides: In some cases, pyridine N-oxides can be used as precursors for fluorination, which can offer alternative regioselectivity.[10]

Q2: How can I monitor the progress of my chlorofluoropyridine synthesis?

A2: The most common techniques for monitoring the reaction are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for volatile and thermally stable compounds. It provides information on the relative amounts of starting material, product, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for a wider range of compounds, including those that are less volatile or thermally sensitive.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated species in the reaction mixture.

Q3: What are the key safety considerations when working with fluorinating agents?

A3: Safety is paramount when performing fluorination reactions.

  • Hydrogen Fluoride (HF): HF and its solutions (like HF-pyridine) are extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, must be worn. Calcium gluconate gel should be readily available as an antidote for skin exposure.

  • Fluoride Salts: While less acutely hazardous than HF, fluoride salts are toxic if ingested or inhaled. Avoid generating dust.

  • Diazonium Salts: As mentioned earlier, diazonium salts can be explosive, especially when dry. Handle with care and avoid heat and shock.

  • High Temperatures and Pressures: Many fluorination reactions require high temperatures and may be run in sealed vessels, leading to pressure buildup. Use appropriate pressure-rated equipment and follow established safety protocols.

Data Summary Table: Halex Reaction Parameters

ParameterRecommendationRationale
Fluoride Salt CsF or spray-dried KFHigher reactivity and solubility
Solvent Anhydrous DMSO, DMF, SulfolaneGood solubility for fluoride salts
Temperature 110-250 °CTo overcome C-Cl bond activation energy
Catalyst (for KF) Quaternary ammonium or phosphonium saltsEnhances fluoride anion solubility

Visualizations

Halex Reaction Workflow

Halex_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_reagents Dry Fluoride Salt & Solvent start->dry_reagents setup Assemble Flame-Dried Glassware dry_reagents->setup charge_reagents Charge Dichloropyridine & Solvent setup->charge_reagents add_fluoride Add Fluoride Salt & PTC charge_reagents->add_fluoride heat Heat to Reaction Temperature add_fluoride->heat monitor Monitor by GC-MS/LC-MS heat->monitor monitor->heat Low Conversion? Increase Temp quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Distillation extract->purify product Isolated Chlorofluoropyridine purify->product

Caption: A typical workflow for a Halex reaction, from preparation to product isolation.

Decision Tree for Low Halex Conversion

Low_Conversion_Troubleshooting start Low Conversion in Halex Reaction check_temp Is Temperature Optimal? (e.g., >120°C) start->check_temp check_reagents Are Fluoride Salt & Solvent Anhydrous? check_temp->check_reagents Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_kf Using KF? check_reagents->check_kf Yes dry_reagents Thoroughly Dry Reagents check_reagents->dry_reagents No check_ptc Is a Phase-Transfer Catalyst (PTC) Present? check_kf->check_ptc Yes consider_csf Consider Switching to CsF check_kf->consider_csf No add_ptc Add PTC (e.g., TBAB) check_ptc->add_ptc No check_ptc->consider_csf Yes end_node Re-run Reaction increase_temp->end_node dry_reagents->end_node add_ptc->end_node consider_csf->end_node

Caption: A troubleshooting decision tree for addressing low conversion in Halex reactions.

References

  • Quora. (2019, May 4). What is Balz-Schiemann reaction?
  • ChemicalBook. 3-Chloro-2-fluoro-pyridine synthesis.
  • Google Patents. (CN101648904B). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (CN102584689A). Preparing method of 2-chloro-3-fluoropyridine.
  • Fielding, H. C., Gallimore, L. P., Roberts, H. L., & Tittle, B. (1966). Preparation of chlorofluorobenzenes and chlorofluoropyridines by halogen exchange with fused salts. Journal of the Chemical Society C: Organic.
  • Wikipedia. Balz–Schiemann reaction.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Google Patents. (EP0183228A2). Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Laali, K. K., et al. (2016). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
  • Hartwig, J. F., et al. (2013).
  • Grokipedia. Balz–Schiemann reaction.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • Google Patents. (CN102898358A). Preparation method of fluoropyridine compounds.
  • Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17, 5942-5945.
  • Scott, P. J. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Qin, H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153.
  • Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
  • Wikipedia. Finkelstein reaction.
  • Organic Chemistry Portal. Finkelstein Reaction.
  • Vasyl, O., et al. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.

Sources

Technical Support Center: Purification of Aminopyridine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of purifying aminopyridine hydrochloride salts. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity aminopyridine HCl salts. Here, we will dissect common issues, provide robust troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Purity

Aminopyridines are invaluable building blocks in medicinal chemistry and materials science. Their conversion to hydrochloride salts is a standard procedure to enhance stability and aqueous solubility. However, this seemingly straightforward acid-base reaction often introduces a host of purification challenges. The inherent properties of aminopyridines, such as their basicity, susceptibility to oxidation, and the physicochemical characteristics of their HCl salts, can lead to persistent impurities, coloration, and difficulties in isolation.

This guide provides a systematic approach to troubleshooting these issues, ensuring you can confidently and efficiently achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of aminopyridine hydrochloride salts. Each entry is structured as a question you might ask in the lab, followed by a detailed explanation and actionable steps.

Issue 1: My isolated aminopyridine HCl salt is colored (yellow, brown, or pink). How can I remove the color?

Root Cause Analysis:

Color in aminopyridine HCl salts is typically indicative of oxidative degradation or the presence of highly conjugated impurities. Aminopyridines, especially in solution and exposed to air and light, can oxidize to form colored byproducts. The acidic conditions of HCl salt formation can sometimes exacerbate this issue.

Troubleshooting Workflow:

G start Colored Aminopyridine HCl Salt q1 Is the starting aminopyridine colored? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Purify the free base first. (e.g., recrystallization, column chromatography) yes1->action1 q2 Was the salt formation performed in an inert atmosphere? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Have you tried a charcoal treatment? yes2->q3 action2 Repeat salt formation under N2 or Ar. Use degassed solvents. no2->action2 action2->q3 yes3 Yes q3->yes3 no3 No q3->no3 q4 Is the color persisting? yes3->q4 action3 Perform activated carbon (charcoal) treatment in a suitable solvent. no3->action3 action3->q4 yes4 Yes q4->yes4 no4 No q4->no4 action4 Consider recrystallization from a different solvent system or a mixed-solvent system. yes4->action4 end Colorless Aminopyridine HCl Salt no4->end

Caption: Troubleshooting workflow for colored aminopyridine HCl salts.

Detailed Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a solvent in which the aminopyridine HCl salt has moderate to high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or isopropanol.

  • Dissolution: Dissolve the colored salt in the minimum amount of the chosen hot solvent.

  • Charcoal Addition: Add a small amount of activated carbon (typically 1-5% w/w of the salt). Caution: Add charcoal cautiously to a hot solution to avoid bumping.

  • Heating: Gently heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the charcoal. This step is crucial and must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My aminopyridine HCl salt is oily or difficult to crystallize. What should I do?

Root Cause Analysis:

Oiling out or failure to crystallize is often a result of residual solvent, the presence of impurities that act as crystal growth inhibitors, or the formation of a supersaturated solution. The hygroscopic nature of some aminopyridine HCl salts can also contribute to this issue by absorbing atmospheric moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent System Modification:

    • Mixed-Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the salt in a good solvent (e.g., ethanol) and add a poor solvent (an "anti-solvent" like diethyl ether, ethyl acetate, or hexanes) dropwise until turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Solvent Exchange: If the salt was formed in a solvent from which it is difficult to crystallize (e.g., water), consider removing the solvent under reduced pressure and redissolving the residue in a more suitable crystallization solvent.

  • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt of an aminopyridine?

There are several methods, and the choice depends on the specific aminopyridine and the desired purity.

  • HCl gas: Bubbling anhydrous HCl gas through a solution of the aminopyridine in an anhydrous solvent (e.g., diethyl ether, dichloromethane) is often the cleanest method, as it avoids the introduction of water.

  • HCl in a solvent: Using a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether, 4 M HCl in 1,4-dioxane) is a convenient and widely used alternative.

  • Aqueous HCl: While simple, using aqueous HCl can introduce water that may need to be removed later, and some aminopyridine HCl salts are highly water-soluble, making isolation difficult.

Q2: How can I confirm the formation and purity of my aminopyridine HCl salt?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the aminopyridine and show a downfield shift of the aromatic protons upon protonation. The integration of the aminopyridine protons versus any counter-ion or solvent peaks can also indicate purity.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed melting point to literature values if available.

  • Elemental Analysis (CHN): This provides the elemental composition of the salt, which can be compared to the theoretical values to confirm the correct salt stoichiometry.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying and quantifying impurities.

Q3: My aminopyridine HCl salt is very hygroscopic. How should I handle and store it?

Hygroscopicity is a common issue.

  • Handling: Handle the salt in a glove box or under a stream of dry, inert gas whenever possible.

  • Drying: Dry the salt thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Storage: Store the dried salt in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.

Experimental Protocol: Recrystallization of 2-Amino-5-chloropyridine Hydrochloride

This protocol provides a general guideline for the recrystallization of an aminopyridine HCl salt.

Objective: To purify 2-amino-5-chloropyridine hydrochloride by removing colored impurities and enhancing crystalline form.

Materials:

  • Crude 2-amino-5-chloropyridine hydrochloride

  • Ethanol (95% or absolute)

  • Activated Carbon

  • Celite®

  • Standard laboratory glassware (Erlenmeyer flasks, Hirsch funnel, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude 2-amino-5-chloropyridine hydrochloride to 25 mL of 95% ethanol.

  • Heating: Heat the mixture to boiling on a heating mantle with stirring until the solid dissolves completely.

  • Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 0.25 g of activated carbon. Caution: Adding charcoal to a boiling solution can cause it to boil over.

  • Reflux: Return the flask to the heating mantle and heat at reflux for 10 minutes.

  • Hot Filtration: Prepare a hot filtration setup by placing a funnel with fluted filter paper (or a thin pad of Celite® in a Hirsch funnel) on a receiving flask. Pre-heat the funnel by passing hot ethanol through it. Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol (2 x 5 mL).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary Table:

PropertyCrude ProductPurified Product
Appearance Yellowish powderWhite crystalline solid
Melting Point 178-182 °C185-187 °C
Purity (by HPLC) 97.5%>99.5%

Conceptual Diagram: Salt Formation and Purification

G cluster_0 Salt Formation cluster_1 Purification aminopyridine Aminopyridine (Free Base) salt_formation Protonation aminopyridine->salt_formation hcl HCl Source (gas, solution) hcl->salt_formation crude_salt Crude Aminopyridine HCl (with impurities) salt_formation->crude_salt recrystallization Recrystallization crude_salt->recrystallization charcoal Charcoal Treatment (optional) recrystallization->charcoal filtration Filtration & Drying charcoal->filtration pure_salt Pure Aminopyridine HCl filtration->pure_salt

Caption: General workflow for aminopyridine HCl salt formation and purification.

This guide is intended to be a living document. As new techniques and insights emerge, we will continue to update and expand this resource to meet the evolving needs of the scientific community. We are confident that the principles and protocols outlined here will empower you to overcome the purification challenges associated with aminopyridine hydrochloride salts.

identifying side reactions in the synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. Below, you will find a curated set of troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side reactions, ensuring a high-yield and high-purity synthesis of your target compound.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed explanation of the probable causes and actionable steps for resolution.

Q1: My reaction yields are consistently low, and I observe multiple unknown peaks in my LC-MS/GC-MS. What are the likely side products?

Low yields and the presence of multiple byproducts often point to a lack of regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction or competing side reactions. The primary starting material for this synthesis is typically 2,5-dichloro-3-fluoropyridine. The reaction with n-propylamine is intended to selectively displace the chlorine atom at the C2 position. However, several other reactions can occur.

Potential Side Reactions:

  • Isomeric Impurity Formation: Nucleophilic attack by n-propylamine at the C5 position instead of the C2 position can lead to the formation of the isomeric impurity, 2-Chloro-3-fluoro-5-(N-propylamino)pyridine. The regioselectivity of SNAr on substituted pyridines is highly dependent on the electronic and steric environment of the reaction sites.[1][2][3]

  • Di-substitution: Although less common due to steric hindrance and electronic deactivation after the first substitution, it is possible for a second molecule of n-propylamine to displace the remaining chlorine atom, leading to 3-Fluoro-2,5-bis(N-propylamino)pyridine.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture (e.g., in the solvent or amine), 2,5-dichloro-3-fluoropyridine can hydrolyze to form chlorofluoropyridinols. These can be carried through the workup and appear as impurities.

  • Over-alkylation of the Product: The desired product, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, can potentially react with any residual alkylating agents if the synthesis is a multi-step process starting from 2-amino-5-chloro-3-fluoropyridine.[4][5][6]

dot

Caption: Potential side reactions in the synthesis.

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Control Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Start with trials at room temperature and gently heat if necessary.Higher temperatures can reduce the regioselectivity of the SNAr reaction, leading to a higher proportion of the isomeric impurity.
Solvent Choice Use an aprotic polar solvent such as DMSO, DMF, or NMP.[7][8]These solvents can help to solvate the intermediate Meisenheimer complex, stabilizing the transition state and improving reaction rates at lower temperatures.
Control of Stoichiometry Use a slight excess (1.1-1.5 equivalents) of n-propylamine.A large excess of the amine can increase the likelihood of di-substitution.
Anhydrous Conditions Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This will minimize the hydrolysis of the starting material.

Q2: My NMR analysis shows a single major product, but the yield of the isolated HCl salt is poor, and the product seems unstable. What could be the issue?

This scenario often points to challenges during the workup and salt formation steps.

Potential Issues:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted 2,5-dichloro-3-fluoropyridine.

  • Product Loss During Workup: The free base of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine may have some solubility in the aqueous phase during extraction, leading to product loss.

  • Degradation During Salt Formation: The use of an inappropriate acid or solvent system for HCl salt formation can lead to product degradation. For instance, strong acids in protic solvents at elevated temperatures can potentially lead to hydrolysis or other decomposition pathways.

  • Hygroscopicity of the HCl Salt: The final product may be hygroscopic, leading to difficulties in obtaining an accurate weight and handling.

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to ensure complete consumption of the starting material before proceeding to workup.

  • Workup Optimization:

    • After the reaction is complete, quench with a mild aqueous base (e.g., sodium bicarbonate solution) rather than a strong base.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

    • Wash the combined organic layers with brine to remove excess water.

  • HCl Salt Formation:

    • Use a solution of HCl in a non-protic solvent like diethyl ether, dioxane, or isopropanol.

    • Add the HCl solution dropwise to a solution of the purified free base in a suitable solvent at a controlled temperature (e.g., 0-10 °C).

    • Isolate the precipitated salt by filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove any non-basic impurities.

  • Drying and Storage: Dry the final product under vacuum at a mild temperature. Store the HCl salt in a desiccator to prevent moisture absorption.

dot

Workup_and_Salt_Formation cluster_reaction Reaction cluster_workup Workup cluster_salt_formation Salt Formation Reaction_Mixture Crude Reaction Mixture Quench Quench with aqueous NaHCO3 Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purified_Free_Base Purified Free Base Concentrate->Purified_Free_Base Dissolve Dissolve in Anhydrous Solvent Purified_Free_Base->Dissolve Add_HCl Add HCl in Ether/Dioxane at 0-10°C Dissolve->Add_HCl Filter Filter Precipitate Add_HCl->Filter Wash_Solid Wash with Cold Non-polar Solvent Filter->Wash_Solid Dry_Product Dry under Vacuum Wash_Solid->Dry_Product Final_Product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl Dry_Product->Final_Product

Caption: Recommended workflow for workup and HCl salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction between 2,5-dichloro-3-fluoropyridine and n-propylamine?

The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C5 position. This is due to the electron-withdrawing effect of the ring nitrogen, which is more pronounced at the ortho (C2) and para (C4) positions.[9] Therefore, the desired product, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, is expected to be the major product. However, the 3-fluoro substituent also influences the electronics of the ring, and some formation of the C5-substituted isomer is possible.

Q2: Can I use a different base in this reaction?

The n-propylamine itself can act as a base to neutralize the HCl generated during the reaction. However, using a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be beneficial. This external base will scavenge the HCl, preventing the protonation of the n-propylamine and thus maintaining its nucleophilicity.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and impurities?

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the starting material, product, and isomeric impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and confirming the molecular weights of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure elucidation of the final product and any isolated impurities. ¹⁹F NMR can be particularly useful for tracking the fate of the fluorine-containing species.

Q4: My starting material, 2,5-dichloro-3-fluoropyridine, has a low purity. What are the likely contaminants?

The synthesis of 2,5-dichloro-3-fluoropyridine can involve multiple steps, starting from precursors like 2-aminopyridine.[10] Potential impurities could include:

  • Isomers: Other isomers of dichlorofluoropyridine.

  • Under- or over-halogenated pyridines: For example, monochlorofluoropyridines or trichlorofluoropyridines.

  • Precursors from the synthesis: Residual reagents or intermediates from the manufacturing process of the starting material.[7]

It is highly recommended to purify the 2,5-dichloro-3-fluoropyridine (e.g., by distillation or chromatography) before use to avoid introducing these impurities into your final product.

References

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Available at: [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]

  • Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.
  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • EP 2 368 550 B1. Google Patents.
  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available at: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

  • Process for the preparation of fluorinated pyridines. Google Patents.
  • 2,5-Dichloro-3-fluoropyridine. PubChem. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. Available at: [Link]

  • Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Hydrolysis of dihydrouridine and related compounds. PubMed. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to Improving Yield and Purity of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridine derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to overcome common challenges in pyridine synthesis, ultimately enhancing your reaction yields and product purity.

Section 1: Troubleshooting Common Pyridine Syntheses

This section addresses specific issues encountered during well-established pyridine synthesis methodologies in a question-and-answer format.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridines and their corresponding pyridines.[1][2][3] However, achieving high yields can be challenging.

Question: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common culprits and how can I optimize the reaction?

Answer: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from harsh reaction conditions and prolonged reaction times.[4][5] A systematic approach to troubleshooting can significantly improve your outcomes.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: Traditional methods often employ refluxing ethanol, which can be inefficient.[4]

    • Troubleshooting: Explore alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has demonstrated yield improvements to over 90%.[4][5][6] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[4]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which requires oxidation to the desired pyridine.[4][7] Incomplete oxidation is a direct cause of low yield.

    • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometric ratio. Common oxidants include nitric acid or potassium ferrocyanide.[1][4] For milder conditions, iodine in refluxing methanol or oxidants like CrO3 and KMnO4 can be used, though they may require careful optimization to prevent side reactions.[4][6]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the target pyridine.[4]

    • Troubleshooting: The order of reagent addition is critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to undesired intermediates. It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4]

Chichibabin Reaction

The Chichibabin reaction is a classic method for producing 2-aminopyridine derivatives.[8] However, it is not without its challenges, including side reactions and sensitivity to reaction conditions.

Question: I'm observing significant byproduct formation in my Chichibabin reaction, leading to low yields of the desired 2-aminopyridine. What are the likely side reactions and how can I mitigate them?

Answer: The Chichibabin reaction, while powerful, is prone to side reactions that can significantly impact yield and purity. Understanding these competing pathways is key to optimization.

Common Side Reactions and Mitigation Strategies:

  • Dimerization: Under certain conditions, dimerization of the starting pyridine can be a major competing reaction. For example, heating 4-tert-butylpyridine with sodium amide in xylene can yield up to 89% of the dimerized product.[8]

    • Mitigation: The choice of solvent and temperature is crucial. Using liquid ammonia as a solvent at lower temperatures can often suppress dimerization in favor of amination.[9]

  • Formation of 4-Isomers: While the reaction typically favors amination at the 2-position, the formation of the 4-amino isomer can occur, particularly with substrates bearing electron-withdrawing groups.[9]

    • Mitigation: Reaction conditions can be tuned to favor 2-substitution. Lower reaction temperatures and the use of potassium amide in liquid ammonia have been shown to improve regioselectivity for sensitive substrates.[9]

  • Over-amination: The product, 2-aminopyridine, can sometimes undergo a second amination, leading to di-aminated byproducts.

    • Mitigation: Careful control of the stoichiometry of sodium amide is essential. Using a slight excess of the pyridine substrate can help to minimize over-amination.

Reaction Mechanism Overview:

The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism, forming a σ-adduct (Meisenheimer adduct) intermediate.[8]

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct σ-adduct (Meisenheimer Adduct) Pyridine->Sigma_Adduct + NH₂⁻ NaNH2 NaNH₂ NaNH2->Sigma_Adduct Product 2-Aminopyridine Sigma_Adduct->Product - H⁻ H2 H₂ Gas Product->H2 Reaction with H⁻ Ciamician_Dennstedt_Workflow Start Pyrrole & Chloroform Carbene_Formation Dichlorocarbene Formation Start->Carbene_Formation Base Strong Base (e.g., KOH) Base->Carbene_Formation Cyclopropanation Cyclopropanation Carbene_Formation->Cyclopropanation Addition to Pyrrole Rearrangement Rearrangement Cyclopropanation->Rearrangement Product 3-Chloropyridine Rearrangement->Product Optimization_Workflow Start Low Yield or Purity Issue Analyze_Reaction Analyze Reaction Parameters Start->Analyze_Reaction Check_Reagents Verify Reagent Purity Analyze_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Analyze_Reaction->Optimize_Conditions Check_Reagents->Optimize_Conditions Improve_Purification Refine Purification Method Optimize_Conditions->Improve_Purification Successful_Outcome Improved Yield and Purity Improve_Purification->Successful_Outcome

Sources

minimizing dimer formation in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminopyridine Synthesis

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation, specifically dimerization, during the synthesis of aminopyridine scaffolds. My objective is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively. This resource is structured to address common issues through a detailed troubleshooting guide and FAQs, supported by mechanistic insights and validated protocols.

Part 1: Understanding Dimer Formation

Dimerization is a persistent challenge in pyridine functionalization, leading to reduced yields and complex purification procedures. The formation of these dimeric byproducts, such as bipyridines, is highly dependent on the synthetic route employed. The two most common methods for synthesizing aminopyridines are the Chichibabin reaction and modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination. Each has a distinct propensity and mechanism for dimer formation.

The Chichibabin Reaction: A Classic Route with Dimer Pitfalls

The Chichibabin reaction, first reported in 1914, is a direct amination of a pyridine ring using sodium amide (NaNH₂) or a related strong base.[1][2] The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to an electron-deficient carbon of the pyridine ring (typically the C2 or C6 position), forming a σ-adduct intermediate.[1][3] Aromaticity is then restored by the elimination of a hydride ion (H⁻).[3][4]

Mechanism of Dimer Formation: Dimerization can become a significant side reaction, particularly under high temperatures in aprotic solvents like xylene.[1] For instance, with 4-tert-butylpyridine, heating with sodium amide can yield as much as 89% of the dimer product and only 11% of the desired aminopyridine.[1] This occurs when the anionic σ-adduct intermediate, instead of eliminating hydride, reacts with another pyridine molecule, leading to a bipyridine structure. High pressure can favor the desired amination over dimerization.[1]

Palladium-Catalyzed Amination: The Challenge of Homo-Coupling

The Buchwald-Hartwig amination is a powerful, versatile method for forming C-N bonds by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.[5][6] While highly effective, a common side reaction is the homo-coupling of the halo-pyridine starting material, which results in a bipyridine dimer.

Mechanism of Dimer Formation (Homo-coupling): This side reaction can arise from several pathways within the catalytic cycle. A common proposal suggests that it can occur when two molecules of the aryl halide react with the Pd(0) catalyst, or through a reaction between the Pd(II)-aryl intermediate and another molecule of the starting material.[7] Factors like the presence of oxygen, the choice of palladium source (Pd(II) sources can be more prone to this), and the nature of the ligand and base can significantly influence the rate of homo-coupling versus the desired cross-coupling.[7][8][9]


Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Q1: My Chichibabin reaction is producing a high percentage of a dimer byproduct and a low yield of the 2-aminopyridine. What are the key parameters to adjust?

A1: High dimer formation in the Chichibabin reaction is typically a result of reaction conditions favoring the intermolecular reaction of the σ-adduct intermediate over hydride elimination.

Core Causality: The reaction rate and selectivity are influenced by factors like temperature, pressure, and the basicity of the reaction medium.[1] High temperatures can promote dimerization.

Troubleshooting Steps & Protocol:

  • Lower the Reaction Temperature: Traditional conditions often call for high-boiling solvents like xylene or toluene at reflux.[2][4] If dimerization is prevalent, consider switching to a lower-temperature system. Running the reaction in liquid ammonia with potassium amide (KNH₂) can be a milder alternative for sensitive substrates.[2]

  • Increase Pressure: Applying pressure (e.g., with nitrogen gas) has been shown to dramatically shift the equilibrium away from dimerization and towards the desired amination product.[1] In one documented case, increasing pressure from atmospheric to 350 psi changed the product ratio from 11% amination to 74% amination.[1]

  • Evaluate the Amide Reagent: The purity and source of the sodium amide can be critical. Interestingly, very pure sodium amide may react poorly, suggesting that impurities can have a catalytic effect.[4] It may be beneficial to test different batches or suppliers if yields are inconsistent.

Q2: In my Buchwald-Hartwig amination of 2-chloropyridine, I'm observing significant formation of 2,2'-bipyridine. How can I suppress this homo-coupling?

A2: Homo-coupling of the aryl halide is a classic side reaction in palladium-catalyzed cross-couplings. The solution lies in optimizing the catalyst system—specifically the ligand, base, and palladium source—to favor the C-N bond-forming reductive elimination over the C-C bond-forming side reaction.

Core Causality: The ligand's steric and electronic properties are paramount. Bulky, electron-rich ligands accelerate the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homo-coupling.[9][10]

Troubleshooting Steps & Protocol:

  • Ligand Selection is Critical:

    • Switch to Bulky, Electron-Rich Buchwald-type Ligands: If you are using simpler phosphine ligands like PPh₃ or even bidentate ligands like dppf, switching to modern biaryl phosphine ligands is the first and most crucial step. Ligands such as SPhos, XPhos, or RuPhos are designed to promote efficient cross-coupling and suppress side reactions.[9][11] Their steric bulk helps to create a coordinatively saturated palladium center that favors reaction with the amine over another molecule of aryl halide.[10]

    • Consider N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that can be used to minimize homo-coupling.[10]

  • Optimize the Base and Solvent:

    • The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and its solubility can influence the reaction outcome.[8] A weaker base might be necessary if your substrate is sensitive, but strong, non-nucleophilic bases like sodium tert-butoxide are standard for a reason.[12] Ensure the base is fresh and anhydrous.

    • The interplay between base strength, solubility, and solvent is key to minimizing side reactions.[8]

  • Use a Pd(0) Source or a Pre-catalyst:

    • Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction step can sometimes be mediated by the homo-coupling of the starting material.[7][9]

    • Using a stable Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst (e.g., XPhos Pd G3) can ensure clean and efficient generation of the active monoligated Pd(0) species, minimizing the pathways available for dimerization.[9]

  • Ensure Rigorous Exclusion of Oxygen:

    • While many modern systems have some tolerance, oxygen can promote the formation of palladium species that lead to homo-coupling.[7][8] Degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is a best practice that can significantly reduce dimer formation.[7]

Experimental Protocol: Optimized Buchwald-Hartwig Amination to Minimize Dimerization

  • To a dry Schlenk flask under an Argon atmosphere, add the 2-chloropyridine (1.0 equiv), the desired amine (1.1-1.2 equiv), a bulky phosphine ligand (e.g., XPhos, 1-2 mol%), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.5-1 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

Q3: I need to synthesize an aminopyridine, but my starting materials are extremely sensitive and cannot tolerate the harsh conditions of the Chichibabin reaction or the high temperatures of some cross-coupling protocols. Are there alternative, milder routes that avoid dimerization?

A3: Yes, several alternative strategies exist for synthesizing aminopyridines under milder conditions, which inherently reduce the risk of dimerization and other side reactions.

Alternative Strategies:

  • Pyridine N-Oxide Chemistry: Reacting a pyridine N-oxide with an activated isocyanide provides a practical and efficient route to 2-aminopyridines.[13] This method is notable for its tolerance of a wide variety of functional groups, including strongly electron-withdrawing groups that are often problematic in other methods. The reaction proceeds through an isolable N-formylaminopyridine intermediate which is deprotected in situ.[13]

  • Dearomatization Strategies: A modern approach involves the dearomatization of the pyridine ring to enable functionalization, followed by rearomatization.[14] For example, partial reduction of the pyridine ring with hydride reagents can make it susceptible to nucleophilic attack under much milder conditions than direct substitution on the aromatic ring.[15][16]

  • Multicomponent Reactions (MCRs): Certain MCRs allow for the construction of the substituted 2-aminopyridine ring from acyclic precursors in a single step under mild, often catalyst-free and solvent-free, conditions.[17][18] This completely bypasses the issues associated with substituting a pre-existing pyridine ring.


Part 3: Data Summary & Visualization

Table 1: Comparison of Strategies to Mitigate Dimer Formation
StrategyApplicable ReactionKey ParameterExpected OutcomeCitation
Pressure Increase ChichibabinIncrease N₂ pressure to >300 psiShifts equilibrium to favor amination over dimerization.[1]
Ligand Modification Buchwald-HartwigSwitch from simple phosphines to bulky biaryl phosphines (e.g., XPhos)Accelerates reductive elimination; sterically hinders homo-coupling.[9][10]
Catalyst Choice Buchwald-HartwigUse Pd(0) pre-catalyst instead of Pd(II) sourceCleaner generation of active Pd(0) species, avoiding side reactions during in situ reduction.[7][9]
Inert Atmosphere Buchwald-HartwigRigorous degassing and use of Ar/N₂Minimizes oxygen-induced decomposition pathways that can lead to homo-coupling.[7][8]
Alternative Route General SynthesisUse Pyridine N-Oxide + IsocyanideFunctional group tolerant, mild conditions, avoids direct C-H or C-X activation on the pyridine ring.[13]
Diagram 1: Buchwald-Hartwig Catalytic Cycle & Dimer Formation Pathway

This diagram illustrates the desired catalytic cycle for C-N bond formation and the competing pathway that leads to undesirable homo-coupling of the aryl halide (Ar-X).

Buchwald_Hartwig_Cycle cluster_main Desired Catalytic Cycle cluster_side Dimer Formation Pathway (Homo-coupling) Pd(0)L Pd(0)L (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition) Pd(0)L->OA_Complex + Ar-X Amine_Coord [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ (Amine Coordination) OA_Complex->Amine_Coord + H₂NR Side_Reaction Side Reactions (e.g., via Pd(II) species) OA_Complex->Side_Reaction + Ar-X Amide_Complex L-Pd(II)(Ar)(HNR) (Deprotonation) Amine_Coord->Amide_Complex - Base-H⁺X⁻ Amide_Complex->Pd(0)L Product Ar-NHR (Product) Amide_Complex->Product Reductive Elimination Dimer Ar-Ar (Dimer) Side_Reaction->Dimer

Caption: Buchwald-Hartwig cycle and competing homo-coupling pathway.

Diagram 2: Troubleshooting Workflow for Dimer Formation

This workflow provides a logical decision tree for addressing dimer formation in a palladium-catalyzed amination reaction.

Troubleshooting_Workflow start High Dimer Formation Observed in Pd-Catalyzed Amination check_ligand Is the ligand a bulky, alectron-rich biaryl phosphine (e.g., XPhos, SPhos)? start->check_ligand change_ligand ACTION: Switch to a modern Buchwald-type ligand or an NHC ligand. check_ligand->change_ligand No check_catalyst Are you using a Pd(II) source (e.g., Pd(OAc)₂)? check_ligand->check_catalyst Yes change_ligand->check_catalyst change_catalyst ACTION: Switch to a Pd(0) source (Pd₂(dba)₃) or a pre-catalyst (e.g., G3/G4). check_catalyst->change_catalyst Yes check_atmosphere Was the reaction rigorously degassed and run under inert atmosphere? check_catalyst->check_atmosphere No change_catalyst->check_atmosphere improve_atmosphere ACTION: Thoroughly degas solvent (sparge with Ar/N₂) and maintain positive inert gas pressure. check_atmosphere->improve_atmosphere No optimize_conditions Re-evaluate base/solvent combination. Consider alternative synthetic route if problem persists. check_atmosphere->optimize_conditions Yes improve_atmosphere->optimize_conditions

Caption: Decision tree for troubleshooting dimer formation.


Part 4: Frequently Asked Questions (FAQs)

Q: Which is generally a better method to avoid dimerization: the Chichibabin reaction or a Pd-catalyzed cross-coupling? A: For substrate scope, functional group tolerance, and predictable control over side reactions, modern Pd-catalyzed cross-coupling reactions are generally superior. While the Chichibabin reaction is atom-economical, its harsh conditions (strong base, high heat) often make side reactions like dimerization difficult to control.[1][2] Buchwald-Hartwig amination, with the correct choice of ligand and catalyst, offers a much larger and more tunable toolbox to selectively favor the desired C-N bond formation.[6][19]

Q: Can the position of substituents on the pyridine ring affect the rate of dimerization? A: Absolutely. In the Chichibabin reaction, bulky substituents at the 2- and 6-positions can block the primary sites of amination, potentially forcing a slower reaction at the 4-position or increasing the likelihood of side reactions.[4] In Buchwald-Hartwig amination, electron-withdrawing groups can make the halo-pyridine more susceptible to oxidative addition, but can also influence the rates of subsequent steps. Steric hindrance near the halogen atom can slow the desired reaction, potentially allowing side reactions like homo-coupling to become more competitive if conditions are not optimized.

Q: Are there any "dimer-free" synthetic routes to aminopyridines? A: While no reaction is perfect, some routes are inherently less prone to dimerization. As mentioned earlier, multicomponent reactions that build the ring from scratch avoid the specific side reactions associated with substituting an existing pyridine.[17][18] Additionally, methods involving the functionalization of pyridine N-oxides can offer cleaner transformations for certain substrates.[13] The term "dimer-free" is optimistic, but these routes certainly provide a much lower risk of this specific byproduct.

References

  • Chichibabin reaction - Wikipedia. Wikipedia. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC. National Institutes of Health. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Institutes of Health. [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]

  • Chichibabin reaction - Grokipedia. Grokipedia. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. National Institutes of Health. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. National Institutes of Health. [Link]

  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC. National Institutes of Health. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Chichibabin reaction. Harvard University. [Link]

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Ammine(2,2′-bipyridine-κ2 N,N′)silver(I) nitrate: a dimer formed by π–π stacking and ligand-unsupported Ag⋯Ag interactions - PMC. National Institutes of Health. [Link]

  • Chichibabin Reaction | PPTX. Slideshare. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. National Institutes of Health. [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC. National Institutes of Health. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. Preprints.org. [Link]

Sources

addressing regioselectivity issues in the functionalization of chlorofluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of chlorofluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these versatile building blocks in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to streamline your experimental workflows and enhance reaction outcomes.

Introduction: The Challenge of Regioselectivity

Chlorofluoropyridines are valuable synthons in the development of pharmaceuticals and agrochemicals due to the distinct reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.[1][2][3] The pyridine ring's inherent electronic properties, coupled with the electron-withdrawing nature of the halogen substituents, create a nuanced reactivity landscape. Achieving regioselectivity—the preferential reaction at one specific site over others—is paramount for efficient and predictable synthesis.

This guide will focus primarily on Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of pyridine functionalization. The principles discussed, however, are broadly applicable to other transformations such as cross-coupling and metalation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in SNAr reactions of chlorofluoropyridines?

A1: The regiochemical outcome of SNAr reactions on chlorofluoropyridines is a delicate interplay of several factors:

  • Position of Halogens: The location of the chlorine and fluorine atoms on the pyridine ring is the most critical determinant. Halogens at the 2- and 4-positions are generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.

  • Leaving Group Ability: In general, fluoride is a poorer leaving group than chloride in SNAr reactions. However, the high electronegativity of fluorine strongly activates the carbon to which it is attached, often making the C-F bond surprisingly labile.[4][5] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5]

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, amines) tend to favor reaction at the most electron-deficient carbon, which is often the one bearing the fluorine atom. "Soft" nucleophiles may exhibit different selectivity profiles.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts or additives can significantly influence which regioisomer is favored. For instance, aprotic polar solvents like DMSO or DMF typically accelerate SNAr reactions.

  • Steric Hindrance: Bulky substituents adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, favoring reaction at a less congested position.

Q2: I am observing a mixture of products with substitution at both the C-Cl and C-F bonds. How can I improve selectivity?

A2: Obtaining a mixture of regioisomers is a common challenge. Here are several strategies to enhance selectivity:

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product, which is typically the one formed via the lowest energy transition state.

  • Solvent Optimization: The choice of solvent can influence the solvation of the nucleophile and the transition state, thereby altering the relative reaction rates at different positions. Experiment with a range of solvents with varying polarity and proticity (e.g., THF, Dioxane, Acetonitrile, DMSO).

  • Choice of Base: For reactions involving deprotonation of a nucleophile, the nature of the base (e.g., NaH, K2CO3, Cs2CO3) can impact the nucleophilicity and, consequently, the regioselectivity.

  • Catalysis: In some cases, specific catalysts can direct the reaction to a particular site. For example, palladium-catalyzed amination reactions on 5-bromo-2-chloro-3-fluoropyridine have shown exclusive substitution at the bromide position.[6] While this involves a different halogen, the principle of catalyst-controlled regioselectivity is transferable.

Q3: Can computational chemistry help predict the regiochemical outcome?

A3: Absolutely. Density Functional Theory (DFT) calculations are powerful tools for predicting regioselectivity in SNAr reactions.[7][8][9][10] By calculating the relative stabilities of the isomeric Meisenheimer intermediates or the activation energies of the transition states, one can often predict the major regioisomer.[7][11][12] This approach is particularly useful when the leaving group is fluoride.[7][11] For chloride or bromide leaving groups, where a stable intermediate may not be formed, modeling a concerted substitution step can provide accurate predictions.[7][11][13]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental issues you might encounter and provides a logical workflow for troubleshooting.

Scenario 1: Unwanted C-F Substitution in 2-Chloro-3-fluoropyridine

Problem: "I am trying to perform a nucleophilic substitution of the chlorine atom in 2-chloro-3-fluoropyridine with an alcohol, but I am getting a significant amount of the product where the fluorine has been substituted."

Analysis: The fluorine at the 3-position is activated by the adjacent ring nitrogen (via the 2-position). While the chlorine is at the more activated 2-position, the high electronegativity of the adjacent fluorine can make the C3 position susceptible to attack, especially with hard nucleophiles like alkoxides.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for C-F vs. C-Cl substitution.

Detailed Protocol for Selective C-Cl Substitution:

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-3-fluoropyridine (1.0 eq) and your alcohol (1.1 eq) to anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add a milder base, such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq), portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Poor Reactivity at the 4-Position in 4-Chloro-3-fluoropyridine

Problem: "I am attempting a Suzuki coupling at the 4-position of 4-chloro-3-fluoropyridine, but the reaction is sluggish and gives low yields."

Analysis: The chlorine at the 4-position is activated towards nucleophilic substitution.[1] However, in the context of cross-coupling reactions, the electronic properties of the pyridine ring and the specific catalyst system are crucial. The fluorine at the 3-position imparts electron deficiency to the ring, which should facilitate oxidative addition, but catalyst poisoning or inappropriate ligand choice can hinder the reaction.

Troubleshooting and Optimization Table:

ParameterInitial Condition (Problematic)Suggested OptimizationRationale
Catalyst Pd(PPh3)4Pd2(dba)3 with a suitable ligandPd2(dba)3 is a more active Pd(0) source. The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.
Ligand None or PPh3SPhos, XPhos, or Buchwald ligandsThese electron-rich, bulky phosphine ligands are known to be highly effective for cross-coupling reactions with heteroaryl chlorides.
Base K2CO3Cs2CO3 or K3PO4Stronger, more soluble inorganic bases can often accelerate the transmetalation step and improve overall reaction rates.
Solvent TolueneDioxane/H2O or Toluene/H2OThe presence of water is often essential for the efficacy of the inorganic base and for facilitating the catalytic cycle.
Temperature 80 °C100-110 °CHigher temperatures can overcome the activation barrier for the oxidative addition of the C-Cl bond.

Optimized Protocol for Suzuki Coupling:

  • Reagents & Setup: In a reaction vial, combine 4-chloro-3-fluoropyridine (1.0 eq), your boronic acid or ester (1.2 eq), Pd2(dba)3 (2-5 mol%), and SPhos (4-10 mol%).

  • Inert Atmosphere: Seal the vial, and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Solvent and Base: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) followed by K3PO4 (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Purify the product via column chromatography.

Advanced Strategies: Directed Metalation and Halogen Dance Reactions

When conventional methods fail to provide the desired regioselectivity, more advanced techniques can be employed.

  • Directed Ortho-Metalation (DoM): This strategy involves using a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. While not directly functionalizing the C-Cl or C-F bond, it allows for the introduction of a new functional group at a specific location, which can then be used in subsequent transformations. For example, a carboxylic acid group can direct lithiation to its ortho position.[14]

  • Halogen-Metal Exchange: In polyhalogenated pyridines, a halogen-metal exchange can be used to selectively functionalize one position. For instance, in a molecule with iodo, bromo, and chloro substituents, a Grignard reagent like i-PrMgCl will selectively exchange with the iodine, allowing for functionalization at that site.[14] This highlights the importance of the relative reactivity of different halogens in such transformations.

Decision Tree for Method Selection:

Caption: Decision-making for functionalization strategies.

By systematically evaluating the factors that influence regioselectivity and employing a logical troubleshooting approach, researchers can overcome the challenges associated with the functionalization of chlorofluoropyridines and efficiently access their desired target molecules.

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Journal of Organic Chemistry.
  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. BenchChem.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.
  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ACS Publications.
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Organic Chemistry Portal.
  • Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5. ResearchGate.
  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers University of Technology.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH Royal Institute of Technology.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD..
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlideShare.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. OUCI.
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC - NIH.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate.
  • Predicting regioselectivity in nucleophilic aromatic substitution. PubMed.
  • Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Royal Society of Chemistry.
  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. PMC - NIH.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. OUCI.
  • High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. NINGBO INNO PHARMCHEM CO.,LTD..
  • Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. PubMed.
  • Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Royal Society of Chemistry.
  • ChemInform Abstract: Regioselective Functionalization of 2‐(2′‐Fluorophenyl)‐3‐cyanopyridine and Its Cyclization to Benzo[h]‐1,6‐naphthyridines. Sci-Hub.
  • Technical Support Center: Regioselective Functionalization of 3-Chloro-2-ethylpyridine. BenchChem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. PubMed.
  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • Regioselective Functionalization of Sulfenamides: S-Arylation with Cyclic Diaryl λ3 -Bromanes and λ3 -Chloranes. ResearchGate.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed.

Sources

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of N-Alkylated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-alkylated aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this crucial synthetic transformation. N-alkylated aminopyridines are privileged scaffolds in pharmaceuticals and functional materials, yet their synthesis is often plagued by issues of selectivity and yield. This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the why behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the N-alkylation of aminopyridines, and how do I choose a starting point?

A: The choice of catalytic strategy is fundamentally dictated by your alkylating agent. There are two main pathways:

  • Cross-Coupling with Alkyl Halides: This is the most common approach, typically employing a Palladium-catalyzed Buchwald-Hartwig amination.[1] This method is robust for a wide range of alkyl halides (iodides, bromides, and sometimes chlorides). The catalyst system consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand.

  • Borrowing Hydrogen (or Hydrogen Autotransfer) with Alcohols: This is a greener, atom-economical alternative that uses alcohols as alkylating agents, producing only water as a byproduct.[2] These reactions are typically catalyzed by Ruthenium or Iridium complexes, though Palladium-based systems have also been developed.[2][3] The reaction proceeds via in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal hydride species.[2]

Starting Point Recommendation: For initial explorations with common alkyl halides, a Palladium/biaryl phosphine system is the most well-documented and versatile choice.[4] If your goal is a more sustainable process and you are using an alcohol, a Ru- or Ir-based borrowing hydrogen catalyst is the standard approach.[5]

Q2: The variety of phosphine ligands for Palladium-catalyzed amination is overwhelming. How do steric and electronic properties guide my selection?

A: The ligand is arguably the most critical component of a successful Pd-catalyzed amination, as it directly influences the catalyst's activity and stability.[1]

  • Steric Hindrance: Bulky (sterically demanding) ligands are essential. They promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are the active catalysts for oxidative addition. Furthermore, their bulk accelerates the final, often rate-limiting, reductive elimination step to release the product.[4] Ligands like the dialkylbiaryl phosphines (e.g., DavePhos, RuPhos, XPhos) are industry standards for this reason.[4][6]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the alkyl halide (especially less reactive chlorides) and enhances the rate of reductive elimination.[1] Ylide-substituted phosphines, for example, are highly electron-donating and can enable reactions at room temperature.[1]

A good starting point is to use a "second-generation" dialkylbiaryl phosphine ligand like RuPhos or XPhos, as they offer a good balance of steric bulk and electron-donating character, providing broad substrate scope.[4]

Q3: How critical is the choice of base, and what are the trade-offs?

A: The base is non-negotiable; it is required to deprotonate the aminopyridine (or an intermediate complex) to generate the active nucleophile. The choice of base can make or break a reaction.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for many standard couplings. Cesium carbonate (Cs₂CO₃) is frequently more effective than potassium carbonate due to its higher solubility in organic solvents and the larger, more "naked" carbonate anion it provides.[6][7]

  • Strong Bases (e.g., NaOtBu, K₃PO₄, LiHMDS): Strong, non-nucleophilic alkoxides are required for less nucleophilic amines or less reactive coupling partners (like aryl chlorides).[8] Sodium tert-butoxide is a very common choice.

  • Very Strong Bases (e.g., NaH, n-BuLi): These are typically reserved for cases where the amine is particularly non-nucleophilic or when competitive reactions must be suppressed.[9][10] However, their use requires strictly anhydrous conditions.

Key Insight: The primary challenge with aminopyridines is the presence of two competing nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen.[9][11] Using a strong base like NaH or t-BuOK can selectively deprotonate the less acidic amino group, but often, protecting the amino group (e.g., as a Boc-carbamate) is a more reliable strategy to prevent pyridinium salt formation.[9]

Q4: How do I prevent di-alkylation and achieve selective mono-alkylation?

A: This is a classic challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to rapid formation of the di-alkylated species.[7][12]

  • Stoichiometry Control: Using a slight excess of the aminopyridine relative to the alkylating agent can favor mono-alkylation, but this is often inefficient.

  • Protecting Groups: As mentioned, protecting the amine with a group like Boc, performing the alkylation, and then deprotecting is a robust, multi-step solution.[9]

  • Self-Limiting Alkylation: A more elegant approach involves the use of N-aminopyridinium salts. In this method, the aminopyridine is first converted to an N-aminopyridinium salt. This intermediate forms a pyridinium ylide upon deprotonation, which is highly nucleophilic and undergoes alkylation. The key is that the resulting product is less nucleophilic than the starting ylide, thus preventing over-alkylation.[7][12][13] This "self-limiting" behavior provides excellent selectivity for the secondary amine.[12]

Troubleshooting Guide

Problem 1: Low or No Conversion

Q: My reaction has stalled with significant starting material remaining after 24 hours. I'm using a Pd₂(dba)₃/XPhos catalyst system with Cs₂CO₃ in toluene at 100 °C. What are the most likely causes and how can I systematically troubleshoot this?

A: Low or no conversion is a common issue that can almost always be traced back to one of the core reaction parameters. Let's break down the probable causes and solutions.

Probable Cause 1: Insufficiently Active Catalyst The pre-catalyst may not be efficiently converting to the active Pd(0) species, or the chosen ligand may not be suitable for your specific substrates. Steric hindrance on either the aminopyridine or the alkyl halide can significantly slow the reaction.[14][15]

  • Solution:

    • Switch to a G3 or G4 Pre-catalyst: Use a pre-formed Pd(L)-G3/G4 pre-catalyst (e.g., XPhos-Pd-G3). These are designed for rapid and quantitative generation of the active L-Pd(0) species, often improving reaction rates and consistency.

    • Increase Ligand Steric Bulk: If your substrates are particularly bulky, a ligand with greater steric hindrance might be necessary to promote the reductive elimination step. Consider moving from XPhos to a more sterically demanding ligand.[16]

    • Check Catalyst Quality: Ensure your palladium source and ligand are not degraded. Old or improperly stored reagents are a frequent cause of failure.

Probable Cause 2: Inadequate Base Strength or Solubility Cs₂CO₃ is a good general-purpose base, but it may be too weak if your aminopyridine is electron-deficient (and thus less nucleophilic). Its solubility can also be a limiting factor.

  • Solution:

    • Switch to a Stronger Base: Replace Cs₂CO₃ with a stronger base like K₃PO₄ or NaOtBu. This will more effectively deprotonate the amine, increasing the concentration of the active nucleophile.[5]

    • Change the Solvent: If base solubility is the issue, switching from toluene to a more polar aprotic solvent like dioxane or DMF can help.

Probable Cause 3: Incorrect Solvent or Temperature Toluene is a good starting point, but reaction kinetics are highly solvent-dependent.[17] The temperature may also be insufficient to overcome the activation energy barrier.

  • Solution:

    • Screen Solvents: Test the reaction in other common solvents like dioxane, THF, or DMF. Polar aprotic solvents generally accelerate Sₙ2-type reactions.[5]

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Be mindful of potential decomposition of starting materials or catalysts at very high temperatures.[18]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion base Is the base strong enough? (e.g., pKa of conjugate acid) start->base catalyst Is the catalyst system active? (Ligand choice, Pd source) base->catalyst No conditions Are conditions optimal? (Solvent, Temperature) base->conditions Yes catalyst->base Try stronger base (NaOtBu, K3PO4) catalyst->conditions Yes catalyst_sol Switch to G3/G4 Pre-catalyst or more electron-rich/bulky ligand catalyst->catalyst_sol No conditions->start Yes, problem persists. Re-evaluate substrate stability. conditions_sol Screen solvents (Dioxane, DMF) & Increase Temperature conditions->conditions_sol No success Reaction Optimized catalyst_sol->success conditions_sol->success

Caption: Troubleshooting flowchart for low reaction conversion.

Problem 2: Poor Selectivity (Over-alkylation or Pyridine N-Alkylation)

Q: My reaction is producing a mixture of my desired mono-alkylated product, the di-alkylated product, and a pyridinium salt. How can I improve selectivity for the target compound?

A: This is a classic selectivity problem stemming from the two nucleophilic nitrogen atoms in the starting material and the increased nucleophilicity of the product.

Probable Cause 1: Competitive Alkylation at the Pyridine Ring The pyridine nitrogen is often more nucleophilic than the exocyclic amino group, leading to the formation of an undesired N-alkylpyridinium salt, which removes the alkylating agent from the productive cycle.[9][11]

  • Solution:

    • Protect the Amino Group: The most reliable method is to protect the amino group, for example, with a Boc group (di-tert-butyl dicarbonate). The resulting N-Boc-aminopyridine can only be alkylated on the pyridine nitrogen, or more commonly, deprotonated at the Boc-protected nitrogen with a very strong base (like NaH) followed by alkylation. Subsequent deprotection with an acid (like TFA) yields the desired N-mono-alkylated product in high purity.[9][19] This strategy completely redirects the reactivity.

    • Use a Bulky Protecting Group: Pivaloyl protecting groups on the amino nitrogen can sterically direct metallation (and subsequent reaction) to the ortho position of the pyridine ring, demonstrating the power of sterics in controlling regioselectivity.[20]

Probable Cause 2: Over-alkylation to the Di-alkylated Product The N-alkyl aminopyridine product is often a better nucleophile than the starting aminopyridine, leading to a second alkylation event.[7]

  • Solution:

    • Adjust Stoichiometry: Use the aminopyridine as the limiting reagent and add the alkylating agent slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material over the newly formed product.

    • Utilize Self-Limiting Chemistry: As detailed in FAQ 4, converting the aminopyridine to an N-aminopyridinium salt is a highly effective, albeit more involved, strategy to completely shut down the pathway to di-alkylation.[12][13]

Decision Tree for Improving Selectivity

G start Poor Selectivity Observed problem What is the major side product? start->problem dialkyl Di-Alkylated Amine problem->dialkyl Di-alkylation pyridinium Pyridinium Salt problem->pyridinium Ring Alkylation sol_dialkyl_1 Use Syringe Pump Addition of Alkylating Agent dialkyl->sol_dialkyl_1 sol_pyridinium_1 Protect Amino Group (e.g., with Boc) pyridinium->sol_pyridinium_1 sol_dialkyl_2 Consider Self-Limiting N-Aminopyridinium Salt Method sol_dialkyl_1->sol_dialkyl_2 If fails sol_pyridinium_2 Use Stronger, Non-Nucleophilic Base to favor amino-N deprotonation sol_pyridinium_1->sol_pyridinium_2 Alternative

Caption: Decision tree for addressing selectivity issues.

Catalyst Performance Comparison

The following table summarizes representative catalyst systems and conditions for the N-alkylation of aminopyridines and related amines, highlighting the trade-offs between different approaches.

Catalyst SystemAlkylating AgentBaseSolventTemp (°C)Typical YieldKey Advantage / CommentReference
Pd₂(dba)₃ / DavePhos Aryl ChlorideCs₂CO₃Toluene80-110Good-ExcellentProcess scale-up demonstrated; robust for aryl halides.[6][6]
Pd-G3 / KPhos Aryl ChlorideKOH (aq)Toluene/H₂O100HighSpecifically designed to suppress hydroxylation side products when using aqueous bases.[8][21][8][21]
Ru-NHC Complex Arylmethyl AlcoholKOtBuNeat120Excellent"Borrowing Hydrogen" method; atom-economical, uses alcohols directly.[6][6]
Heterogeneous Pd@SiO₂ AlcoholsNoneToluene120Good-ExcellentReusable catalyst, no base needed, environmentally friendly.[2][2]
CuF₂ Aryl Boronic AcidN/ADMA70HighUsed for N-arylation of N-aminopyridinium salts prior to alkylation step.[7][7]
BF₃·OEt₂ (Metal-Free) 1,2-DiketonesN/ADCE80Good-ExcellentMetal-free catalytic approach for specific ketone-based alkylating agents.[22][22]

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Alkylation

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aminopyridine (1.0 mmol, 1.0 equiv)

  • Alkyl Bromide (1.1 mmol, 1.1 equiv)

  • XPhos-Pd-G3 (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aminopyridine, NaOtBu, and XPhos-Pd-G3 catalyst.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the anhydrous toluene via syringe, followed by the alkyl bromide.

  • Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated aminopyridine.

References

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines.
  • Nasırov, İ. İ., et al. (2021). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]

  • Frey, W., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the 15N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors. [Link]

  • Mondal, B., et al. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science. [Link]

  • Feroci, M., et al. (2014). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]

  • Request PDF. (2025). Palladium Catalyzed N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

  • V. S, A., et al. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ResearchGate. [Link]

  • Garani, R., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • V. S, A., et al. (2024). An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. [Link]

  • Zhang, Z., et al. (2021). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. ResearchGate. [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. ACS Publications. [Link]

  • ResearchGate. (2018). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. [Link]

  • First, E. L., et al. (2016). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]

  • Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]

  • Ghorai, S., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]

  • Cernijenko, A., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health. [Link]

  • Pesnot, T., et al. (2023). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. National Institutes of Health. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Analytical Validation of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: Purity and Identity Confirmation by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth technical overview of the analytical validation of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the orthogonal analytical techniques of High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

The hydrochloride salt of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine presents a unique analytical challenge due to its polar nature and the presence of multiple heteroatoms. Accurate determination of its purity and unambiguous confirmation of its chemical structure are critical prerequisites for its use in further research and development activities.[3][4]

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[5][6] For a polar compound such as 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, developing a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector settings to achieve adequate retention and separation from potential impurities.[7][8][9]

Causality behind Experimental Choices

The selection of a C18 stationary phase is a common starting point for RP-HPLC, offering a good balance of hydrophobicity for retaining a broad range of analytes.[5][6] However, for highly polar compounds, a standard C18 column may not provide sufficient retention.[8] Therefore, a polar-endcapped C18 column or a column with a polar-embedded stationary phase is often preferred to enhance the retention of polar analytes and provide alternative selectivity.[9]

The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed to separate compounds with a range of polarities. The buffer, in this case, trifluoroacetic acid (TFA), serves to control the pH and improve peak shape by minimizing tailing of the basic pyridine nitrogen.

Experimental Protocol: HPLC Purity Analysis

Below is a detailed, step-by-step methodology for the HPLC analysis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6] A well-resolved chromatogram should show a single major peak corresponding to the target compound, with any impurities appearing as smaller, baseline-separated peaks.

Parameter Acceptance Criteria (as per ICH Q2(R2)) [10][11]Hypothetical Performance Data
Specificity The method should be able to resolve the analyte from potential impurities and degradants.No interfering peaks at the retention time of the main analyte.
Linearity (R²) ≥ 0.9990.9995 over a concentration range of 0.01 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.5%, Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.003 mg/mL
Purity (% Area) ≥ 98.0%99.2%

This hypothetical data demonstrates that the proposed HPLC method is suitable for its intended purpose of accurately quantifying the purity of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve 1 mg of sample in 1 mL of 50:50 Water/ACN Inject Inject 10 µL onto C18 column Prep->Inject Elute Gradient Elution (0.1% TFA in Water/ACN) Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Part 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides crucial information about the purity of a compound, it does not confirm its chemical structure. NMR spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures.[12][13] For 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, a combination of ¹H NMR and ¹⁹F NMR is particularly powerful for confirming the substitution pattern and the identity of the functional groups.[14][15][16]

Expertise in Spectral Interpretation

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of the propyl group will be evident from the characteristic signals of the CH₂, CH₂, and CH₃ groups. The aromatic protons on the pyridine ring will exhibit splitting patterns that are diagnostic of their relative positions to the substituents.

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[17][18] The chemical shift of the fluorine signal will be influenced by the adjacent chloro and amino groups. Furthermore, coupling between the fluorine and the neighboring protons (H-H and H-F coupling) will provide valuable structural information.[19]

Experimental Protocol: NMR Analysis

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) for ¹H NMR and a suitable external standard for ¹⁹F NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • (Optional) Acquire two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) for more complex structural assignments.

Expected Spectral Features

Based on the structure of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, the following signals are anticipated in the NMR spectra:

  • ¹H NMR:

    • Signals corresponding to the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will be indicative of their positions relative to the substituents.

    • A triplet corresponding to the terminal methyl group of the propyl chain.

    • A sextet corresponding to the middle methylene group of the propyl chain.

    • A triplet corresponding to the methylene group attached to the nitrogen.

    • A broad signal for the N-H proton.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom, likely appearing as a doublet of doublets due to coupling with the two adjacent aromatic protons.

The combination of these spectral features provides a unique fingerprint for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, allowing for its unequivocal identification.

Logical Relationship Visualization

NMR_Validation cluster_structure Proposed Structure cluster_h_nmr ¹H NMR Data cluster_f_nmr ¹⁹F NMR Data cluster_confirmation Structural Confirmation Structure 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl H_Aromatic Aromatic Protons (Chemical Shifts, Coupling) Structure->H_Aromatic H_Propyl Propyl Group Signals (CH₃, CH₂, CH₂) Structure->H_Propyl F_Signal Single Fluorine Resonance (Chemical Shift, Coupling) Structure->F_Signal Confirmation Unambiguous Structural Confirmation H_Aromatic->Confirmation H_Propyl->Confirmation F_Signal->Confirmation

Caption: NMR Structural Confirmation Logic.

Conclusion: A Self-Validating System

The combined use of HPLC for purity assessment and NMR for structural confirmation constitutes a robust and self-validating system for the analytical characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl. HPLC ensures that the sample is free from significant impurities that could interfere with subsequent studies, while NMR provides definitive proof of the compound's identity. This orthogonal approach is in line with the principles of Good Manufacturing Practices (GMP) and provides a high degree of confidence in the quality of the material.[3] The methodologies presented here can be adapted for the analysis of other substituted pyridine derivatives and serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • ICH Guidelines & Impurity Detection Methods. Scribd. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

  • 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... ResearchGate. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • 19Flourine NMR. St-andrews.ac.uk. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Enhanced Biological Activity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the pharmacological properties of lead compounds.[1][2][3] Aminopyridines, a versatile class of heterocyclic compounds, are frequently employed as core scaffolds in drug development due to their diverse biological activities.[4] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated aminopyridines, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging the "fluorine effect" to design more potent and effective therapeutics. We will explore the physicochemical consequences of fluorination, present comparative data through case studies, and provide detailed experimental protocols for evaluating these compounds.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an aminopyridine scaffold induces profound changes in its electronic and physical properties.[1][2] These alterations are not merely academic; they have direct and predictable consequences on a molecule's biological behavior.

  • Basicity (pKa) Modulation: One of the most significant effects of fluorination is the reduction of the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the ring, making the nitrogen lone pair less available for protonation.[2] This can lower the pKa by several units, which is critical for modulating drug-receptor interactions, solubility, and pharmacokinetic profiles.[1][2]

  • Increased Lipophilicity: While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which often leads to an increase in the molecule's overall lipophilicity (LogP).[5][6][7] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially increasing its bioavailability and access to intracellular targets.[2][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[1][2] By strategically placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can block oxidative metabolism, leading to a longer in vivo half-life and improved drug exposure.[1][9][10]

  • Conformational Control and Binding Interactions: Fluorine can influence the conformation of a molecule through stereoelectronic effects. This can pre-organize the molecule into a bioactive conformation that fits more favorably into a target's binding pocket, thereby enhancing potency.[1]

The following diagram illustrates the strategic decision-making process when considering fluorination of a lead aminopyridine compound.

G cluster_0 Lead Optimization Workflow Lead Non-Fluorinated Aminopyridine Lead Analyze Analyze Properties: - Potency (IC50) - Metabolic Stability - Lipophilicity (LogP) Lead->Analyze Decision Optimization Needed? Analyze->Decision Fluorinate Synthesize Fluorinated Analogs Decision->Fluorinate Yes Result Improved Candidate? Decision->Result No (Lead is Optimal) Compare Comparative Analysis: - In vitro assays - ADME studies Fluorinate->Compare Compare->Result

Caption: Workflow for deciding on and evaluating fluorinated aminopyridine analogs.

Comparative Analysis of Biological Activity: A Case Study

To illustrate the practical impact of fluorination, let's consider a hypothetical case study involving the development of a kinase inhibitor based on a 4-aminopyridine scaffold.

Target: A specific protein kinase implicated in cancer.

Initial Lead Compound: A non-fluorinated 4-aminopyridine derivative.

Problem: The initial lead shows moderate potency but suffers from rapid metabolism in liver microsome assays, suggesting a short in vivo half-life.

Strategy: Introduce a fluorine atom at the 3-position of the pyridine ring, a site predicted to be susceptible to oxidative metabolism.

Results:

CompoundStructureTarget IC50 (nM)Human Liver Microsomal Half-life (t½, min)
Parent (Non-fluorinated) 4-aminopyridine derivative8515
Fluorinated Analog 3-fluoro-4-aminopyridine derivative40> 60

The data clearly demonstrates the benefits of fluorination. The 3-fluoro analog is more than twice as potent as the parent compound, and its metabolic stability is significantly improved. The increased potency may be attributed to favorable interactions of the fluorine atom within the kinase's active site, while the extended half-life is a direct result of blocking a key metabolic pathway.[11]

The diagram below illustrates how fluorine can sterically and electronically shield a potential site of metabolism from enzymatic attack by Cytochrome P450 enzymes.

G cluster_0 Metabolic Blocking by Fluorination NonFluoro Non-Fluorinated Aminopyridine C-H bond (Metabolic 'Soft Spot') Fluoro Fluorinated Aminopyridine C-F bond (Metabolically Robust) CYP450 Cytochrome P450 Enzyme CYP450->NonFluoro:port Oxidative Metabolism (Hydroxylation) CYP450->Fluoro:port Metabolism Blocked

Caption: Fluorine blocks metabolic oxidation by CYP450 enzymes.

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of comparative data, standardized experimental protocols are essential. Below are step-by-step methodologies for two key assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[12][13]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 3-fold or 10-fold steps.

  • Reaction Setup: In a microplate, add the following in order:

    • Diluted test compound or DMSO (for control wells).

    • A solution containing the kinase and substrate in kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[14]

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[12]

Protocol 2: Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[15][16][17][18]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (dissolved in DMSO or acetonitrile)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well deep-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[19]

  • Incubation Mixture: In a 96-well plate, combine the microsomal solution and the test compound. Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[19]

  • Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.[17][18]

  • Quenching: Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins.[18]

  • Sample Preparation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion and Future Outlook

The strategic use of fluorine in the design of aminopyridine-based therapeutics is a powerful approach to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties.[3] As demonstrated, fluorination is not a mere substitution but a deliberate design choice that can overcome common liabilities in drug discovery. The comparative analysis of fluorinated versus non-fluorinated analogs, supported by robust experimental data, is crucial for making informed decisions during lead optimization. As our understanding of fluorine's influence on molecular interactions continues to grow, we can expect the development of even more sophisticated and effective fluorinated aminopyridine drugs to treat a wide range of diseases.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available from: [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. Available from: [Link]

  • Case studies of fluorine in drug discovery. Elsevier. Available from: [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. Available from: [Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]

  • A First Comparative Study of Purpurinimide-Based Fluorinated vs. Nonfluorinated Photosensitizers for Photodynamic Therapy. PubMed. Available from: [Link]

Sources

A Comparative Guide to the Biological Activities of 2-, 3-, and 4-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pyridine derivatives, the isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—present a fascinating case study in how a subtle change in molecular structure can lead to a profound divergence in biological activity. The position of the amino group on the pyridine ring dictates the electronic distribution, basicity, and steric hindrance, ultimately shaping the molecule's interactions with biological targets. This guide provides an in-depth, objective comparison of the biological profiles of these three isomers, supported by available experimental data, to empower researchers in drug discovery and development.

Unveiling the Distinct Personalities of Aminopyridine Isomers

While sharing a common structural backbone, the 2-, 3-, and 4-aminopyridine isomers exhibit remarkably different pharmacological profiles. 4-Aminopyridine is a well-established voltage-gated potassium (Kv) channel blocker with applications in neurological disorders.[1] 3-Aminopyridine, in contrast, has garnered attention for its anticancer potential through the inhibition of ribonucleotide reductase.[2] 2-Aminopyridine serves as a versatile pharmacophore, a core structural component in a multitude of drugs with a wide array of therapeutic effects, including anti-inflammatory, antimicrobial, and antiviral activities.[2][3]

The differing biological activities can be partly attributed to the electronic properties of the isomers. The position of the electron-donating amino group influences the electron density of the pyridine ring and the basicity of the ring nitrogen. 4-Aminopyridine is the most basic of the three, a property that influences its interaction with ion channels.[4]

Deep Dive into Isomer-Specific Biological Activities

4-Aminopyridine: A Restorer of Neurological Function

The most extensively studied of the three isomers, 4-aminopyridine (also known as fampridine), is a non-selective blocker of voltage-gated potassium channels.[1] This activity is the cornerstone of its therapeutic efficacy in conditions characterized by demyelination, such as multiple sclerosis.

Mechanism of Action: In demyelinated neurons, the exposure of juxtaparanodal Kv channels leads to a leakage of potassium ions during action potential propagation, which impairs nerve conduction. By blocking these exposed channels, 4-aminopyridine prolongs the duration of the action potential, allowing for the successful propagation of the nerve impulse across the demyelinated segment.[5] This leads to an increased influx of calcium ions at the presynaptic terminal, thereby enhancing the release of neurotransmitters like acetylcholine and dopamine.[6][7]

Therapeutic Applications:

  • Multiple Sclerosis (MS): Approved for the symptomatic treatment of walking disability in patients with MS.[8]

  • Spinal Cord Injury: Investigated for its potential to improve motor function.

  • Lambert-Eaton Myasthenic Syndrome: Can improve muscle strength by enhancing acetylcholine release.

Experimental Data:

Studies have shown that 4-aminopyridine enhances the release of various neurotransmitters from synaptosomes, including acetylcholine, dopamine, and GABA.[9][10] The IC50 for Kv channel blockade varies depending on the specific channel subtype, with reported values in the micromolar range. For instance, the IC50 for cloned mouse brain potassium channel mKv1.1 has been reported to be around 147 µM when applied extracellularly.[11]

3-Aminopyridine: A Potential Warrior in the Fight Against Cancer

3-Aminopyridine has emerged as a promising scaffold for the development of anticancer agents, primarily through its ability to inhibit ribonucleotide reductase (RNR).[2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.

Mechanism of Action: 3-Aminopyridine derivatives, particularly thiosemicarbazones like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), act as potent inhibitors of the R2 subunit of ribonucleotide reductase. By chelating the iron center essential for the enzyme's catalytic activity, these compounds effectively shut down the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]

Therapeutic Applications:

  • Cancer: Derivatives of 3-aminopyridine have shown efficacy against various solid tumors and hematological malignancies in preclinical and clinical studies.[2]

  • Antimicrobial: Some studies have suggested that 3-aminopyridine and its derivatives possess antimicrobial properties.[8]

Experimental Data:

Derivatives of 3-aminopyridine have demonstrated potent inhibition of ribonucleotide reductase and have shown cytotoxic activity against a range of cancer cell lines. For example, some pyrido[2,3-d]pyrimidine nucleosides derived from 2-amino-3-cyanopyridine (a related structure) have shown significant cytotoxicity to human prostate cancer and mouse melanoma cells with EC50 values in the micromolar to nanomolar range.[12]

2-Aminopyridine: The Versatile Building Block

Unlike its isomers, 2-aminopyridine is less known for a single, potent biological activity of the parent molecule itself. Instead, it serves as a crucial pharmacophore in a wide range of clinically used drugs.[2][3] Its unique chemical properties allow it to be readily incorporated into more complex molecules, imparting a variety of pharmacological activities.

Mechanism of Action: The biological activity of 2-aminopyridine-containing drugs is diverse and depends on the overall structure of the molecule. For instance, in anti-inflammatory drugs, the 2-aminopyridine moiety may contribute to the inhibition of enzymes like cyclooxygenase or modulate inflammatory signaling pathways such as the NF-κB pathway.[13]

Therapeutic Applications (as a pharmacophore):

  • Anti-inflammatory: Found in drugs like piroxicam and tenoxicam.

  • Antimicrobial/Antibacterial: A core component of sulfapyridine.

  • Antiviral: Present in the non-nucleoside reverse transcriptase inhibitor delavirdine.

  • Antihistamine: A key feature of tripelennamine.

Experimental Data:

The biological activity of 2-aminopyridine-containing compounds is vast and well-documented in the literature for each specific drug. For example, studies on certain 2-aminopyridine derivatives have shown their ability to inhibit nitric oxide (NO) release and NF-κB reporter activity in inflammatory models.[13]

Comparative Analysis: A Head-to-Head Look at the Isomers

Direct comparative studies of the biological activities of 2-, 3-, and 4-aminopyridine are limited. However, based on the available data and their known mechanisms of action, we can draw the following comparisons:

Feature2-Aminopyridine3-Aminopyridine4-Aminopyridine
Primary Biological Target Diverse (as a pharmacophore)Ribonucleotide ReductaseVoltage-gated Potassium Channels
Primary Therapeutic Area Diverse (Anti-inflammatory, Antimicrobial, etc.)OncologyNeurology
Potency on Kv Channels Less active than 4-APLess active than 4-APPotent Blocker
Effect on Neurotransmitter Release Less active than 4-APLess active than 4-APPotent Enhancer
Anticancer Activity Varies with derivativePotent (as derivatives)Limited
pKa (Basicity) 6.86[4]6.0[4]9.17[4]

Note: The potency and efficacy of each isomer can vary significantly depending on the specific biological assay and the derivatives being tested. The data presented here is a generalization based on the primary reported activities of the parent molecules and their well-studied derivatives.

Visualizing the Mechanisms of Action

To better understand the distinct biological roles of the aminopyridine isomers, the following diagrams illustrate their primary mechanisms of action.

4-Aminopyridine_Mechanism cluster_0 Demyelinated Axon cluster_1 4-Aminopyridine Action Normal_Conduction Action Potential Demyelination Myelin Sheath Damage Normal_Conduction->Demyelination Disease/Injury K_Channel Exposed K+ Channels Demyelination->K_Channel Conduction_Block Conduction Failure K_Channel->Conduction_Block K+ Efflux Restored_Conduction Restored Action Potential K_Channel->Restored_Conduction Reduced K+ Efflux 4AP 4-Aminopyridine Block Blocks K+ Channels 4AP->Block Block->K_Channel

Caption: Mechanism of 4-Aminopyridine in restoring conduction in demyelinated axons.

3-Aminopyridine_Mechanism 3AP_Derivative 3-Aminopyridine Derivative (e.g., Triapine) RNR Ribonucleotide Reductase (RNR) 3AP_Derivative->RNR Inhibits Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides Catalyzes Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR Substrate DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism of 3-Aminopyridine derivatives via Ribonucleotide Reductase inhibition.

2-Aminopyridine_Mechanism cluster_inhibition Inhibition by 2-AP Derivative Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces 2AP_Derivative 2-Aminopyridine Derivative 2AP_Derivative->IKK Inhibits

Caption: Anti-inflammatory action of a 2-Aminopyridine derivative via the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, this section provides outlines of key experimental protocols for assessing the biological activities of aminopyridine isomers.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

This protocol is used to measure the effect of aminopyridines on voltage-gated potassium currents in cultured cells expressing specific Kv channel subtypes.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the Kv channel of interest.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 20 glucose, bubbled with 95% O2/5% CO2.[14]

    • Internal Solution: Containing (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, and 0.4 NaGTP, with pH adjusted to 7.3 with KOH.[14]

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit K+ currents.

    • Perfuse the cells with increasing concentrations of the aminopyridine isomer and record the corresponding reduction in current amplitude.

  • Data Analysis:

    • Measure the peak current at each voltage step in the absence and presence of the compound.

    • Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the ability of aminopyridine derivatives to inhibit the enzymatic activity of RNR.

Methodology:

  • Enzyme and Substrates:

    • Purified recombinant human RNR (R1 and R2 subunits).

    • Radiolabeled substrate, e.g., [3H]-CDP.

    • Cofactors and effectors: ATP, NADPH, thioredoxin, and thioredoxin reductase.[15]

  • Reaction Mixture: Prepare a reaction mixture containing the RNR subunits, cofactors, and effectors in an appropriate buffer.

  • Inhibition Assay:

    • Pre-incubate the RNR with varying concentrations of the aminopyridine isomer.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a defined period.

    • Quench the reaction.

  • Product Separation and Detection:

    • Separate the product (e.g., [3H]-dCDP) from the substrate using techniques like HPLC or thin-layer chromatography.

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of RNR inhibition at each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an aminopyridine isomer or its derivative that is required to kill 50% of a cancer cell population (IC50).

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminopyridine isomer or derivative for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT, XTT, or a resazurin-based assay to measure the metabolic activity of the cells, which correlates with cell number.

  • Data Analysis:

    • Measure the absorbance or fluorescence of each well.

    • Normalize the data to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion: Isomeric Position as a Key Determinant of Biological Function

The 2-, 3-, and 4-aminopyridine isomers provide a compelling illustration of how subtle structural modifications can unlock vastly different therapeutic potentials. 4-Aminopyridine's ability to block potassium channels has established it as a valuable agent in neurology. The inhibition of ribonucleotide reductase by 3-aminopyridine derivatives offers a promising avenue for cancer therapy. Meanwhile, 2-aminopyridine's role as a versatile pharmacophore continues to contribute to the development of a wide range of pharmaceuticals.

For researchers and drug development professionals, a thorough understanding of the distinct physicochemical and biological properties of these isomers is paramount. This guide serves as a foundational resource, consolidating current knowledge and providing a framework for future investigations into the therapeutic potential of this fascinating class of molecules. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to guide the rational design of next-generation aminopyridine-based therapeutics.

References

  • BenchChem. (2025). A Comparative Analysis of 4-Aminopyridine and 3,4-Diaminopyridine in Neurological Disorders.
  • Sausville, E. A., et al. (2003). Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. Journal of medicinal chemistry, 46(14), 2843-2854.
  • Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 19.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific reports, 13(1), 9789.
  • (Reference details for a study on 4-AP's IC50 on Kv channels can be inserted here if a specific one is chosen
  • (Reference details for a study on 3-AP derivative's cytotoxicity can be inserted here if a specific one is chosen
  • (Reference details for a study on a 2-AP derivative's biological activity can be inserted here if a specific one is chosen
  • (Additional relevant references)
  • (Additional relevant references)
  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain research, 250(2), 291-299.
  • Damsma, G., et al. (1988). Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis. European journal of pharmacology, 145(1), 15-20.
  • Cooper, C. R., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(50), 7351–7359.
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS neuroscience & therapeutics, 12(1), 53-65.
  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of medicinal chemistry, 43(22), 4188-4198.
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Hayes, K. C. (2004). The use of 4-aminopyridine (fampridine) in demyelinating disorders. CNS drug reviews, 10(4), 295-316.
  • Murray, B. R., & Newsom-Davis, J. (1981). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. British journal of pharmacology, 74(1), 17-23.
  • (Additional relevant references)
  • (Additional relevant references)
  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Grissmer, S., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Molecular pharmacology, 45(6), 1227-1234.
  • (Additional relevant references)
  • (Additional relevant references)
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Selectivity: Profiling 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[1] Achieving selectivity is critical, as off-target effects can lead to toxicity or unforeseen biological consequences, while in some cases, polypharmacology can be therapeutically beneficial.[1][2]

This guide provides an in-depth comparison of the cross-reactivity profile of a novel investigational compound, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, against a panel of kinases. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. Our objective is to characterize its selectivity profile against a diverse panel of kinases and compare its performance to Staurosporine, a well-known broad-spectrum kinase inhibitor.

The Imperative of Kinase Selectivity Profiling

Kinase inhibitor discovery programs often begin by identifying compounds that potently inhibit the target of interest. However, a critical next step is to determine the compound's activity across the broader human kinome.[3] This process, known as kinase selectivity profiling or cross-reactivity screening, is essential for several reasons:

  • Understanding the Mechanism of Action: A selective inhibitor provides greater confidence that the observed cellular phenotype is a direct result of inhibiting the intended target.

  • Predicting Potential Off-Target Toxicities: Inhibition of kinases involved in critical cellular processes can lead to adverse effects. Early identification of such interactions is crucial.[4]

  • Identifying Opportunities for Polypharmacology: In some instances, inhibiting multiple kinases can lead to a more potent therapeutic effect, particularly in complex diseases like cancer.[2]

  • Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be guided by selectivity data to improve potency on the primary target while reducing activity against undesirable off-targets.

Various technologies are available for kinase profiling, including radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, and luminescence-based assays that quantify ADP production as a surrogate for kinase activity.[5][6][7] For this guide, we will detail a luminescence-based assay methodology, which offers a non-radioactive, high-throughput-compatible format.

Comparative Kinase Selectivity Study: A Methodological Overview

To objectively assess the selectivity of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, we will profile it against a representative panel of kinases and compare its activity to that of Staurosporine.

Experimental Design

The core of this study is to measure the inhibitory activity of our compound against a panel of kinases at a fixed concentration, followed by dose-response analysis for any significant "hits" to determine their half-maximal inhibitory concentration (IC50).

Diagram of the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (10-point, 3-fold serial dilution) Assay_Plate Assay Plate Dispensing (Compound + Kinase) Compound_Prep->Assay_Plate 2.5 µL/well Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate 2.5 µL/well ATP_Prep ATP Solution Preparation Initiation Initiate Reaction (Add ATP/Substrate Mix) ATP_Prep->Initiation 5 µL/well Incubation Pre-incubation (10 min at RT) Assay_Plate->Incubation Incubation->Initiation Reaction Kinase Reaction (60 min at 30°C) Initiation->Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop_Reaction Signal_Gen Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Gen Readout Measure Luminescence (Plate Reader) Signal_Gen->Readout Data_Norm Data Normalization (% Inhibition vs. Controls) Readout->Data_Norm IC50_Calc IC50 Curve Fitting (Sigmoidal Dose-Response) Data_Norm->IC50_Calc Selectivity_Score Selectivity Analysis IC50_Calc->Selectivity_Score

Caption: Workflow for the in vitro luminescence-based kinase assay.[6]

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[6][8]

Materials:

  • Recombinant kinases and their corresponding substrates.

  • 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl and Staurosporine.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Adenosine 5'-triphosphate (ATP).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well assay plates.

  • DMSO (for compound dilution).

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) might be used.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Allow the plate to incubate for 10 minutes at room temperature to permit compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment).[9]

    • Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Results: A Comparative Analysis

The following tables present hypothetical but plausible data for the kinase selectivity profiling of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl against a panel of 10 kinases, with Staurosporine as a comparator.

Table 1: Percent Inhibition at 1 µM Compound Concentration

Kinase TargetKinase Family% Inhibition by 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl% Inhibition by Staurosporine
AURKA Ser/Thr98% 99%
AURKBSer/Thr65%99%
CDK2Ser/Thr15%95%
PKASer/Thr8%98%
ROCK1Ser/Thr22%92%
EGFRTyr5%85%
SRCTyr12%90%
ABL1Tyr9%88%
PI3KαLipid3%75%
mTORLipid6%80%

Table 2: IC50 Values for Potent Inhibition (IC50 < 1 µM)

Kinase Target5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl IC50 (nM)Staurosporine IC50 (nM)
AURKA 15 5
AURKB2506
CDK2>10,00020
PKA>10,00010
ROCK1>10,00035
EGFR>10,00050
SRC>10,00040
ABL1>10,00045
PI3Kα>10,000150
mTOR>10,000120

Interpretation and Discussion

The data presented provides a clear differentiation between our investigational compound and the broad-spectrum inhibitor, Staurosporine.

  • Potency and Selectivity of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: The compound demonstrates high potency against its intended target, AURKA, with an IC50 of 15 nM. Crucially, it exhibits a high degree of selectivity. The only other kinase inhibited by more than 50% at 1 µM was AURKB, and the IC50 value (250 nM) is over 16-fold higher than for AURKA. This suggests a favorable selectivity profile within this limited panel. The minimal activity against kinases from other families (e.g., tyrosine and lipid kinases) further underscores its specificity.

  • Staurosporine as a Control: As expected, Staurosporine potently inhibited all kinases in the panel, confirming its well-established role as a non-selective kinase inhibitor.[6] This serves as an essential positive control, validating that the assay conditions were suitable for detecting kinase inhibition across different families.

  • Causality and Experimental Choices: The use of ATP at its Km concentration is a critical choice for accurately determining inhibitor potency for ATP-competitive inhibitors.[9] If a much higher, non-physiological concentration of ATP were used, the apparent IC50 values for competitive inhibitors would be artificially inflated. The pre-incubation step allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.[8]

Diagram of Selectivity Interpretation

G cluster_kinases Compound_X 5-Chloro-3-fluoro-2- (N-propylamino)pyridine, HCl AURKA AURKA Compound_X->AURKA Potent Inhibition (IC50 = 15 nM) AURKB AURKB Compound_X->AURKB Weak Inhibition CDK2 CDK2 EGFR EGFR Staurosporine Staurosporine Staurosporine->AURKA Staurosporine->AURKB Staurosporine->CDK2 Staurosporine->EGFR SRC SRC Staurosporine->SRC PI3K PI3Kα Staurosporine->PI3K Other ... Staurosporine->Other

Caption: Comparative inhibition profile of the two compounds.

Conclusion and Future Directions

This guide outlines a robust, standardized approach to assessing the cross-reactivity of a novel kinase inhibitor. Based on our hypothetical data, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl emerges as a potent and selective inhibitor of AURKA.

However, it is crucial to recognize the limitations of a small kinase panel. For a comprehensive understanding of selectivity, screening against a much larger panel, ideally covering a significant portion of the human kinome (over 400 kinases), is highly recommended.[10][11] Furthermore, biochemical assay results must be validated in a cellular context.[12] Cell-based target engagement assays and downstream signaling pathway analysis would be the logical next steps to confirm that the compound inhibits AURKA in a more physiologically relevant environment and elicits the expected biological response.[4][12]

By systematically applying these principles of kinase profiling, researchers can build a comprehensive data package that provides deep insights into a compound's selectivity, guides its development, and ultimately increases the probability of success in creating a safe and effective therapeutic.

References

  • scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. Eurofins Discovery. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Standards for Reporting Enzymology Data. Grokipedia. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. American Society of Clinical Oncology. [Link]

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Fluorinated and Non-Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, optimizing a molecule's metabolic stability is a critical step toward creating a viable clinical candidate. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, dooming an otherwise promising compound. The aminopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents. A common strategy to enhance the durability of these molecules is the strategic incorporation of fluorine.

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated aminopyridines. We will explore the underlying biochemical principles, present a robust experimental protocol for direct comparison, and analyze representative data to empower researchers to make informed decisions in their drug design campaigns.

The "Fluorine Effect": A Double-Edged Sword in Metabolism

The introduction of fluorine into a molecule is a pillar of modern medicinal chemistry, employed to fine-tune a range of physicochemical and pharmacokinetic properties.[1][2] When it comes to metabolic stability, the rationale for fluorination is grounded in several key principles:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[3][4] Placing a fluorine atom at a known "metabolic soft spot"—a position susceptible to oxidation by enzymes like Cytochrome P450s (CYPs)—can effectively block this metabolic pathway, thereby increasing the compound's half-life.[3][5][6][7]

  • Electronic Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3] This can lower the electron density of an adjacent aromatic ring system, like pyridine, making it less susceptible to oxidative attack by CYPs.

  • Altered Basicity (pKa): The introduction of fluorine near the basic nitrogen of the aminopyridine ring can significantly lower its pKa, making it less basic.[4][5][8][9] This change can alter the molecule's binding orientation within an enzyme's active site, potentially moving a metabolically labile position away from the enzyme's reactive center.

However, the benefits of fluorination are not guaranteed and are highly context-dependent.[5] While one position may block metabolism, it could induce conformational changes that expose another part of the molecule to enzymatic attack. Therefore, empirical testing is non-negotiable.

Metabolic Fates of Aminopyridines: Key Enzymatic Pathways

To understand how fluorination helps, we must first understand the primary metabolic routes for the parent scaffold. The metabolism of small molecule drugs is predominantly carried out in the liver by two key enzyme superfamilies.[10][11]

  • Cytochrome P450 (CYP) Enzymes: This large family of heme-containing enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I oxidative metabolism.[10] For simple aminopyridines, such as 4-aminopyridine (Dalfampridine), metabolism is limited but primarily proceeds via hydroxylation, catalyzed mainly by the CYP2E1 isoform.[12][13]

  • Aldehyde Oxidase (AO): Located in the cytosol, AO is a molybdo-flavoenzyme that metabolizes azaheterocycles (like pyridine) and aldehydes.[11][14][15] AO-mediated metabolism is a growing concern in drug discovery, as it can lead to rapid clearance and significant inter-species variability, making preclinical-to-human predictions challenging.[16][17] Oxidation by AO typically occurs at a carbon atom adjacent to a ring nitrogen.

The diagram below illustrates the established metabolic pathway for 4-aminopyridine, which serves as our non-fluorinated baseline compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 4-Aminopyridine 4-Aminopyridine 3-hydroxy-4-aminopyridine 3-hydroxy-4-aminopyridine 4-Aminopyridine->3-hydroxy-4-aminopyridine CYP2E1 3-hydroxy-4-aminopyridine_sulfate 3-hydroxy-4-aminopyridine sulfate 3-hydroxy-4-aminopyridine->3-hydroxy-4-aminopyridine_sulfate SULTs

Caption: Primary metabolic pathway of 4-aminopyridine.

Now, consider the introduction of a fluorine atom at the 3-position. This single modification can drastically alter the metabolic cascade.

cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway A 4-Aminopyridine B 3-hydroxy-4-aminopyridine A->B CYP2E1 C 3-Fluoro-4-aminopyridine D Metabolism Blocked C->D CYP2E1

Caption: Fluorination at C3 blocks the primary site of CYP2E1-mediated oxidation.

As the diagram illustrates, fluorinating the 3-position directly blocks the site of hydroxylation. This forces the metabolic machinery to find alternative, often slower, routes of elimination or results in the drug being cleared largely unchanged. However, a study on [18F]3-fluoro-4-aminopyridine found that it is still readily metabolized by CYP2E1, likely through oxidation at the 5-position.[18] This underscores the critical need for empirical validation, as the electronic effects of fluorine may not always be sufficient to prevent metabolism at other sites.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

The most reliable and widely adopted method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[19][20] Liver microsomes are subcellular fractions rich in CYP enzymes.[10] This protocol provides a self-validating system by including known control compounds.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated aminopyridine and its non-fluorinated analog using pooled human liver microsomes (HLM).

Experimental Workflow

prep 1. Prepare Solutions - Test Compounds (1µM) - Microsomes (0.5 mg/mL) - NADPH (1mM) incubate 2. Incubation - Pre-warm to 37°C - Initiate with NADPH prep->incubate sample 3. Time Point Sampling (0, 5, 15, 30, 45 min) incubate->sample quench 4. Reaction Quench - Add cold Acetonitrile with Internal Standard sample->quench process 5. Sample Processing - Centrifuge to pellet protein quench->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Caption: Workflow for the in vitro liver microsomal stability assay.

Materials
  • Biological Material: Pooled Human Liver Microsomes (e.g., from XenoTech or BioIVT), 20 mg/mL stock.[19][21]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.

  • Cofactor: NADPH regenerating system or 1 mM NADPH solution.

  • Test Compounds: Non-fluorinated and fluorinated aminopyridines (10 mM stock in DMSO).

  • Control Compounds:

    • High Clearance Control: Dextromethorphan or Midazolam.[19]

    • Low Clearance Control: Warfarin.

  • Quenching Solution: Acetonitrile (ACN), ice-cold, containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Equipment: 37°C water bath/incubator, centrifuge, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Prepare a working solution of 0.5 mg/mL microsomal protein in 100 mM KPO4 buffer. Keep on ice.

    • Prepare a 1 mM NADPH solution in KPO4 buffer. Keep on ice.

    • Prepare 1 µM working solutions of test and control compounds by diluting the DMSO stock in KPO4 buffer. The final DMSO concentration in the incubation must be ≤ 0.5%.[19]

  • Incubation Procedure:

    • In a 96-well plate or microcentrifuge tubes, add the microsomal working solution.

    • Add the 1 µM compound working solution to the microsomes.

    • Include a "minus cofactor" control for each compound where NADPH solution is replaced with buffer to check for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the 1 mM NADPH solution. This is your T=0 starting point.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.[10]

    • Immediately transfer the aliquot into a separate plate/tube containing 2-3 volumes of the ice-cold ACN with internal standard. This terminates the reaction by precipitating the proteins.

  • Sample Processing:

    • Once all time points are collected, vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[22][23][24] Bioanalytical method validation should follow established guidelines.[25][26]

Data Analysis and Interpretation
  • Calculate % Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the T=0 sample. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[22]

Comparative Data Summary

The following table presents hypothetical yet representative data from the assay described above, comparing 4-aminopyridine with its 3-fluoro analog.

CompoundStructureIn Vitro t½ (min)CLint (µL/min/mg protein)Primary Metabolite(s) Identified
4-Aminopyridine 4-Aminopyridine5522.93-hydroxy-4-aminopyridine
3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine>120<5.8Parent compound predominates

Note: Structures are illustrative. Data is hypothetical for comparative purposes.

As the data clearly demonstrates, the introduction of a single fluorine atom at the 3-position, a known site of metabolic attack, leads to a dramatic increase in metabolic stability. The half-life more than doubled, and the intrinsic clearance was reduced by at least 4-fold, falling into a low-clearance category. This is a direct result of "metabolic blocking," as discussed earlier.

Conclusion and Forward Outlook

The strategic fluorination of aminopyridines is an exceptionally effective and widely validated strategy for enhancing metabolic stability.[3][4][5] By leveraging the strength of the C-F bond and fluorine's powerful electronic effects, medicinal chemists can shield metabolically vulnerable positions from enzymatic attack, primarily by CYP450s.

This guide has provided the theoretical framework and a robust, practical workflow for the direct comparison of fluorinated and non-fluorinated analogs. The in vitro human liver microsomal stability assay is an indispensable tool in the drug discovery pipeline. It provides rapid, reliable, and cost-effective data that allows for the rank-ordering of compounds and the establishment of clear structure-metabolism relationships.[10][19]

Ultimately, while fluorination is a powerful tool, its effects must always be confirmed empirically. A data-driven approach, utilizing the protocols and principles outlined here, will empower research teams to rationally design and select aminopyridine-based drug candidates with optimized pharmacokinetic profiles poised for clinical success.

References

  • Vertex AI Search Result[5]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Vertex AI Search Result[3]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Kriel, R. L., Cloyd, J. C., & Hadsall, R. S. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Epilepsy Research, 106(3), 423-430. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Henney, H. R., 3rd, & Blight, A. R. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 14, 39. Available at: [Link]

  • Henney, H. R., 3rd, & Blight, A. R. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 14, 39. Available at: [Link]

  • Lee, D. E., Chen, G., Lee, J. H., Lee, B., Kim, S. E., & Heo, J. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2849-2857. Available at: [Link]

  • Wernevik, J., Giordanetto, F., & Åkerud, T. (2025). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology. Available at: [Link]

  • Kriel, R. L., Cloyd, J. C., & Hadsall, R. S. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Epilepsy Research, 106(3), 423-430. Available at: [Link]

  • Liu, H., Wang, L., & Lu, J. (2016). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Chemical Research in Toxicology, 29(4), 540-548. Available at: [Link]

  • Vertex AI Search Result[27]

  • Miasedoost, M., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 435-451. Available at: [Link]

  • Vertex AI Search Result[28]

  • Strelevitz, T. J., et al. (2013). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 56(22), 9035-9049. Available at: [Link]

  • Fernandez, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2098-2110. Available at: [Link]

  • Hutzler, J. M., Obach, R. S., Dalvie, D., & Zientek, M. A. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Available at: [Link]

  • Harbers, E., Chaudhuri, N. K., & Heidelberger, C. (1959). Studies on fluorinated pyrimidines. VIII. Further biochemical and metabolic investigations. The Journal of Biological Chemistry, 234(5), 1255-1262. Available at: [Link]

  • Ertl, P., & Rohde, B. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(15), 7247-7255. Available at: [Link]

  • Vertex AI Search Result[29]

  • Sanoh, S., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. Available at: [Link]

  • Sharma, M., & Pradeep, P. (2022). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Drug Metabolism Reviews, 54(4), 427-448. Available at: [Link]

  • Charles University, Faculty of Pharmacy. (n.d.). Bioanalytical methods. Research Portal. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Available at: [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available at: [Link]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Vertex AI Search Result[30]

  • Patel, D. S., & Shah, S. A. (2010). Bioanalysis in drug discovery and development. Journal of Young Pharmacists, 2(3), 307-319. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-fluoro-2-(N-propylamino)pyridine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical agents. The unique substitution pattern of this pyridine derivative, featuring a chlorine atom, a fluorine atom, and a secondary amine, provides multiple points for further chemical modification, making it a versatile building block in drug discovery programs. This guide provides a comprehensive head-to-head comparison of two distinct synthetic routes to 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, offering insights into the practical considerations and underlying chemical principles of each approach. The presented methodologies are designed to be robust and scalable, catering to the needs of both academic researchers and industrial drug development professionals.

Core Synthetic Strategies: An Overview

The synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, can be strategically approached from a common key intermediate: 2,3-difluoro-5-chloropyridine . The divergent pathways from this intermediate primarily differ in the method used to introduce the N-propylamino group at the C2 position of the pyridine ring. This guide will explore two prominent methods:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) , which involves the direct displacement of a fluorine atom by propylamine.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination , a powerful cross-coupling reaction that forms the C-N bond.

A third, alternative approach will also be briefly discussed, commencing from 2-amino-5-chloro-3-fluoropyridine .

Synthesis of the Key Intermediate: 2,3-Difluoro-5-chloropyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the starting material, 2,3-difluoro-5-chloropyridine. A common and effective method involves the fluorination of 2,3,5-trichloropyridine.

Experimental Protocol: Synthesis of 2,3-Difluoro-5-chloropyridine

This procedure is adapted from methodologies described in various patents.[1]

Materials:

  • 2,3,5-trichloropyridine

  • Potassium fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • Anhydrous toluene

Procedure:

  • To a rigorously dried reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous sulfolane and spray-dried potassium fluoride.

  • Heat the mixture under vacuum to remove any residual moisture.

  • Cool the mixture under a nitrogen atmosphere and add 2,3,5-trichloropyridine and the phase-transfer catalyst.

  • Heat the reaction mixture to 180-200 °C and monitor the progress of the reaction by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The crude product is purified by fractional distillation under reduced pressure to yield 2,3-difluoro-5-chloropyridine as a colorless liquid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical to prevent the hydrolysis of the starting material and the product, and to ensure the efficacy of the fluoride source.

  • Phase-Transfer Catalyst: The phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase (potassium fluoride) to the organic phase, thereby accelerating the rate of the nucleophilic substitution reaction.

  • High Temperature: The halogen exchange reaction (Halex reaction) requires significant thermal energy to overcome the activation barrier for the displacement of chloride with fluoride.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route leverages the high reactivity of the fluorine atom at the C2 position of 2,3-difluoro-5-chloropyridine towards nucleophilic attack, a phenomenon well-documented in heterocyclic chemistry.[2] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C3 activates the C2 position for substitution.

Workflow for Route 1

start 2,3-Difluoro-5-chloropyridine step1 Propylamine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat start->step1 SNAr Reaction product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine step1->product step2 HCl in Ether or Isopropanol product->step2 Salt Formation final_product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl step2->final_product

Caption: Synthetic workflow for Route 1 via SNAr.

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Propylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoro-5-chloropyridine in DMSO.

  • Add potassium carbonate, followed by the dropwise addition of propylamine at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

Materials:

  • 5-Chloro-3-fluoro-2-(N-propylamino)pyridine

  • Anhydrous diethyl ether or isopropanol

  • Hydrogen chloride solution in diethyl ether or isopropanol

Procedure:

  • Dissolve the purified 5-Chloro-3-fluoro-2-(N-propylamino)pyridine in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrogen chloride solution in the corresponding solvent with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of C-N bonds.[3][4] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. In this route, the chloro group at the C2 position is targeted for the cross-coupling reaction.

Workflow for Route 2

start 2,3-Difluoro-5-chloropyridine step1 Propylamine, Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) Solvent (e.g., Toluene) start->step1 Buchwald-Hartwig Amination product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine step1->product step2 HCl in Ether or Isopropanol product->step2 Salt Formation final_product 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl step2->final_product

Caption: Synthetic workflow for Route 2 via Buchwald-Hartwig amination.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Propylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add anhydrous toluene, followed by 2,3-difluoro-5-chloropyridine and propylamine.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 100-110 °C and stir until complete conversion of the starting material is observed (TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 2: Formation of the Hydrochloride Salt

The procedure is identical to that described in Route 1.

Alternative Approach: Starting from 2-Amino-5-chloro-3-fluoropyridine

An alternative strategy involves the initial synthesis of 2-amino-5-chloro-3-fluoropyridine, followed by the introduction of the propyl group.

Synthesis of 2-Amino-5-chloro-3-fluoropyridine

This intermediate can be prepared from 2,3-difluoro-5-chloropyridine via a nucleophilic aromatic substitution with ammonia.[5]

Experimental Protocol:

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

Procedure:

  • In a sealed pressure vessel, dissolve 2,3-difluoro-5-chloropyridine in 1,4-dioxane.

  • Add aqueous ammonia and heat the mixture to 120-140 °C for 16-24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid can be purified by recrystallization or slurrying in a suitable solvent to yield 2-amino-5-chloro-3-fluoropyridine.

Introduction of the Propyl Group

Two primary methods can be considered for the N-alkylation of 2-amino-5-chloro-3-fluoropyridine:

  • Reductive Amination: Reaction with propanal in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Direct N-alkylation: Reaction with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

While seemingly straightforward, these methods can be complicated by issues of over-alkylation (dialkylation) and the need for careful control of reaction conditions.

Head-to-Head Comparison of Route 1 (SNAr) and Route 2 (Buchwald-Hartwig)

FeatureRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Reagents & Cost Utilizes relatively inexpensive and readily available reagents (propylamine, K₂CO₃).Requires a costly palladium catalyst and a specialized phosphine ligand.
Reaction Conditions Generally milder reaction temperatures (80-100 °C).Often requires higher temperatures (100-110 °C) and strictly inert conditions.
Scalability More amenable to large-scale synthesis due to lower cost and simpler setup.Scaling up can be challenging due to the cost of the catalyst and the need for rigorous inert atmosphere control.
Substrate Scope Highly dependent on the electronic nature of the pyridine ring. May not be suitable for less activated substrates.Broad substrate scope and generally high functional group tolerance.[3]
Selectivity The fluorine at the C2 position is highly activated, leading to good regioselectivity.Potential for side reactions if other reactive sites are present on the molecule.
Work-up & Purification Work-up is typically straightforward, but purification may require chromatography.Removal of the palladium catalyst and ligand residues can be challenging and may require specialized purification techniques.
Green Chemistry Avoids the use of heavy metals, which is environmentally advantageous.The use of palladium, a precious and toxic metal, is a significant environmental drawback.

Conclusion and Recommendations

For the synthesis of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, both the Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination routes offer viable pathways.

Route 1 (SNAr) is the more economically favorable and environmentally friendly option. Its reliance on cheaper reagents and the absence of a metal catalyst make it particularly attractive for large-scale production. The inherent reactivity of the 2-fluoro position in the starting material ensures good selectivity and a relatively straightforward reaction setup. This route is highly recommended for process development and commercial manufacturing.

Route 2 (Buchwald-Hartwig Amination) , while more expensive and technically demanding, offers greater versatility and is a powerful tool for medicinal chemists in the early stages of drug discovery. Its broad substrate scope allows for the rapid synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. However, for the specific target molecule , the advantages of this route are likely outweighed by the simplicity and cost-effectiveness of the SNAr approach.

The alternative route starting from 2-amino-5-chloro-3-fluoropyridine presents challenges in controlling the selectivity of the N-alkylation step and is generally less efficient than the direct amination of 2,3-difluoro-5-chloropyridine.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.
  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Aminopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably protein kinases.[1][2][3] The development of novel aminopyridine-based therapeutics, from Janus Kinase (JAK2) inhibitors for myeloproliferative disorders to Tropomyosin receptor kinase (TRK) inhibitors for cancers, hinges on a rigorous, multi-faceted validation of their mechanism of action (MoA).[1][4] Simply demonstrating that a compound inhibits a purified enzyme is insufficient. A robust MoA validation provides the confidence needed to advance a compound through the costly drug discovery pipeline, ensuring that its biological effects are indeed due to the intended target modulation.

This guide provides a logical, field-proven framework for validating the MoA of novel aminopyridine inhibitors. We will move beyond rote protocols to explain the causal logic behind experimental choices, creating a self-validating cascade of evidence from the test tube to the cell.

Pillar 1: Foundational Evidence - Direct Target Engagement and Biochemical Potency

The initial hypothesis for any targeted inhibitor is that it physically binds to its intended protein target and modulates its function. This foundational pillar is established using purified components, providing the cleanest possible system to quantify the interaction.

Biochemical Inhibition Assays

The first step is to confirm that the aminopyridine compound inhibits the catalytic activity of its purified target enzyme.[5] For kinases, this involves measuring the transfer of a phosphate group from ATP to a substrate.

Rationale: Biochemical assays are essential for determining the intrinsic potency (e.g., IC50) of an inhibitor without the complexities of cellular uptake, metabolism, or competing endogenous ligands like ATP.[5] A variety of assay formats are available, each with distinct advantages.[5]

Comparative Methodologies:

  • Radiometric Assays: The traditional "gold standard," these assays use ³³P-labeled ATP and measure the incorporation of radioactivity into a substrate. They are direct, highly sensitive, and less prone to interference from compound autofluorescence.[6]

  • Fluorescence/Luminescence-Based Assays: These high-throughput methods measure the product of the kinase reaction using techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence (e.g., ADP-Glo). They offer convenience and scalability but require careful control for compound interference.

Biophysical Confirmation of Direct Binding

An IC50 value from a biochemical assay demonstrates functional inhibition but does not unequivocally prove direct physical binding. Biophysical methods are required to confirm this interaction and to determine the binding affinity (Kd) and stoichiometry.[7][8]

Rationale: Orthogonal confirmation of binding is a critical cross-validation step.[9] If a compound shows potent biochemical inhibition but weak or no direct binding, it may indicate an artifactual mechanism, such as assay interference or inhibition via an indirect mechanism.

Key Comparative Techniques:

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[8][10] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

  • Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures the change in refractive index as an inhibitor (analyte) flows over its immobilized target protein (ligand).[7][11] It provides kinetic data (association rate kon and dissociation rate koff) in addition to the equilibrium affinity (Kd).[7]

Table 1: Comparison of Foundational Validation Techniques

Technique Primary Output Key Advantage Considerations
Biochemical Assay IC50 (Potency) Measures functional inhibition Can be prone to artifacts; does not prove direct binding.
ITC Kd, Stoichiometry, Thermodynamics Gold standard for affinity; label-free in solution.[9] Requires relatively large amounts of pure protein.[8]

| SPR | Kd, Kinetics (k-on, k-off) | Provides kinetic information; high sensitivity.[7] | Requires protein immobilization, which can affect activity. |

cluster_0 Pillar 1: Biochemical & Biophysical Validation A Purified Target Protein (e.g., Kinase) C Biochemical Assay (e.g., Radiometric, FP) A->C D Biophysical Assay (e.g., ITC, SPR) A->D B Novel Aminopyridine Inhibitor B->C B->D E Functional Potency (IC50) C->E F Binding Affinity (Kd) & Kinetics D->F G Validated Direct Target Interaction E->G F->G

Caption: Workflow for initial biochemical and biophysical validation.

Pillar 2: Proof of Relevance - Target Engagement in the Cellular Milieu

Confirming that an inhibitor binds its target in the complex and crowded environment of a living cell is arguably the most critical step in MoA validation.[12] Cellular assays bridge the gap between the idealized conditions of a biochemical assay and the physiological context where the drug must function.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation than an unbound protein.[12][14]

Rationale: CETSA provides direct evidence that the inhibitor can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to cause stabilization.[15] It requires no modification of the compound or the protein, making it a highly physiological measure of target engagement.[13]

Protocol: Microplate-Based CETSA for Target Engagement

This protocol outlines a common workflow for assessing the dose-dependent thermal stabilization of a target protein in adherent cells.

  • Cell Plating: Seed adherent cells in a 384-well microplate and culture until they form a confluent monolayer.[16]

  • Compound Treatment: Prepare a serial dilution of the aminopyridine inhibitor. Remove the culture medium and add the compound dilutions to the cells. Incubate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Thermal Challenge: Place the plates in a PCR thermocycler and apply a precise heat challenge for a short duration (e.g., 3 minutes) at a temperature known to denature the target protein partially. Include a control plate kept at room temperature.[12]

  • Cell Lysis: Lyse the cells directly in the plate using a buffer containing detergents and protease inhibitors. This step solubilizes the remaining, non-denatured proteins.

  • Detection: Quantify the amount of soluble target protein remaining in the lysate. This is typically done using a sensitive immunoassay like AlphaScreen® or HTRF®, which uses a pair of antibodies specific to the target protein.[14]

  • Data Analysis: Plot the amount of soluble protein as a function of inhibitor concentration. A dose-dependent increase in the amount of soluble protein after heating indicates target stabilization and thus, cellular target engagement.

Verifying Downstream Pathway Modulation

Binding to the target is the first step; the functional consequence is the next. For a kinase inhibitor, the most immediate effect is a decrease in the phosphorylation of its direct substrate.

Rationale: This experiment provides a functional readout of target inhibition in cells. It validates that the observed target engagement (from CETSA) translates into the expected biological activity.

Methodology:

  • Western Blotting: Treat cells with increasing concentrations of the aminopyridine inhibitor.

  • Lyse the cells and perform a Western blot using two primary antibodies: one that recognizes the total amount of the substrate protein and another that is specific to the phosphorylated form of the substrate.

  • A dose-dependent decrease in the phospho-specific signal, with no change in the total protein signal, confirms on-target pathway modulation.

cluster_1 Pillar 2: Cellular Target Validation A Intact Cells + Inhibitor B CETSA: Heat Challenge & Lysis A->B C Western Blot: Pathway Analysis A->C D Quantify Soluble Target Protein B->D E Quantify Substrate Phosphorylation C->E F Evidence of Target Engagement D->F G Evidence of Pathway Modulation E->G

Caption: A dual-pronged approach for validating cellular target activity.

Pillar 3: Defining the Interaction Landscape - Selectivity and Off-Target Profiling

No inhibitor is perfectly selective. Understanding a compound's interactions across the broader proteome, particularly the kinome for aminopyridine kinase inhibitors, is critical for interpreting biological data and predicting potential toxicities.[17]

Rationale: An observed cellular phenotype may be the result of inhibiting the intended target (on-target effect), an unintended protein (off-target effect), or a combination of both (polypharmacology).[18] Distinguishing between these possibilities is a cornerstone of MoA validation.

Kinome-wide Selectivity Profiling

For kinase inhibitors, screening against a large panel of purified kinases is the industry standard for assessing selectivity.[19][20]

Methodology: Commercial services offer screening panels of hundreds of kinases.[19][21] The aminopyridine inhibitor is typically tested at one or two fixed concentrations (e.g., 1 µM) against the panel. The percent inhibition for each kinase is reported, allowing for the identification of potential off-targets.[19] Follow-up dose-response assays are then run for any significant hits to determine their IC50 values.

Table 2: Sample Kinome Profiling Data Summary

Target Kinase % Inhibition @ 1 µM IC50 (nM) Classification
Target-X 98% 15 On-Target
Kinase-A 8% >10,000 Non-binder
Kinase-B 92% 85 Primary Off-Target
Kinase-C 55% 950 Secondary Off-Target

| Kinase-D | 2% | >10,000 | Non-binder |

Unbiased Chemoproteomics

While kinase panels are powerful, they are inherently biased to the kinases included in the screen. Chemoproteomic approaches can identify both kinase and non-kinase off-targets directly from cell lysates in an unbiased manner.[18][22]

Rationale: These methods can uncover unexpected off-targets that would be missed by panel screening and can help explain unanticipated phenotypes or toxicities.[23][24]

Comparative Methodologies:

  • Affinity-based Proteomics: The inhibitor is immobilized on a solid support (e.g., beads) and used to "pull down" binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[25]

  • Thermal Proteome Profiling (TPP): This is an extension of CETSA to the entire proteome. It compares the thermal stability of thousands of proteins in the presence versus absence of the inhibitor, identifying proteins that are stabilized (direct targets) or destabilized (potential indirect targets).[25]

cluster_2 Pillar 3: Selectivity Assessment Logic Inhibitor Aminopyridine Inhibitor OnTarget Intended Target (e.g., Kinase X) Inhibitor->OnTarget On-Target Effect OffTarget Unintended Off-Target (e.g., Kinase Y) Inhibitor->OffTarget Off-Target Effect Phenotype Observed Cellular Phenotype (e.g., Apoptosis) OnTarget->Phenotype OffTarget->Phenotype KinomeScan Biased Approach: Kinome Profiling KinomeScan->OffTarget Conclusion Confidence in Target-Phenotype Link KinomeScan->Conclusion Chemoproteomics Unbiased Approach: Chemoproteomics Chemoproteomics->OffTarget Chemoproteomics->Conclusion

Caption: Logic diagram for distinguishing on- and off-target effects.

Pillar 4: The Final Confirmation - Linking Target to Phenotype

The final and most definitive piece of evidence is to demonstrate that inhibition of the specific target protein is responsible for the ultimate cellular phenotype (e.g., cell death, cell cycle arrest). This is best achieved by comparing the effect of the small molecule inhibitor to the effect of genetically removing the target.

Genetic Target Validation with CRISPR-Cas9

CRISPR-Cas9 gene editing technology allows for the precise and permanent knockout of the target gene.[][27] The phenotypic consequences of the gene knockout can then be directly compared to the effects of the aminopyridine inhibitor.

Rationale: This is the ultimate control experiment. If the cellular phenotype induced by the inhibitor is identical to the phenotype caused by knocking out its target gene, it provides the strongest possible evidence for an on-target mechanism.[28][29] Conversely, if the knockout has no effect or a different phenotype, it strongly suggests the inhibitor's activity is driven by off-targets. This approach has been used to both validate and devalidate targets, saving immense resources.[29]

Protocol: CRISPR-Mediated Target Validation Workflow
  • gRNA Design & Lentiviral Production: Design and clone two or more unique guide RNAs (gRNAs) targeting early exons of the target gene into a lentiviral vector that also expresses Cas9 nuclease. Produce high-titer lentivirus.

  • Cell Transduction & Selection: Transduce the target cell line with the Cas9/gRNA lentivirus. Select for successfully transduced cells (e.g., using puromycin resistance).

  • Validation of Knockout: Expand the selected cell pool and confirm successful knockout of the target protein via Western blotting. The protein band should be absent in the knockout cells compared to a non-targeting control.

  • Phenotypic Comparison: Perform the key phenotypic assay (e.g., a cell viability assay) in parallel on three cell populations:

    • Wild-type (parental) cells treated with the aminopyridine inhibitor.

    • Target-knockout cells (which should already display the phenotype if the hypothesis is correct).

    • Non-targeting control cells.

  • Interpretation: If the inhibitor reduces the viability of wild-type cells but has no additional effect on the viability of the knockout cells (the "epistasis" experiment), it confirms the inhibitor is acting through the targeted protein.

Conclusion

Validating the mechanism of action of a novel aminopyridine inhibitor is not a linear process but an integrated, iterative cycle of hypothesis generation and testing. By systematically applying the four pillars—biochemical potency, cellular target engagement, selectivity profiling, and genetic validation—researchers can build an unassailable case for their compound's MoA. This rigorous, evidence-based approach is the bedrock of successful drug discovery, ensuring that only the most promising and well-characterized molecules advance toward the clinic.

References

  • Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation. SelectScience.
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences.
  • Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • PMC - NIH. (n.d.). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PMC - NIH.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Biocompare.com. (2022). Target Validation with CRISPR. Biocompare.com.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing.
  • NIH. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • International Union of Crystallography. (2006). The use of biophysical methods increases success in obtaining liganded crystal structures. International Union of Crystallography.
  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • PMC - NIH. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH.
  • bioRxiv. (2019). ITC and SPR Analysis Using Dynamic Approach. bioRxiv.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia.
  • YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube.
  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • News-Medical.Net. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. News-Medical.Net.
  • PMC. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PMC.
  • MDPI. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. MDPI.
  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
  • PubMed. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed.
  • ACS Publications. (n.d.). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
  • Pensoft. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pensoft.
  • PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed.
  • PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed.
  • Rockefeller University Press. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Rockefeller University Press.
  • PubMed Central. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central.
  • PMC - NIH. (n.d.). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC - NIH.
  • PubMed. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed.

Sources

comparative docking studies of aminopyridine derivatives in kinase active sites

This guide outlines a comprehensive and scientifically rigorous workflow for the comparative docking of aminopyridine derivatives in kinase active sites. The hypothetical case study with p38 MAP kinase demonstrates how this in silico approach can effectively rank compounds, elucidate structure-activity relationships, and provide detailed insights into molecular binding modes. [32]By explaining the causality behind each step and incorporating a mandatory validation protocol, this framework enables researchers to generate trustworthy and actionable data. The results from such studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process for novel kinase inhibitors. [1][33]

References

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). PMC.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • The Use of Computational Methods in the Discovery and Design of Kinase Inhibitors. (2002). Current Pharmaceutical Design.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • The use of computational methods in the discovery and design of kinase inhibitors. (2002). Current Pharmaceutical Design. Retrieved January 19, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics. Retrieved January 19, 2026, from [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2012). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PMC. Retrieved January 19, 2026, from [Link]

  • Tong, L. (1998). HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. Retrieved January 19, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. (2020). PMC. Retrieved January 19, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved January 19, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2005). Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]

  • How Ligands Interact with the Kinase Hinge. (2023). PMC. Retrieved January 19, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2021). Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. (2021). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. (2025). PMC. Retrieved January 19, 2026, from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. Retrieved January 19, 2026, from [Link]

  • Basic docking. (n.d.). Autodock Vina Documentation. Retrieved January 19, 2026, from [Link]

  • How Ligands Interact with the Kinase Hinge. (2023). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. (2018). Briefings in Bioinformatics. Retrieved January 19, 2026, from [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. Retrieved January 19, 2026, from [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. (2010). ACS Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2008). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Binding energy score: Significance and symbolism. (2025). Wisdomlib. Retrieved January 19, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved January 19, 2026, from [Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2015). PMC. Retrieved January 19, 2026, from [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • PDB ID: 1KV1. (2002). RCSB PDB. Retrieved January 19, 2026, from [Link]

  • The structure of p38 alpha in complex with a dihydroquinolinone. (2003). RCSB PDB. Retrieved January 19, 2026, from [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural Biology. Retrieved January 19, 2026, from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 19, 2026, from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Retrieved January 19, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 19, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • mitogen-activated protein kinase 14 | p38 subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (2012). Global Science Research Journals. Retrieved January 19, 2026, from [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2021). MDPI. Retrieved January 19, 2026, from [Link]

Sources

assessing the off-target effects of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the clinical success of these agents is often tempered by off-target effects, which can lead to unexpected toxicities or even paradoxical pathway activation.[1][2] A thorough and early assessment of a compound's selectivity is therefore not just a regulatory hurdle, but a critical step in understanding its true mechanism of action and predicting its clinical performance.

This guide provides a comprehensive framework for assessing the off-target effects of a novel kinase inhibitor, using the hypothetical compound 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl (hereafter referred to as Compound X ) as a case study. We will explore a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to build a detailed selectivity profile. This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing actionable protocols.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors.[3] Consequently, even inhibitors designed to be highly specific can interact with dozens of unintended kinases.[1] These off-target interactions are not always detrimental; in some cases, they can contribute to a drug's therapeutic efficacy through polypharmacology.[4] However, more often, they are a source of adverse effects. Understanding a compound's selectivity profile is paramount for:

  • Prioritizing lead candidates: Early identification of promiscuous compounds can save significant time and resources.

  • Interpreting preclinical and clinical data: A clear understanding of off-target activities can help to explain unexpected phenotypes or toxicities.

  • Guiding medicinal chemistry efforts: A detailed selectivity map can inform the rational design of more specific inhibitors.

A Multi-Tiered Approach to Off-Target Assessment

A robust assessment of off-target effects requires a combination of techniques that probe a compound's activity at different biological levels. Here, we outline a three-tiered strategy:

  • Broad Kinome Profiling: In vitro screening against a large panel of purified kinases to identify potential off-target interactions.

  • Cellular Target Engagement: Confirming that the compound binds to its intended target and potential off-targets in a physiological context.

  • Phenotypic Screening: Assessing the compound's effects on cellular processes to uncover functional consequences of its on- and off-target activities.

The following sections will detail the experimental protocols for each of these tiers, using our hypothetical Compound X as an example. For the purpose of this guide, let us assume that Compound X was designed as an inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis.

Tier 1: Broad Kinome Profiling

The first step in assessing selectivity is to screen the compound against a broad panel of kinases. Several contract research organizations (CROs) offer comprehensive kinase profiling services, typically screening against hundreds of kinases.[5][6] These screens are usually performed as either binding assays or enzymatic assays.

Experimental Protocol: In Vitro Kinase Profiling (Example using ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays which measure the amount of ADP produced in a kinase reaction.[7]

Objective: To determine the inhibitory activity of Compound X against a panel of human kinases.

Materials:

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[7]

  • Substrates for each kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Compound X in kinase reaction buffer. A common screening concentration is 1 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each kinase/substrate mixture to separate wells.

    • Add 2.5 µL of the diluted Compound X or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km,ATP for each kinase to provide a more accurate measure of inhibitory potency.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to the vehicle control. A lower percentage indicates greater inhibition.

Table 1: Hypothetical Kinome Profiling Data for Compound X (1 µM)

Kinase TargetFamily% Inhibition
AURKA Aurora Kinase 98%
AURKBAurora Kinase75%
PLK1Polo-like Kinase45%
VEGFR2Tyrosine Kinase30%
ABL1Tyrosine Kinase15%
SRCTyrosine Kinase10%
... (and 400+ other kinases)<10%

From this hypothetical data, we can see that Compound X is a potent inhibitor of its intended target, AURKA. However, it also shows significant activity against AURKB and moderate activity against PLK1 and VEGFR2. These would be considered potential off-targets that warrant further investigation.

Tier 2: Cellular Target Engagement

While in vitro assays are excellent for identifying potential off-targets, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[9][10][11][12] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of Compound X to AURKA and potential off-targets in a cellular context.

Materials:

  • Human cancer cell line expressing the target kinases (e.g., HeLa)

  • Compound X

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for AURKA, AURKB, PLK1, and a loading control (e.g., GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in culture dishes and grow to ~80% confluency.

    • Treat the cells with Compound X (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatants to new tubes and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against AURKA, AURKB, and PLK1.

Data Analysis and Interpretation:

The intensity of the bands on the Western blot corresponds to the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Graphviz Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa) treatment 2. Treatment (Compound X or DMSO) cell_culture->treatment heating 3. Heating (Temperature Gradient) treatment->heating lysis 4. Lysis & Centrifugation heating->lysis western_blot 5. Western Blot (Detect Soluble Protein) lysis->western_blot analysis 6. Data Analysis (Melting Curve Shift) western_blot->analysis Off_Target_Assessment cluster_in_vitro In Vitro Profiling cluster_cell_based Cell-Based Assays cluster_analysis Data Integration & Comparison kinome_profiling Tier 1: Kinome Profiling (>400 Kinases) cetsa Tier 2: CETSA (Target Engagement) kinome_profiling->cetsa phenotypic_screening Tier 3: Phenotypic Screening (Functional Effects) data_integration Synthesize Data cetsa->data_integration phenotypic_screening->data_integration comparative_analysis Compare to Alternatives data_integration->comparative_analysis

Caption: An integrated strategy for assessing off-target effects.

Conclusion

Assessing the off-target effects of a novel kinase inhibitor is a complex but essential undertaking. By employing a multi-tiered approach that combines broad kinome profiling, cellular target engagement assays, and phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities. This knowledge is critical for making informed decisions throughout the drug discovery and development process, ultimately leading to safer and more effective targeted therapies.

References

  • Klaeger, S., Gohl, A. M., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223–230. [Link]

  • Bosc, N., De-Almeida, A., & Viaud-Massuard, M. C. (2017). Protein kinase profiling assays: a technology review. Future Medicinal Chemistry, 9(2), 205–221. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved January 19, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Schwartz, R., & El-Samad, H. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology, 12(4), 045003. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 19, 2026, from [Link]

  • Eurofins DiscoverX. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Drug Discovery and Development. [Link]

  • Vlaming, M. L., van der Velden, Y., Stap, J., Schutte, J., van de Water, B., & Price, L. S. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1126–1137. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. [Link]

  • Pao, W., & Miller, V. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 143–145. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • Shaw, J., & Dai, W. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2893–2899. [Link]

  • Álvarez-Fernández, C., & Malumbres, M. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 6, 16. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 19, 2026, from [Link]

  • Álvarez-Fernández, C., & Malumbres, M. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 6, 16. [Link]

  • van der Wouden, E. J., van Vlijmen, H. W., & IJzerman, A. P. (2009). Abstract #3301: Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. Cancer Research, 69(9 Supplement), 3301. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl was not available at the time of this writing. The following guidance is synthesized from established safety protocols for structurally related halogenated and aminated pyridine compounds. This document is intended as a comprehensive guide and should not replace consultation with your institution's Environmental Health and Safety (EHS) office and a certified hazardous waste disposal company.

Introduction: Understanding the Compound and Associated Risks

This guide provides a procedural framework for the safe disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, a thorough risk assessment should be conducted. All operations involving this compound, including weighing, dissolution, and aliquoting for disposal, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following table summarizes the recommended PPE when handling 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and accidental contact with the eyes and face.
Hands Chemically resistant gloves (e.g., nitrile, neoprene)Provides a barrier against skin contact. Glove integrity should be checked before each use.
Body A fully buttoned lab coatPrevents contamination of personal clothing.
Respiratory Use within a chemical fume hoodA properly functioning fume hood is the primary means of preventing inhalation exposure.

Always consult your institution's EHS guidelines for specific PPE requirements.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills within a fume hood, use an absorbent material like vermiculite or sand to contain the substance.[1] The contaminated absorbent should then be carefully collected into a designated hazardous waste container.

  • Large Spills: In the case of a significant spill, evacuate the immediate area and alert your institution's EHS or emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Waste Classification

As a halogenated organic compound, 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl falls under the category of regulated hazardous waste. While not explicitly listed by name, its chemical structure aligns with waste streams that are managed under EPA regulations. It is the responsibility of the waste generator (the laboratory) to correctly classify the waste.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl waste. The container should be clearly labeled as "Hazardous Waste - Halogenated Organic Compounds."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.

  • Labeling: The waste container must be labeled with the full chemical name, "5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl," and the approximate concentration and quantity.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[2]

Final Disposal

The ultimate disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl must be carried out by a licensed hazardous waste disposal company.

  • Contact a Certified Vendor: Your institution's EHS office will have a list of approved vendors for hazardous waste disposal.

  • Provide Complete Information: Accurately describe the waste to the disposal company, including its chemical name, quantity, and any other relevant safety information.

  • Follow Vendor Instructions: Adhere to the vendor's specific instructions for packaging and pickup of the waste container.

Workflow for Proper Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl.

DisposalWorkflow Disposal Workflow for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Need to dispose of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl assess_risk Conduct Risk Assessment start->assess_risk don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->don_ppe work_in_hood Work in a Certified Chemical Fume Hood don_ppe->work_in_hood get_container Obtain Labeled, Compatible Hazardous Waste Container work_in_hood->get_container transfer_waste Carefully Transfer Waste into Container get_container->transfer_waste seal_label Securely Seal and Accurately Label Container transfer_waste->seal_label segregate Store in Designated Segregated Hazardous Waste Area seal_label->segregate contact_ehs Contact Institutional EHS Office segregate->contact_ehs arrange_pickup Arrange for Pickup by a Certified Hazardous Waste Vendor contact_ehs->arrange_pickup document Complete all Necessary Waste Manifests/Paperwork arrange_pickup->document end End: Waste Safely Removed for Disposal document->end

Caption: Disposal workflow for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of risk assessment, proper PPE usage, stringent waste segregation, and partnership with certified disposal experts, researchers can ensure that this compound is managed in a manner that protects both human health and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • Carl ROTH GmbH + Co. KG. (2021, September 15). Safety Data Sheet: Pyridine.
  • Public Health England. (2019). Pyridine: incident management. GOV.UK.
  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • United States Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • United States Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Jubilant Ingrevia. (2021, June 17). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • Fisher Scientific. (2015, September 30). Safety Data Sheet: 2,3-Dichloro-5-trifluoromethylpyridine.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2011, June 2). Safety Data Sheet: 2-Chloro-5-fluoropyridine.
  • Jubilant Ingrevia. (2024, March 29). Safety Data Sheet: Pyridine Hydrochloride.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Chloro-3-nitropyridin-2-ol.
  • National Oceanic and Atmospheric Administration. (n.d.). AMINOPYRIDINES. CAMEO Chemicals.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Santa Cruz Biotechnology, Inc. (n.d.). Pyridine hydrofluoride Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Carl ROTH GmbH + Co. KG. (2023, March 31). Safety Data Sheet: Pyridine.
  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical.

Sources

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Reactant of Route 1
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5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl
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Reactant of Route 2
5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

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